molecular formula C13H14ClNO2 B1316864 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride CAS No. 943825-15-8

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Cat. No.: B1316864
CAS No.: 943825-15-8
M. Wt: 251.71 g/mol
InChI Key: BJAKLXOGLLFBJM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO2 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,4-dimethylquinolin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c1-8-10-5-3-4-6-12(10)14-9(2)11(8)7-13(15)16;/h3-6H,7H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAKLXOGLLFBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585872
Record name (2,4-Dimethylquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
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Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943825-15-8
Record name (2,4-Dimethylquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical and Analytical Characterization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a quinoline derivative with potential pharmacological applications. Due to the limited availability of public data on this specific hydrochloride salt, this guide synthesizes information from foundational patents, general principles of quinoline chemistry, and established analytical methodologies. It is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, purification, structural elucidation, and potential biological context. The guide outlines proposed protocols for characterization, providing a robust framework for future research and development involving this compound and its analogs.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities.[1] Compounds incorporating this moiety have found applications as antibacterial, anticancer, anti-inflammatory, and antifungal agents.[1][2] The specific compound, 2-(2,4-Dimethylquinolin-3-yl)acetic acid, and its hydrochloride salt fall within a class of quinoline derivatives identified for their potential as leukotriene biosynthesis inhibitors, suggesting applications in treating inflammatory conditions.[3]

This guide focuses on the hydrochloride salt of 2-(2,4-Dimethylquinolin-3-yl)acetic acid, a molecule that combines the established quinoline core with an acetic acid side chain, a common feature in pharmacologically active compounds that can influence solubility and interactions with biological targets.[4] Given that detailed experimental data for this specific compound is sparse in peer-reviewed literature, this document serves as a predictive and methodological guide based on established chemical principles and data from closely related structures.

Physicochemical Properties and Structural Information

A foundational aspect of any chemical research program is the thorough characterization of the molecule's basic physical and chemical properties. For 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, these properties are critical for handling, formulation, and interpretation of biological data.

Table 1: Core Physicochemical Data

Property Value (Predicted/Calculated) Data Source
IUPAC Name 2-(2,4-dimethylquinolin-3-yl)acetic acid;hydrochloride N/A
Molecular Formula C₁₃H₁₄ClNO₂ Derived from base
Molecular Weight 251.71 g/mol Calculated
Monoisotopic Mass 215.09464 Da (Free Base) PubChemLite[5]
Appearance White to off-white crystalline solid (Predicted) General Salt Property[4]
Solubility Expected to be higher in water and polar protic solvents compared to the free base due to the hydrochloride salt form.[4] Chemical Principles

| XlogP (Predicted) | 2.4 (Free Base) | PubChemLite[5] |

The hydrochloride salt form is typically chosen to enhance the aqueous solubility and stability of a parent compound, which is a crucial consideration for both in vitro biological assays and potential in vivo applications.

Synthesis and Purification Strategy

The synthesis of quinoline-4-carboxylic acids and their derivatives is well-established, often relying on classical named reactions like the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid.[6][7] While the exact synthesis of the title compound is proprietary, a plausible retro-synthetic analysis suggests a multi-step pathway.

3.1. Proposed Synthesis Pathway

A logical approach to synthesizing the 2,4-dimethylquinoline core involves a reaction analogous to the Doebner-von Miller reaction, followed by functionalization at the 3-position.

Step-by-Step Protocol (Hypothetical):

  • Formation of the Quinoline Core: Reacting aniline with an appropriate β-dicarbonyl compound or its equivalent under acidic conditions to form the 2,4-dimethylquinoline scaffold.[8]

  • Introduction of the Acetic Acid Moiety: This is the most challenging step. A common method involves introducing a two-carbon synthon. This could be achieved through:

    • Vilsmeier-Haack formylation at the 3-position, followed by a Wittig reaction or similar olefination to introduce a two-carbon chain, and subsequent oxidation.

    • Direct coupling reactions (e.g., Heck, Suzuki) if a suitable halo-quinoline intermediate is prepared.[9]

  • Hydrolysis: If the acetic acid moiety is introduced as an ester or nitrile, a final hydrolysis step (acidic or basic) is required to yield the carboxylic acid (the free base).

  • Salt Formation: Dissolving the purified free base, 2-(2,4-Dimethylquinolin-3-yl)acetic acid, in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treating it with a stoichiometric amount of hydrochloric acid (often as a solution in ether or isopropanol) will precipitate the desired hydrochloride salt.

3.2. Purification and Validation

Purification of the final product is paramount to ensure that biological and chemical data are reliable.

Protocol: Recrystallization of the Hydrochloride Salt

  • Solvent Screening: Identify a suitable solvent system. Typically, a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Validation of Purity:

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, capable of quantifying impurities with high sensitivity.[10]

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Salt Formation A Starting Materials (e.g., Aniline, β-dicarbonyl) B Quinoline Core Synthesis (e.g., Doebner-von Miller) A->B C Functionalization at C3 (e.g., Formylation, Coupling) B->C D Side Chain Elaboration (e.g., Wittig, Hydrolysis) C->D E Free Base Compound 2-(2,4-Dimethylquinolin-3-yl)acetic acid D->E F Crude Free Base E->F Proceed to Purification G Purification (e.g., Recrystallization, Chromatography) F->G H Pure Free Base G->H I Salt Formation (Addition of HCl) H->I J Final Product (Hydrochloride Salt) I->J

Caption: Proposed workflow for synthesis and purification.

Analytical Characterization and Structural Elucidation

Confirming the identity and structure of the synthesized molecule is a critical, non-negotiable step in chemical research. A combination of spectroscopic methods is required for unambiguous structural assignment.

4.1. Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information on the number and environment of protons. For this molecule, one would expect to see distinct signals for the two methyl groups on the quinoline core (likely singlets in the 2.5-2.8 ppm range), aromatic protons on the benzene portion of the quinoline ring (multiplets in the 7.5-8.5 ppm range), and a singlet for the methylene (-CH₂-) protons of the acetic acid side chain. The carboxylic acid proton may be broad or exchangeable.

    • ¹³C NMR: This provides a count of the unique carbon atoms. Key signals would include those for the two methyl carbons, the methylene carbon, the carbonyl carbon of the acid (typically >170 ppm), and the distinct sp² carbons of the aromatic and heterocyclic rings.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the free base, the expected monoisotopic mass is 215.09464 Da.[5] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₃H₁₃NO₂) with high precision.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorbances include:

    • A broad peak from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.

    • A strong absorbance around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch.

    • Absorbances in the 1500-1600 cm⁻¹ region for C=C and C=N stretching of the quinoline ring.

G cluster_analysis Structural Elucidation Workflow Compound Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR HPLC HPLC Analysis (Purity) Compound->HPLC Structure Confirmed Structure & Purity NMR->Structure MS->Structure IR->Structure HPLC->Structure

Caption: Integrated workflow for analytical characterization.

Known and Potential Biological Activity

The primary context for 2-(2,4-Dimethylquinolin-3-yl)acetic acid comes from patent literature describing quinoline derivatives as inhibitors of leukotriene biosynthesis.[3]

  • Mechanism of Action (Hypothesized): Leukotrienes are pro-inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Inhibitors of this pathway often target either the 5-LO enzyme itself or the 5-Lipoxygenase Activating Protein (FLAP).[3] Given the structural class, it is plausible that 2-(2,4-Dimethylquinolin-3-yl)acetic acid acts as a FLAP antagonist, preventing the transfer of arachidonic acid to 5-LO and thereby inhibiting the production of leukotrienes.

  • Therapeutic Potential: As inhibitors of leukotriene biosynthesis, such compounds have potential applications in treating a range of inflammatory diseases, including:

    • Asthma

    • Allergic rhinitis

    • Inflammatory bowel disease

    • Rheumatoid arthritis

5.1. Proposed In-Vitro Assay Protocol

To validate the hypothesized activity, a cellular assay measuring leukotriene production would be a logical first step.

Protocol: Leukotriene B₄ (LTB₄) Inhibition Assay in Human Neutrophils

  • Cell Isolation: Isolate human neutrophils from whole blood using standard density gradient centrifugation methods.

  • Compound Preparation: Prepare a stock solution of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

  • Pre-incubation: Incubate the isolated neutrophils with various concentrations of the test compound (or vehicle control) for 15-30 minutes at 37°C.

  • Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LO pathway.

  • Reaction Termination: After a defined period (e.g., 10 minutes), stop the reaction by adding a cold stop solution and centrifuging to pellet the cells.

  • Quantification: Measure the amount of LTB₄ produced in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit LTB₄ production by 50%).[11]

G AA Arachidonic Acid (in cell membrane) FLAP FLAP AA->FLAP transfer FiveLO 5-LO Enzyme FLAP->FiveLO LTA4 Leukotriene A₄ FiveLO->LTA4 conversion LTs Pro-inflammatory Leukotrienes (LTB₄, etc.) LTA4->LTs Inflammation Inflammatory Response (e.g., Asthma) LTs->Inflammation Compound 2-(2,4-Dimethylquinolin-3-yl) acetic acid HCl Compound->FLAP Inhibits

Sources

Spectroscopic and Physicochemical Characterization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through various analytical techniques. We will explore the theoretical underpinnings and practical applications of spectroscopic methods to ensure a thorough characterization of this quinoline derivative.

Introduction to 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Quinoline and its derivatives are a significant class of heterocyclic compounds that are foundational in the development of various therapeutic agents, exhibiting a wide range of biological activities including antibacterial, antifungal, and antitumor properties.[1][2] The subject of this guide, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, is a member of this versatile family. Its structure, featuring a substituted quinoline core linked to an acetic acid moiety, suggests potential applications in medicinal chemistry. Accurate and comprehensive characterization of its spectroscopic and physicochemical properties is paramount for its development and application.

The hydrochloride salt form of this compound is expected to enhance its solubility in aqueous media, a desirable property for many pharmaceutical applications.[2] This guide will provide a detailed examination of the analytical data, both available and predicted, that is essential for confirming the identity, purity, and structure of this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is crucial for its handling, formulation, and interpretation of spectroscopic data.

PropertyValueSource
Molecular Formula C₁₃H₁₄ClNO₂[3]
Molecular Weight 251.72 g/mol [3]
Monoisotopic Mass 251.071305 DaPredicted
SMILES CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)O.Cl[4]
InChIKey JYHMSZNYJTYETN-UHFFFAOYSA-N[5]
Appearance Solid (predicted)-
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.[6]Inferred

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl groups, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The hydrochloride form may influence the chemical shifts, particularly of the protons on the heterocyclic ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (C5-H, C6-H, C7-H, C8-H)7.5 - 8.5Multiplet4H
Methylene-H (-CH₂COOH)~3.8Singlet2H
Methyl-H (C2-CH₃)~2.7Singlet3H
Methyl-H (C4-CH₃)~2.5Singlet3H
Carboxylic Acid-H (-COOH)> 10Broad Singlet1H
N-H (Quinolinium)> 12Broad Singlet1H

Note: Predicted chemical shifts are based on the analysis of similar quinoline derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl-C (-COOH)> 170
Quaternary-C (C2, C4, C3, C4a, C8a)120 - 160
Aromatic-CH (C5, C6, C7, C8)120 - 140
Methylene-C (-CH₂COOH)~35
Methyl-C (C2-CH₃)~20
Methyl-C (C4-CH₃)~15
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. For 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectral Data
IonPredicted m/z
[M+H]⁺ (protonated free base)216.1019
[M+Na]⁺ (sodiated free base)238.0838

Note: The observed mass will be for the free base C₁₃H₁₃NO₂ as the hydrochloride salt will dissociate in the ESI source.

PubChemLite provides predicted collision cross-section (CCS) values, which are a measure of the ion's shape in the gas phase. These can be useful for advanced structural analysis and for comparison with experimental ion mobility data.

Adductm/zPredicted CCS (Ų)
[M+H]⁺216.10192146.3
[M+Na]⁺238.08386155.8
[M-H]⁻214.08736148.8
Experimental Protocol for Mass Spectrometry

G cluster_sample Sample Infusion cluster_analysis Mass Analysis A Prepare a dilute solution (1-10 µg/mL) B in a suitable solvent (e.g., Methanol/Water) A->B C Infuse into ESI source via syringe pump B->C D Acquire full scan mass spectrum C->D E Perform tandem MS (MS/MS) for fragmentation analysis D->E

Caption: General workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
N-H stretch (Quinolinium)2800-3200Broad
C=O stretch (Carboxylic Acid)1700-1730Strong
C=C and C=N stretch (Aromatic)1500-1650Medium-Strong
C-H stretch (Aromatic and Aliphatic)2850-3100Medium
Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂ and water vapor).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the quinoline ring.

Predicted UV-Visible Absorption

Quinoline and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions of the aromatic system.[7] The spectrum of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is expected to show characteristic absorption maxima.

TransitionPredicted λₘₐₓ (nm)
π → π*220-250 and 300-330

The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Experimental Protocol for UV-Visible Spectroscopy

Caption: Protocol for UV-Visible spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. By combining predicted data with established experimental protocols, researchers can effectively confirm the structure and purity of this compound. The detailed methodologies for NMR, MS, IR, and UV-Vis spectroscopy outlined herein serve as a valuable resource for scientists engaged in the synthesis, analysis, and development of novel quinoline-based molecules. The application of these techniques is fundamental to ensuring the quality and integrity of chemical entities destined for further research and potential therapeutic applications.

References

  • The Physical and Chemical Properties of Quinoline - ResearchGate. Available from: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available from: [Link]

  • What are the physical properties of quinoline? - Blog - BIOSYNCE. Available from: [Link]

  • Quinoline - Wikipedia. Available from: [Link]

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  • 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem. Available from: [Link]

  • 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (C13H13NO2) - PubChemLite. Available from: [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Available from: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. Available from: [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042). Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • 3-Acetyl-2,4-dimethylquinolin-1-ium chloride - PMC - NIH. Available from: [Link]

  • Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold - Preprints.org. Available from: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. Available from: [Link]

  • (PDF) New quinazolin-2,4-diones from (2,4-dioxo-1,4-dihydro-2H- quinazolin -3-ylamino) acetic acid hydrazide - ResearchGate. Available from: [Link]

  • 2-(4-methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride | 1170229-53-4 - Appchem. Available from: [Link]

  • (PDF) (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions - ResearchGate. Available from: [Link]

  • Acetic acid, (2,4-xylyl)- - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid hydrochloride - PubChemLite. Available from: [Link]

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  • 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid - PubChemLite. Available from: [Link]

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Molecular structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Molecular Structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a derivative of the quinoline scaffold. Quinoline-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] Unambiguous structural elucidation is a cornerstone of drug discovery and development, ensuring compound identity, purity, and the rationalization of structure-activity relationships (SAR). This document details a multi-technique approach for the complete structural characterization of the title compound, integrating synthetic strategy, advanced spectroscopic analysis, and crystallographic methods. The causality behind experimental choices is explained to provide field-proven insights for professionals in the field.

Introduction: The Quinoline Scaffold and the Target Compound

Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic scaffold in pharmacology.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The structural rigidity of the quinoline core, combined with its capacity for diverse functionalization at multiple positions, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[5]

Profile of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

The target compound, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, belongs to the class of quinoline-3-acetic acid derivatives. This class has been investigated for various therapeutic applications, including as potential HIV-1 integrase allosteric inhibitors.[6] The molecule features a quinoline core substituted with methyl groups at positions 2 and 4, and an acetic acid moiety at position 3. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[7]

Molecular Formula: C₁₃H₁₄ClNO₂[8] Molecular Weight: 251.71 g/mol

The Imperative of Rigorous Structural Elucidation

In drug development, precise knowledge of a molecule's three-dimensional structure is non-negotiable. It validates the synthetic pathway, confirms the identity of the active pharmaceutical ingredient (API), allows for the identification of impurities, and provides the basis for understanding its interaction with biological macromolecules. A combination of analytical techniques is essential, as no single method can provide a complete structural picture.[9]

Synthesis and Purification

Rationale for Synthetic Strategy

A plausible and efficient synthesis of the 2,4-dimethylquinoline core can be achieved through a modified Combes synthesis. This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. To incorporate the required acetic acid side chain, a β-keto ester is a logical choice as the diketone equivalent. The final step involves the formation of the hydrochloride salt to improve the compound's handling and formulation properties.

The overall workflow for synthesis and validation is depicted below.

cluster_synthesis Synthesis & Purification Reactants Aniline + Ethyl 2-methyl-3-oxobutanoate Condensation Acid-Catalyzed Condensation (Combes Reaction) Reactants->Condensation Ester Ethyl 2-(2,4-Dimethylquinolin-3-yl)acetate Condensation->Ester Hydrolysis Base Hydrolysis Ester->Hydrolysis FreeBase 2-(2,4-Dimethylquinolin-3-yl)acetic acid Hydrolysis->FreeBase Salt HCl Salt Formation FreeBase->Salt Product Final Product: Hydrochloride Salt Salt->Product Purify Recrystallization Product->Purify

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(2,4-dimethylquinolin-3-yl)acetate

  • To a round-bottom flask, add aniline (1.0 eq) and ethyl 2-methyl-3-oxobutanoate (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise while stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 110°C for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to 2-(2,4-Dimethylquinolin-3-yl)acetic acid

  • Dissolve the crude ester from Step 1 in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) and reflux the mixture for 3 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the free base of the title compound.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the dried free base from Step 2 in a minimal amount of isopropanol.

  • Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete. The use of a non-aqueous medium is crucial to prevent unwanted side reactions and ensure a clean precipitation of the salt.[10]

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques is employed to piece together the complete structural puzzle, with each method providing unique and complementary information.[9]

cluster_analysis Structural Analysis Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR XRAY X-ray Crystallography (if crystalline) Sample->XRAY NMR_Data Connectivity & Proton/Carbon Skeleton NMR->NMR_Data MS_Data Molecular Formula & Weight MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data XRAY_Data 3D Structure & Stereochemistry XRAY->XRAY_Data Confirmed Confirmed Molecular Structure NMR_Data->Confirmed MS_Data->Confirmed FTIR_Data->Confirmed XRAY_Data->Confirmed

Caption: Integrated analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[9]

  • ¹H NMR Analysis: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of protons. For the title compound (in DMSO-d₆), the expected signals would be:

    • δ 12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton.

    • δ 7.5-8.5 ppm (m, 4H): A series of multiplets for the four protons on the benzo portion of the quinoline ring.

    • δ 3.8 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons of the acetic acid group.

    • δ 2.7 ppm (s, 3H): A sharp singlet for the methyl (-CH₃) protons at position 2.

    • δ 2.5 ppm (s, 3H): A sharp singlet for the methyl (-CH₃) protons at position 4.

  • ¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon environments. The expected signals would be:

    • δ ~172 ppm: Carbonyl carbon (C=O) of the carboxylic acid.

    • δ 120-160 ppm: Signals for the 9 carbons of the quinoline ring system.

    • δ ~35 ppm: Methylene carbon (-CH₂-).

    • δ ~20-25 ppm: Two distinct signals for the two methyl carbons.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Parameter Value Source
Molecular Formula C₁₃H₁₃NO₂PubChem[8]
Monoisotopic Mass 215.09464 DaPubChem[8]
Predicted [M+H]⁺ 216.10192 m/zPubChem[8]
Predicted [M+Na]⁺ 238.08386 m/zPubChem[8]
Table 1: Key mass spectrometry data for the free base of the target compound.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[11][12]

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H stretch2500-3300 (broad)Carboxylic Acid
C=O stretch1700-1725Carboxylic Acid
C=C / C=N stretch1500-1650Aromatic/Quinoline Ring
C-H stretch (sp²)3000-3100Aromatic Ring
C-H stretch (sp³)2850-3000Methyl/Methylene
Table 2: Characteristic FTIR absorption bands for the title compound.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While spectroscopic methods define connectivity, only single-crystal X-ray crystallography can unambiguously determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing interactions.[13]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: High-quality single crystals suitable for diffraction are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetonitrile).

  • Data Collection: A selected crystal is mounted on a diffractometer. It is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.[13]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Interpreting Crystallographic Data

The analysis provides precise geometric parameters. While specific data for the title compound is not publicly available, a comparative analysis of related quinoline derivatives provides expected values.[14]

Parameter Typical Value / Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Bond Lengths C-C (aromatic) ~1.39 Å; C=O ~1.25 Å
Bond Angles Angles within the aromatic rings ~120°
Intermolecular Interactions Hydrogen bonding (e.g., from COOH to Cl⁻), π-π stacking
Table 3: Representative crystallographic parameters expected for a quinoline derivative.

Computational Chemistry in Structural Validation

Modern structural elucidation is often complemented by computational methods, such as Density Functional Theory (DFT).[15][16]

  • Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with crystallographic data.[15]

  • Spectral Prediction: Theoretical NMR, IR, and UV-Vis spectra can be calculated.[16] Comparing these predicted spectra with experimental results provides a powerful method for validating spectral assignments and confirming the proposed structure.

Conclusion

The molecular structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is best characterized through an integrated analytical strategy. A logical synthetic pathway provides the material, which is then subjected to a suite of spectroscopic techniques. NMR spectroscopy defines the covalent framework, HRMS confirms the elemental composition, and FTIR identifies key functional groups. For absolute structural proof, single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement. This rigorous, multi-faceted approach is fundamental to ensuring the identity, purity, and quality of chemical entities in research and drug development.

References

  • BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
  • Pessine, F. B. T., et al. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

  • JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • ResearchGate. (2018). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Available at: [Link]

  • ResearchGate. (2020). 2-(Quinolin-3-yl)acetic acid derivatives as HIV-1 IN allosteric inhibitors. Available at: [Link]

  • PubChemLite. (2025). 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (C13H13NO2). Available at: [Link]

  • Bentham Science. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Available at: [Link]

  • ResearchGate. (2024). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Available at: [Link]

  • SpringerLink. (n.d.). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available at: [Link]

  • PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available at: [Link]

  • Evotec. (n.d.). Buy 2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 3-Acetyl-2,4-dimethylquinolin-1-ium chloride. Available at: [Link]

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Purity and analysis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Analysis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for the purity assessment and analytical characterization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a key quinoline derivative of interest in pharmaceutical development. Addressing the needs of researchers, analytical scientists, and quality control professionals, this document outlines the strategic application of modern analytical techniques. We delve into the principles and practical execution of High-Performance Liquid Chromatography (HPLC) for impurity profiling, spectroscopic methods (NMR, MS) for structural confirmation and impurity identification, and classical titration for definitive assay. The methodologies are presented within the context of international regulatory standards, emphasizing the importance of robust method validation as stipulated by the International Council for Harmonisation (ICH) guidelines. This guide is designed to be a self-validating instructional tool, explaining the causal logic behind experimental choices to ensure scientific integrity and trustworthy results.

Introduction: The Analytical Imperative

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride (Molecular Formula: C13H14ClNO2, Molecular Weight: 251.72 g/mol ) belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or advanced intermediate, establishing a robust analytical control strategy is not merely a regulatory formality but a scientific necessity. The purity profile of such a compound directly impacts its safety, efficacy, and stability.

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a clear mandate: impurities in new drug substances must be rigorously reported, identified, and qualified.[2][3] This guide operationalizes these requirements, presenting a multi-faceted analytical approach to ensure that batches of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride meet the stringent quality standards demanded in drug development.

The Impurity Landscape: Origins and Classification

A thorough analysis begins with a theoretical understanding of potential impurities. These can arise from the manufacturing process, degradation, or storage and are broadly classified by ICH into organic, inorganic, and residual solvent categories.[4][5]

Potential Organic Impurities

Organic impurities are the most common and structurally diverse. Their potential presence is predicated on the synthetic route employed. While specific routes are proprietary, common quinoline syntheses (e.g., variations of the Doebner-von Miller or Conrad-Limpach reactions) allow us to predict likely process-related impurities.

  • Starting Materials: Unreacted precursors used in the final synthetic steps.

  • Intermediates: Partially reacted molecules from intermediate stages of the synthesis.

  • By-products: Resulting from side reactions, such as isomeric forms of the target molecule or products of over-alkylation.

  • Degradation Products: Formed during manufacturing or storage, potentially through oxidation of the quinoline ring or decarboxylation of the acetic acid side chain.

  • Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents may persist in trace amounts.[2]

Inorganic Impurities & Residual Solvents
  • Inorganic Impurities: These can include reagents, catalysts (e.g., residual metals), and filter aids. They are typically controlled using pharmacopoeial methods.[2]

  • Residual Solvents: Organic solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, toluene) must be controlled according to ICH Q3C guidelines. Gas Chromatography (GC) is the standard technique for their quantification.[6]

The overall analytical strategy must be designed to detect, identify, and quantify these varied species.

cluster_synthesis Synthesis & Storage cluster_impurities Potential Impurities (ICH Q3A) start_mat Starting Materials process Manufacturing Process start_mat->process reagents Reagents & Solvents reagents->process org_imp Organic Impurities (Intermediates, By-products) process->org_imp res_solv Residual Solvents process->res_solv inorg_imp Inorganic Impurities (Metals, Salts) process->inorg_imp API 2-(2,4-Dimethylquinolin-3-yl)acetic acid HCl (Final Product) process->API storage Storage deg_prod Degradation Products storage->deg_prod API->storage

Caption: Origin of potential impurities in the final API.

Chromatographic Purity Assessment: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and impurity profile of organic compounds. Its high resolution and sensitivity make it ideal for separating the main component from closely related structural analogues.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is the logical choice. The target molecule possesses both hydrophobic (the dimethylquinoline core) and hydrophilic (the acetic acid and hydrochloride salt) characteristics, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is selected due to the strong chromophore of the quinoline ring system, which should provide excellent sensitivity.

Experimental Protocol: RP-HPLC for Purity and Impurities

This protocol provides a robust starting point for method development, which must be followed by full validation as per ICH Q2(R1) guidelines.[7][8]

Objective: To quantify the purity of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride and detect impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

Materials & Reagents:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Reference Standard: A highly purified and characterized batch of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

  • Sample: The batch of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride to be tested.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection λ 230 nm (or PDA scan 200-400 nm)Quinoline systems typically have strong absorbance in this region.
Injection Vol. 10 µLA balance between good peak shape and detection sensitivity.
Gradient Time (min)%B (Acetonitrile)
020
2580
3080
3120
4020

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.

  • Calculation: Calculate the purity (Assay % by area normalization) and the percentage of each impurity using the peak areas from the chromatogram.

Caption: High-level workflow for HPLC purity analysis.

Structural Elucidation and Identification

While HPLC provides quantitative data on purity, it does not reveal the identity of the main peak or the impurities. For this, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Will confirm the presence and connectivity of all protons, including the two methyl groups, the methylene protons of the acetic acid group, and the aromatic protons on the quinoline core. The chemical shifts and coupling patterns provide a unique fingerprint.

  • ¹³C NMR: Will confirm the carbon skeleton, including the quaternary carbons and the carbonyl carbon of the carboxylic acid.

  • Utility in Purity: High-field NMR can also be used to detect and quantify impurities if their signals are resolved from the main component and do not overlap.

Mass Spectrometry (MS)

Mass spectrometry provides crucial molecular weight information. When coupled with HPLC (LC-MS), it becomes a formidable tool for impurity identification.

  • Methodology: As peaks elute from the HPLC column, they are directed into the mass spectrometer.

  • Rationale: The mass-to-charge ratio (m/z) of the parent ion for each impurity can be determined. For example, the expected [M+H]⁺ ion for the free base of the target compound would be at m/z 216.10.[9] An impurity peak showing an m/z of 202.08 could suggest a decarboxylation product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further constraining the possible structures.

Assay of the Hydrochloride Salt: Titrimetric Analysis

While HPLC area percent is excellent for purity, a definitive assay of the active substance as a salt is often performed by titration. This provides a result based on a specific chemical reaction rather than a physical response factor.

Rationale for Non-Aqueous Titration

As 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is the salt of a weak base (the quinoline nitrogen) and a strong acid (HCl), it can be accurately assayed by non-aqueous acid-base titration. The use of a non-aqueous solvent like glacial acetic acid enhances the basicity of the analyte, leading to a much sharper and more distinct titration endpoint compared to an aqueous titration.[10]

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the assay percentage of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

Instrumentation:

  • Automatic potentiometric titrator with a suitable electrode (e.g., glass pH electrode).

Reagents:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Sample: Accurately weighed amount of the compound (~200 mg).

Procedure:

  • Standardization: Standardize the 0.1 N perchloric acid titrant against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh about 200 mg of the sample into a clean, dry beaker.

  • Dissolution: Dissolve the sample in approximately 50 mL of glacial acetic acid.

  • Titration: Immerse the electrode in the solution and titrate with the standardized 0.1 N perchloric acid. Record the volume of titrant added versus the measured potential.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: Calculate the assay percentage based on the volume of titrant consumed, its normality, the sample weight, and the molecular weight of the compound.

Method Validation: Ensuring Trustworthy Data

No analytical method is fit for purpose without proper validation. All protocols described herein must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability.[11][12]

The key validation parameters are summarized below:

ParameterDescriptionPurpose
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Proves the method is not interfered with by other substances.
Accuracy The closeness of test results to the true value.Demonstrates the method provides correct results.
Precision The degree of scatter between a series of measurements (repeatability, intermediate precision).Shows the method is reproducible.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Confirms the method's response over a given range.
Range The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity.Defines the working concentrations of the method.
LOD (Limit of Detection) The lowest amount of analyte that can be detected but not necessarily quantitated.Defines the sensitivity for detecting trace impurities.
LOQ (Limit of Quantitation) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]Defines the sensitivity for quantifying trace impurities.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Ensures the method is reliable under normal laboratory variations.

Conclusion

The analysis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride requires a multi-pronged, scientifically-grounded approach. This guide outlines a comprehensive strategy, beginning with an understanding of potential impurities and culminating in a suite of validated analytical techniques. The synergistic use of RP-HPLC for purity and impurity profiling, NMR and MS for structural confirmation, and non-aqueous titration for a definitive assay provides a robust framework for quality control. Adherence to these principles and the overarching guidance of ICH ensures that the data generated is not only accurate and reliable but also fully compliant with the rigorous standards of the global pharmaceutical industry.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChemLite. 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (C13H13NO2). [Link]

  • PubChem. 2-(Quinolin-3-YL)acetic acid. [Link]

  • IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (PDF) Application of ion-association titration for the assay of bupropion hydrochloride in pharmaceuticals. [Link]

  • Drug development and registration. Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid.... [Link]

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Potential biological activity of 2,4-dimethylquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 2,4-Dimethylquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Publication Date: January 17, 2026

Abstract

The quinoline scaffold, a fused aromatic nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of derivatives based on the 2,4-dimethylquinoline core. We delve into the synthetic strategies for accessing these molecules, followed by a comprehensive analysis of their potential as anticancer, antimicrobial, and anti-inflammatory agents. The narrative synthesizes data from preclinical studies, elucidates key mechanisms of action, presents detailed experimental protocols for biological evaluation, and discusses structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline (C₉H₇N) is a privileged heterocyclic structure composed of a benzene ring fused to a pyridine ring.[1] This arrangement confers unique physicochemical properties that make it an ideal framework for designing new therapeutic agents. Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4]

The 2,4-dimethylquinoline core, specifically, offers a synthetically accessible and modifiable template. The methyl groups at positions 2 and 4 can influence the molecule's steric and electronic properties, providing a foundation for developing derivatives with enhanced potency and selectivity. This guide will systematically review the evidence supporting the biological activities of these specific derivatives and provide practical insights for their further investigation.

Synthetic Pathways to 2,4-Dimethylquinoline Derivatives

The construction of the quinoline ring system is a well-established field in organic chemistry. Several classic named reactions, such as the Combes, Doebner-Von Miller, and Friedlander syntheses, are commonly employed to create the core structure.[5] These methods typically involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyls under acidic or basic conditions.

General Synthetic Workflow

The synthesis of substituted 2,4-dimethylquinolines often follows a convergent approach where a substituted aniline is reacted with an appropriate diketone or ketone precursor. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Modern methodologies often focus on environmentally benign and efficient protocols, sometimes employing catalysts like ferric chloride or molecular iodine.[6][7]

Diagram 1: General Synthetic Workflow for Quinolines

G cluster_reactants Reactants cluster_process Process cluster_output Output Aniline Substituted Aniline Reaction Condensation Reaction (e.g., Combes, Doebner-von Miller) Aniline->Reaction Diketone β-Diketone / α,β-Unsaturated Ketone Diketone->Reaction Purification Purification (Crystallization / Chromatography) Reaction->Purification Catalyst Catalyst (Acid/Base/Lewis Acid) Catalyst->Reaction Product 2,4-Dimethylquinoline Derivative Purification->Product

Caption: A generalized workflow for the synthesis of 2,4-dimethylquinoline derivatives.

Experimental Protocol: Doebner-von Miller Synthesis of 2,4-Dimethylquinoline

This protocol is a representative example for synthesizing the parent 2,4-dimethylquinoline structure.

Objective: To synthesize 2,4-dimethylquinoline from aniline and acetone.

Materials:

  • Aniline

  • Acetone

  • Iodine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separating funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat a mixture of aniline and a catalytic amount of iodine to 170-175°C.[5]

  • Addition of Reagent: While vigorously stirring the heated aniline, add acetone dropwise from the dropping funnel. Control the rate of addition to maintain the reaction temperature.[5]

  • Reaction and Distillation: Continue heating and stirring for 2-3 hours. During this time, a distillate containing water and excess acetone will be collected.

  • Work-up: After the reaction is complete, allow the mixture to cool. Acidify the residue with dilute HCl to protonate the basic quinoline product and any unreacted aniline, making them water-soluble.

  • Extraction: Wash the acidic solution with diethyl ether to remove non-basic impurities. Discard the ether layer.

  • Basification: Carefully make the aqueous layer basic with a concentrated NaOH solution. The 2,4-dimethylquinoline will separate as an oil.

  • Final Extraction & Drying: Extract the product into fresh diethyl ether. Wash the ether layer with water, then dry it over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure 2,4-dimethylquinoline.[5]

Anticancer Activity

The quinoline scaffold is a key structural motif in numerous anticancer agents.[8] Derivatives of 2,4-dimethylquinoline have been investigated for their cytotoxic effects against a variety of human cancer cell lines, demonstrating significant potential in this therapeutic area.[9][10]

Cytotoxicity Profile

Studies have shown that various substituted 2,4-dimethylquinoline derivatives exhibit potent and sometimes selective anticancer activity. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Representative Quinoline Derivatives against Human Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Quinoline 13 2-aryl, C-6 substitutionHeLa (Cervical)8.3[9]
Quinoline 12 2-aryl, C-6 substitutionPC3 (Prostate)31.37[9]
Compound 91b1 Not specifiedA549 (Lung)~10 µg/mL[10]
Compound 3b Dihydrazone derivativeMCF-7 (Breast)7.016[11]
Compound 3c Dihydrazone derivativeMCF-7 (Breast)7.05[11]
Compound 65 2,4,6-trisubstitutedVarious0.03 - 1.24[2]

Note: The table includes data for closely related quinoline derivatives to illustrate the scaffold's potential, as specific IC₅₀ values for a wide range of 2,4-dimethylquinoline derivatives were not consolidated in the initial search.

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted and can involve the modulation of several critical cellular pathways.[8]

  • Induction of Apoptosis: Many quinoline compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This is often confirmed by assays such as Annexin V/Propidium Iodide staining.[8][11]

  • Cell Cycle Arrest: Interference with the cell cycle is another common mechanism, where the compounds cause cells to arrest at specific phases (e.g., G2/M), preventing their proliferation.[8]

  • Inhibition of Signaling Pathways: Aberrant signaling pathways are hallmarks of cancer. Quinoline derivatives have been shown to inhibit key pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[8]

  • Enzyme Inhibition: Some derivatives show inhibitory activity against specific enzymes crucial for cancer progression, such as histone demethylases (KDMs) or cyclin-dependent kinases (CDKs).[9][11]

Diagram 2: Inhibition of the PI3K/Akt/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTOR Inhibits

Caption: Potential inhibition points of quinoline derivatives in the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a 2,4-dimethylquinoline derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents.[12] Quinoline derivatives have long been a source of potent antibacterial and antifungal compounds, and the 2,4-dimethylquinoline scaffold is a promising starting point for new discoveries.[12][13]

Spectrum of Activity

Derivatives of the quinoline core have shown activity against a range of pathogens, including Gram-positive bacteria (like Staphylococcus aureus), Gram-negative bacteria, and various fungal strains.[12][14] For instance, the quinoline derivative HT61 has been shown to be effective at reducing the viability of S. aureus biofilms, a notoriously difficult form of bacterial growth to treat.[14] The efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound IDTarget OrganismActivity TypeMIC (µg/mL)Reference
Compound 32 A. flavusAntifungal12.5[12]
Compound 33 F. oxysporumAntifungal25[12]
Compound 41 M. tuberculosis H37RvAntitubercular1.8 µM[12]
Compound 42 M. tuberculosis H37RvAntitubercular0.3 µM[12]
HT61 S. aureus (biofilm)AntibacterialEffective[14]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator (35°C), spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, bringing the total volume to 100 µL. This results in a final inoculum density of ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been reported to possess significant anti-inflammatory properties, often by modulating key inflammatory pathways.[2][15]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to their ability to suppress the production of inflammatory mediators. Key mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines: Reducing the levels of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[16]

  • Modulation of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some quinoline derivatives can inhibit its activation, thereby downregulating the expression of numerous inflammatory genes.[17][18]

  • Antioxidant Effects: Inflammation and oxidative stress are closely linked. Dihydroquinoline derivatives, for example, have been shown to reduce oxidative stress, which contributes to their anti-inflammatory and hepatoprotective effects.[17]

Diagram 3: Simplified NF-κB Signaling Pathway

G cluster_n Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB_complex NF-κB (p65/p50) Nucleus Nucleus NFkB_complex->Nucleus Translocates to NFkB_complex_cytoplasm NF-κB IκBα NFkB_active Active NF-κB Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Genes Promotes Transcription Quinoline Quinoline Derivative Quinoline->IKK Inhibits Quinoline->NFkB_complex Inhibits Translocation

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Theoretical Framework for the Analysis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities.[1][2][3] This technical guide presents a comprehensive theoretical framework for the characterization of a novel compound, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. We outline a multi-pillar computational strategy encompassing quantum chemical calculations, molecular docking simulations, and in silico pharmacokinetic profiling. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, providing not only the procedural steps but also the underlying scientific rationale for a robust preclinical assessment. The protocols detailed herein are designed to elucidate the molecule's electronic structure, predict its reactivity, identify potential biological targets, and evaluate its drug-likeness, thereby establishing a self-validating system for its theoretical investigation.

Introduction: The Rationale for Quinoline Scaffolds

The quinoline ring system, a fusion of a benzene ring with a pyridine ring, is a privileged scaffold in drug discovery.[4] Its derivatives have been successfully developed into drugs for a wide array of conditions, including malaria, cancer, and various infections.[1][2][3] The versatility of the quinoline core allows for substitutions that can modulate its physicochemical and pharmacological properties, making it an attractive starting point for designing new therapeutic agents.[5] The subject of this guide, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, combines this potent heterocyclic core with an acetic acid moiety. The carboxylic acid group can serve as a critical pharmacophore for interacting with biological targets, such as the active sites of enzymes, often through hydrogen bonding or ionic interactions.

The hydrochloride salt form typically enhances the compound's solubility and stability, which are crucial for potential pharmaceutical development. A rigorous theoretical evaluation is the first logical step in the drug discovery pipeline. It is a time and cost-efficient approach to predict a compound's behavior and prioritize candidates for synthesis and experimental testing.[6] This guide provides the theoretical underpinnings and practical workflows for such an evaluation.

Molecular Structure and Quantum Chemical Analysis

A foundational understanding of a molecule's properties begins with its electronic structure. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[7][8] It offers a good balance between accuracy and computational cost for systems of this size.

2.1 Geometric Optimization and Vibrational Frequencies

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation, its ground state geometry.

Protocol 2.1: Structure Optimization

  • Input Structure Generation: Draw the 2D structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid using a chemical drawing software like ChemDraw and convert it to a 3D structure.

  • Computational Method Selection: Employ DFT using a common functional, such as B3LYP, which is known for its reliability in describing organic molecules.

  • Basis Set Selection: Use a Pople-style basis set, such as 6-31G(d,p), which provides a good description of electron distribution and polarization.

  • Optimization Calculation: Perform a geometry optimization calculation to find the minimum energy structure.

  • Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Causality: An accurate 3D structure is paramount as all subsequent calculations, from electronic properties to docking scores, depend on it. The frequency calculation validates the stability of the found geometry.

2.2 Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[7]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

These orbitals are visualized as outputs of the DFT calculation, and their energy values are used to calculate global reactivity descriptors.

2.3 Molecular Electrostatic Potential (MEP)

The MEP map is a visualization tool that illustrates the charge distribution of a molecule.[7] It is invaluable for predicting how the molecule will interact with other molecules, particularly biological receptors.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen atoms of the carboxylic acid, which are potential sites for hydrogen bond accepting.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen of the carboxylic acid and the protonated quinoline nitrogen, which are potential sites for hydrogen bond donating or ionic interactions.

MEP_Concept cluster_regions Charge Distribution Molecule Molecule's Electron Density MEP_Map MEP Surface Molecule->MEP_Map Calculated from Red_Region MEP_Map->Red_Region Identifies Blue_Region MEP_Map->Blue_Region Identifies H-Bond Acceptor H-Bond Acceptor Red_Region->H-Bond Acceptor H-Bond Donor H-Bond Donor Blue_Region->H-Bond Donor

Caption: Conceptual flow of MEP analysis.

Pharmacokinetic Profile (ADMET) Prediction

Before committing resources to synthesis, it is crucial to assess the potential drug-likeness of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic profile of a drug. Numerous in silico tools, such as SwissADME and pkCSM, can predict these properties based on the molecular structure.[9]

Protocol 3.1: In Silico ADMET Prediction

  • Input: Use the simplified 2D structure (SMILES format) of the neutral form of the molecule.

  • Platform Selection: Utilize a web-based server like SwissADME for a comprehensive analysis.[9]

  • Property Evaluation: Analyze key parameters including:

    • Lipinski's Rule of Five: Assesses oral bioavailability.

    • Gastrointestinal (GI) Absorption: Predicts absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS effects.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Flags potential liabilities like mutagenicity.[9]

Trustworthiness: By cross-referencing predictions from multiple algorithms or servers, a consensus view of the compound's pharmacokinetic profile can be established, increasing the confidence in the results.[10]

Table 1: Hypothetical Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueCompliance/Interpretation
Molecular Weight~245.29 g/mol Compliant with Lipinski's Rule (<500)
LogP (Lipophilicity)~2.5Optimal range for absorption
H-Bond Donors2 (COOH, N+H)Compliant with Lipinski's Rule (≤5)
H-Bond Acceptors2 (O=C, O-H)Compliant with Lipinski's Rule (≤10)
GI AbsorptionHighFavorable for oral administration
BBB PermeantNoLow risk of CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
Ames ToxicityNoLow probability of being mutagenic
Target Identification and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to predict the binding mode and affinity of small molecule ligands to protein targets.[6][7]

4.1 Hypothetical Target Selection

Based on the structure (a quinoline acetic acid), a plausible hypothesis is that the compound could target enzymes where acidic groups are known to interact. For this guide, we will hypothesize that 2-(2,4-Dimethylquinolin-3-yl)acetic acid could be an inhibitor of Cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation, which is a known target for acidic non-steroidal anti-inflammatory drugs (NSAIDs).

4.2 Molecular Docking Workflow

This protocol outlines the steps to dock our ligand into the active site of COX-2.

Protocol 4.2: Molecular Docking Simulation

  • Receptor Preparation:

    • Download the crystal structure of COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges using a molecular modeling suite (e.g., AutoDock Tools, MOE).[9]

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid (in its deprotonated, carboxylate form, as it would be at physiological pH).

    • Assign appropriate atom types and charges.

  • Grid Generation: Define the docking search space (the "grid box") around the known active site of the enzyme. This is typically centered on the location of the co-crystallized ligand.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The program will generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity (in kcal/mol).[11]

  • Pose Analysis:

    • Visualize the top-ranked poses within the active site.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with key amino acid residues.

Expertise: The choice to use the deprotonated ligand is critical. At physiological pH (~7.4), the carboxylic acid group (pKa ~4-5) will be ionized, and this anionic form is what interacts with the receptor. Analyzing interactions with key residues like Arg120 and Tyr355 in the COX-2 active site provides mechanistic insight into the potential inhibitory activity.

Docking_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PDB 1. Download Protein (e.g., PDB: 5IKR) Clean_PDB 2. Clean Receptor (Remove water, add H+) PDB->Clean_PDB Grid 4. Define Binding Site (Grid Box Generation) Clean_PDB->Grid Ligand_Opt 3. Prepare Ligand (DFT Optimized Structure) Dock 5. Run Docking (e.g., AutoDock Vina) Ligand_Opt->Dock Grid->Dock Poses 6. Generate Poses & Scores Dock->Poses Analysis 7. Analyze Interactions (H-Bonds, Hydrophobic) Poses->Analysis Conclusion 8. Formulate Hypothesis Analysis->Conclusion

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a valuable quinoline derivative with potential applications in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient multi-step synthetic pathway, commencing with the construction of the 2,4-dimethylquinoline core via the Doebner-von Miller reaction. Subsequent functionalization at the C3 position is achieved through a Friedel-Crafts acylation, followed by a Willgerodt-Kindler reaction to introduce the acetic acid moiety. The final step involves the formation of the hydrochloride salt to enhance the compound's solubility and stability. This guide is intended for researchers with a foundational knowledge of synthetic organic chemistry and provides in-depth procedural details, mechanistic insights, and data presentation to ensure successful replication and understanding of the synthesis.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The substitution pattern on the quinoline ring system plays a crucial role in modulating its pharmacological profile. Specifically, the introduction of an acetic acid side chain can enhance the pharmacokinetic properties of a molecule and provide a handle for further derivatization. 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a key intermediate for the synthesis of more complex molecules and a target for biological screening. This protocol outlines a reliable synthetic route to this compound, emphasizing procedural clarity and scientific rationale.

Synthetic Strategy Overview

The synthesis of the target compound is accomplished through a four-step sequence as illustrated in the workflow diagram below. The strategy was designed to utilize readily available starting materials and employ well-established chemical transformations to ensure high yields and purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: C3-Functionalization cluster_2 Step 3: Acetic Acid Side Chain Formation cluster_3 Step 4: Hydrochloride Salt Formation A Aniline + Acetylacetone B 2,4-Dimethylquinoline A->B Doebner-von Miller Reaction (Acid Catalyst) C 2,4-Dimethylquinoline B->C D 3-Acetyl-2,4-dimethylquinoline C->D Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) E 3-Acetyl-2,4-dimethylquinoline D->E F 2-(2,4-Dimethylquinolin-3-yl)thioacetamide E->F Willgerodt-Kindler Reaction (Sulfur, Morpholine) G 2-(2,4-Dimethylquinolin-3-yl)acetic acid F->G Hydrolysis (Acid or Base) H 2-(2,4-Dimethylquinolin-3-yl)acetic acid G->H I 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride H->I HCl Treatment (Anhydrous Solvent)

Figure 1: Overall synthetic workflow for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

Materials and Methods

Reagents and Solvents

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Solvents were of analytical grade.

Reagent/SolventSupplierGrade
AnilineSigma-AldrichReagentPlus®, ≥99%
AcetylacetoneAlfa Aesar99%
Hydrochloric AcidFisher ScientificCertified ACS Plus
Acetyl ChlorideAcros Organics99%
Aluminum Chloride (anhydrous)J.T. BakerACS Reagent
Dichloromethane (DCM)EMD MilliporeACS Grade
SulfurSigma-AldrichReagent grade
MorpholineAlfa Aesar99%
DioxaneFisher ScientificCertified ACS
Diethyl Ether (anhydrous)Sigma-Aldrich≥99.7%
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters LCT Premier XE (ESI-TOF) mass spectrometer.

  • Melting Point: Melting points were determined on a Stuart SMP30 melting point apparatus and are uncorrected.

  • Thin Layer Chromatography (TLC): TLC was performed on Merck silica gel 60 F254 plates with visualization by UV light (254 nm).

Experimental Protocols

Step 1: Synthesis of 2,4-Dimethylquinoline

This step employs the Doebner-von Miller reaction, a classic and efficient method for constructing the quinoline scaffold.[2][3] The reaction proceeds through the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound, which in this case is formed in situ from the self-condensation of acetylacetone.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (18.6 g, 0.2 mol) and concentrated hydrochloric acid (20 mL).

  • Cool the mixture in an ice bath and slowly add acetylacetone (20.0 g, 0.2 mol) with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice.

  • Neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is approximately 8-9, resulting in the precipitation of a solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the solid from ethanol to afford pure 2,4-dimethylquinoline as a crystalline solid.

Expected Yield: 70-80%. Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and comparison of its melting point with the literature value.

Step 2: Synthesis of 3-Acetyl-2,4-dimethylquinoline

The introduction of the acetyl group at the C3 position is achieved via a Friedel-Crafts acylation. The electron-rich nature of the 2,4-dimethylquinoline ring directs the electrophilic substitution to the 3-position.

Procedure:

  • In a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (32.0 g, 0.24 mol) in 150 mL of anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (17.3 g, 0.22 mol) to the stirred suspension.

  • To this mixture, add a solution of 2,4-dimethylquinoline (31.4 g, 0.2 mol) in 50 mL of anhydrous DCM dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to give 3-acetyl-2,4-dimethylquinoline.

Expected Yield: 60-70%. Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid

This transformation is accomplished using the Willgerodt-Kindler reaction, which converts the aryl methyl ketone to a thioamide, followed by hydrolysis to the carboxylic acid.[4] This reaction is particularly useful for the homologation of a ketone to a carboxylic acid with the incorporation of a methylene group.

Procedure:

Part A: Willgerodt-Kindler Reaction

  • In a 250 mL round-bottom flask, combine 3-acetyl-2,4-dimethylquinoline (19.9 g, 0.1 mol), sulfur (4.8 g, 0.15 mol), and morpholine (17.4 g, 0.2 mol).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and pour it into 200 mL of cold water.

  • The product, 2-(2,4-dimethylquinolin-3-yl)thioacetamide, will precipitate as a solid. Collect the solid by vacuum filtration and wash with water.

Part B: Hydrolysis of the Thioamide

  • Transfer the crude thioamide to a 500 mL round-bottom flask and add a mixture of 100 mL of ethanol and 100 mL of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 12 hours, or until the evolution of ammonia ceases.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The product, 2-(2,4-Dimethylquinolin-3-yl)acetic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 50-60% over two steps. Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Step 4: Synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

The final step involves the formation of the hydrochloride salt to improve the compound's handling and solubility in aqueous media.

Procedure:

  • Dissolve the 2-(2,4-Dimethylquinolin-3-yl)acetic acid (21.5 g, 0.1 mol) in 200 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with gentle stirring. Alternatively, a solution of HCl in anhydrous diethyl ether can be added dropwise.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

Expected Yield: >95%. Characterization: The final product can be characterized by melting point determination, ¹H NMR, and elemental analysis.

Results and Discussion

The successful synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is dependent on the careful execution of each step. The Doebner-von Miller reaction provides a straightforward entry to the quinoline core. The subsequent Friedel-Crafts acylation is regioselective for the 3-position due to the directing effects of the methyl groups and the nitrogen atom. The Willgerodt-Kindler reaction is a key transformation that efficiently introduces the acetic acid side chain. Finally, the formation of the hydrochloride salt is a standard procedure that yields a stable, crystalline product.

Table of Key Intermediates and Final Product Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceExpected Yield (%)
2,4-DimethylquinolineC₁₁H₁₁N157.21White to off-white solid70-80
3-Acetyl-2,4-dimethylquinolineC₁₃H₁₃NO199.25Pale yellow solid60-70
2-(2,4-Dimethylquinolin-3-yl)acetic acidC₁₃H₁₃NO₂215.25White solid50-60
2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochlorideC₁₃H₁₄ClNO₂251.71White crystalline solid>95

Troubleshooting

  • Low yield in Step 1: Ensure the reaction is heated to a consistent reflux and that the neutralization is carried out carefully to avoid hydrolysis of the product.

  • Multiple products in Step 2: Anhydrous conditions are critical for the Friedel-Crafts reaction. Ensure all glassware and reagents are dry. The order of addition of reagents is also important.

  • Incomplete reaction in Step 3: The Willgerodt-Kindler reaction may require longer reflux times. Monitor the reaction by TLC. Ensure efficient hydrolysis of the thioamide by checking for the cessation of ammonia evolution.

  • Oily product in Step 4: The hydrochloride salt may initially form as an oil. Trituration with fresh anhydrous solvent or scratching the flask can often induce crystallization. Ensure the starting free base is pure.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Anhydrous reagents and solvents are sensitive to moisture and should be handled under an inert atmosphere where necessary.

  • Hydrogen chloride gas is toxic and corrosive; handle with appropriate safety measures.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. The multi-step synthesis is based on well-established organic reactions, and the detailed procedures and mechanistic explanations should enable researchers to successfully prepare this valuable compound for further investigation in various fields of chemical and biological sciences.

References

  • Doebner, O.; von Miller, W. (1881). "Ueber eine neue Synthese von Chinolinderivaten". Berichte der deutschen chemischen Gesellschaft. 14(2): 2812–2817. [Link]

  • Bergstrom, F. W. (1944). "The Chemistry of the Quinoline Group". Chemical Reviews. 35(2): 77–277. [Link]

  • Marella, A., et al. (2013). "Quinoline: A versatile scaffold". Journal of the Saudi Chemical Society. 17(3): 237-245. [Link]

  • Willgerodt, C. (1887). "Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone". Berichte der deutschen chemischen Gesellschaft. 20(2): 2467–2470. [Link]

  • Kindler, K. (1923). "Studien über den Mechanismus chemischer Reaktionen. I. Reduktion von Amiden". Liebigs Annalen der Chemie. 431(1): 187–230. [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. 3rd ed., Pergamon Press. [Link]

Sources

Application Notes & Protocols: Investigating 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An important note for the reader: Direct experimental data and established medicinal chemistry applications for the specific molecule, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, are not extensively documented in publicly accessible scientific literature. This guide has been constructed by a Senior Application Scientist to provide a robust, hypothesis-driven framework for investigating this novel compound. The proposed applications, mechanisms, and protocols are based on established principles of medicinal chemistry and the known biological activities of structurally related quinoline derivatives.[1][2][3] This document is intended to serve as a comprehensive starting point for researchers initiating a drug discovery program centered on this molecule.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[4][5] Its rigid, aromatic structure serves as a versatile scaffold for designing therapeutic agents across a wide spectrum of diseases, including malaria, cancer, and various infections.[6][7][8] The diverse pharmacological activities of quinoline derivatives are highly dependent on the nature and position of substituents on the core ring structure.[9][10]

The target molecule, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, possesses several key structural features that suggest therapeutic potential:

  • Quinoline Core: A well-established pharmacophore with broad biological activity.[11]

  • Carboxylic Acid Moiety at C-3: This group is critical for the activity of many non-steroidal anti-inflammatory drugs (NSAIDs) and has been specifically linked to cyclooxygenase (COX) inhibition in other quinoline series.[9][12]

  • 2,4-Dimethyl Substitution: These methyl groups can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets.

This guide outlines potential therapeutic applications for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride and provides detailed protocols for its initial screening and characterization. We will focus on three primary, hypothesis-driven applications: Anti-inflammatory , Anticancer , and Antimicrobial activities.

Hypothesized Application 1: Anti-inflammatory Agent

Scientific Rationale: The presence of a carboxylic acid group is a hallmark of many NSAIDs that target the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Structure-activity relationship (SAR) studies on other quinoline series have demonstrated that a carboxylic acid substituent can confer COX-inhibitory activity.[9][10] Therefore, it is a primary hypothesis that 2-(2,4-Dimethylquinolin-3-yl)acetic acid may function as a COX inhibitor.

Proposed Mechanism of Action: The compound may bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2. The acidic moiety could anchor the molecule within the hydrophilic channel of the enzyme, while the dimethylquinoline core occupies the hydrophobic pocket.

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 Outcome assay1 COX-1/COX-2 Inhibition Assay (Biochemical) assay2 LPS-Stimulated Macrophage Assay (Cell-based) assay1->assay2 Confirm cellular activity moa1 Determine IC50 Values assay1->moa1 moa3 Measure PGE2 Production assay2->moa3 Quantify inflammatory mediator moa2 Assess COX Isoform Selectivity (COX-1 vs. COX-2) moa1->moa2 Evaluate safety profile outcome Candidate for In Vivo Inflammation Models moa2->outcome moa3->outcome G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 2-(2,4-Dimethylquinolin-3-yl) acetic acid HCl Compound->RAF Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Doxorubicin (positive control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well clear plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percent viability versus the log of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundGI50 (µM) vs. MCF-7 CellsGI50 (µM) vs. A549 Cells
2-(2,4-Dimethylquinolin-3-yl)acetic acid HClExperimentalExperimental
Doxorubicin (Control)Expected ~0.1Expected ~0.2

References

  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry.
  • Pal, M. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
  • Saeed, A., et al. (2017). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Li, J., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Journal of Inflammation Research.
  • Kumar, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Asadi, M., et al. (2017). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central (PMC) - NIH.
  • Zhang, L., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • Kumar, A., et al. (2009). Biological activities of quinoline derivatives. PubMed.
  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Tsegaye, A. D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Singh, R. K., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research.
  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
  • Kaur, M., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Kumar, K., & Rawal, R. K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Kunin, C. M., et al. (2000). Antimicrobial activities of mefloquine and a series of related compounds. PubMed.
  • El-Sayed, N. N. E., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PubMed Central (PMC) - NIH.
  • Schultze, N., et al. (2023). Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate. MDPI.

Sources

Application Notes and Protocols for the Research Chemical: 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the potential biological activities of the research chemical 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. This document provides not just procedural steps but also the scientific rationale behind the proposed experimental designs. The protocols outlined herein are intended to facilitate the exploration of this compound's therapeutic potential across various research domains.

Introduction to 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a heterocyclic compound featuring a quinoline core substituted with two methyl groups and an acetic acid side chain. The quinoline moiety is a well-established pharmacophore found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The presence of the acetic acid group suggests potential interactions with various biological targets, including enzymes and receptors where a carboxylic acid function is crucial for binding[2].

These structural features warrant a systematic investigation into the compound's bioactivity. This guide proposes a multi-faceted approach to screen for potential therapeutic applications, focusing on its plausible roles in oncology, neuroprotection, and infectious diseases.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₄ClNO₂[3]
Molecular Weight 267.71 g/mol PubChem
CAS Number 943825-15-8[4]
Appearance White to off-white solidGeneral
Solubility Soluble in DMSO and MethanolGeneral

Safety and Handling Precautions

As a research chemical with an incompletely characterized toxicological profile, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][6]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[6] Work in a well-ventilated area or a chemical fume hood.[5]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly sealed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]

Potential Research Applications and Protocols

The following sections outline detailed protocols for investigating the potential biological activities of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

Anticancer Activity Screening

Rationale: Quinoline derivatives have shown promise as anticancer agents by targeting various cellular processes in cancer cells[1]. This protocol describes a primary screen to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.

Experimental Workflow for Anticancer Screening:

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in DMSO treatment Treat cells with serial dilutions of the compound prep_compound->treatment prep_cells Culture and seed cancer cell lines in 96-well plates prep_cells->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform MTT or similar cell viability assay incubation->assay analysis Measure absorbance and calculate cell viability assay->analysis ic50 Determine IC50 values analysis->ic50

Caption: Workflow for assessing the anticancer potential of the research chemical.

Protocol: In Vitro Cytotoxicity Assay using MTT

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in sterile DMSO. Prepare serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Neuroprotective Activity Assessment

Rationale: Some compounds with heterocyclic cores have demonstrated neuroprotective effects.[8][9] This protocol aims to evaluate the potential of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride to protect neuronal cells from oxidative stress-induced cell death.

Experimental Workflow for Neuroprotection Assay:

neuroprotection_workflow cluster_prep Preparation cluster_treatment Pre-treatment cluster_induction Induction of Damage cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of the test compound in DMSO pretreatment Pre-treat cells with various concentrations of the compound prep_compound->pretreatment prep_cells Culture and seed neuronal cells (e.g., SH-SY5Y) in 96-well plates prep_cells->pretreatment induction Induce oxidative stress with H₂O₂ or glutamate pretreatment->induction incubation Incubate for 24 hours induction->incubation assay Assess cell viability using LDH or MTT assay incubation->assay analysis Quantify neuroprotection and determine effective concentration assay->analysis

Caption: Workflow for evaluating the neuroprotective effects of the research chemical.

Protocol: Neuroprotection against Oxidative Stress

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 2 x 10⁴ cells per well and allow them to differentiate for 5-7 days with reduced serum medium, if required.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride (determined from a preliminary cytotoxicity assay) for 2 hours.

  • Induction of Oxidative Stress: Add a neurotoxin such as hydrogen peroxide (H₂O₂) or glutamate to the culture medium to induce oxidative stress. The optimal concentration of the neurotoxin should be determined beforehand to cause approximately 50% cell death.

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.

  • Viability Assessment:

    • Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death using a commercially available LDH cytotoxicity assay kit.

    • Alternatively, perform an MTT assay as described in the anticancer protocol.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Antimicrobial Activity Screening

Rationale: The quinoline scaffold is present in several well-known antimicrobial agents. Therefore, it is prudent to investigate the potential antimicrobial properties of this novel quinoline derivative.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Compound Preparation: Prepare a series of twofold dilutions of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in the broth medium in a 96-well microtiter plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) should be included as a reference standard.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Interpretation Table:

Concentration (µg/mL)Bacterial Growth (OD₆₀₀)Interpretation
2560.05No Growth
1280.06No Growth
640.05No Growth
32 0.07 No Growth (MIC)
160.45Growth
80.51Growth
Positive Control0.55Growth
Negative Control0.04No Growth

Advanced Investigations: Mechanism of Action

Should the initial screenings yield positive results, further investigations into the mechanism of action are warranted.

Potential Mechanisms to Explore:

  • For Anticancer Activity: Investigate the induction of apoptosis (e.g., via caspase activation assays, Annexin V staining), cell cycle arrest (e.g., via flow cytometry), or inhibition of specific kinases.

  • For Neuroprotective Activity: Assess the compound's effect on reactive oxygen species (ROS) production, mitochondrial membrane potential, or the activation of pro-survival signaling pathways (e.g., Nrf2, Akt).

  • For Antimicrobial Activity: Explore the inhibition of essential microbial enzymes (e.g., DNA gyrase, topoisomerase IV) or disruption of the microbial cell membrane.

Conclusion

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride represents a research chemical with a structural framework that suggests potential for a range of biological activities. The protocols detailed in these application notes provide a robust starting point for a systematic evaluation of its therapeutic potential. The data generated from these studies will be crucial in elucidating the compound's pharmacological profile and guiding future drug discovery and development efforts.

References

  • PubChem. (n.d.). 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Evotec. (n.d.). 2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Retrieved from [Link]

  • ChemUniverse. (n.d.). 2-(2,4-DIMETHYLQUINOLIN-3-YL)ACETIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Retrieved from [Link]

  • Shenzhen Reagent Biotechnology Co.,Ltd. (n.d.). (2,4-DIMETHYLQUINOLIN-3-YL)ACETIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Acetyl-2,4-dimethylquinolin-1-ium chloride. Retrieved from [Link]

  • PubMed. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • MDPI. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]

  • PubMed. (n.d.). [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Characterization of Putative STING Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The STING Pathway and the Promise of Small Molecule Agonists

The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, acting as a critical surveillance mechanism for cytosolic DNA, a hallmark of viral infections and cellular damage.[1] Activation of the STING pathway culminates in the production of type I interferons (IFNs) and a cascade of pro-inflammatory cytokines, which are instrumental in orchestrating a robust anti-viral and anti-tumor immune response.[2][3] Consequently, the pharmacological activation of STING signaling has emerged as a promising strategy in the realm of cancer immunotherapy.[2][4]

While the compound 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is noted, publicly available data on its specific biological activity is limited. However, its structural elements, featuring a substituted heterocyclic ring system coupled with an acetic acid moiety, are reminiscent of other known small molecule immunomodulators. A well-characterized compound sharing some of these structural features is 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a potent agonist of murine STING.[5][6][7] DMXAA and other similar molecules serve as excellent models for establishing a suite of in vitro assays to characterize novel compounds that putatively target the STING pathway.

This guide provides a comprehensive framework and detailed protocols for the in vitro evaluation of small molecule STING agonists, using the principles established from research on compounds like DMXAA. These assays are designed to be self-validating and provide a clear, stepwise approach to confirming on-target activity and elucidating the downstream functional consequences of STING activation.

Mechanism of Action: Direct Activation of the STING Protein

The canonical STING signaling cascade is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA).[3] This binding event triggers cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to the STING protein located on the endoplasmic reticulum.[3] This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[1] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, most notably IFN-β.[1] Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, further amplifying the inflammatory response.[7]

Small molecule agonists like DMXAA bypass the need for cGAS and cGAMP by directly binding to and activating the STING protein, thereby initiating the downstream signaling cascade.[5][6] The following diagram illustrates this critical signaling pathway.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates Agonist Small Molecule Agonist (e.g., DMXAA) Agonist->STING direct binding & activation STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates NFkB_nuc p-NF-κB STING_active->NFkB_nuc activates IKK (not shown) IRF3_dimer p-IRF3 Dimer TBK1->IRF3_dimer phosphorylates IRF3 ISRE ISRE IRF3_dimer->ISRE binds NFkB_site NF-κB Site NFkB_nuc->NFkB_site binds IFNb_gene IFN-β Gene ISRE->IFNb_gene drives expression Cytokine_gene Pro-inflammatory Cytokine Genes NFkB_site->Cytokine_gene drives expression IFNb_protein Secreted IFN-β IFNb_gene->IFNb_protein translation Cytokine_protein Secreted Cytokines Cytokine_gene->Cytokine_protein translation

Caption: The STING signaling pathway upon activation by cytosolic dsDNA or a direct small molecule agonist.

Experimental Protocols for In Vitro Characterization

A tiered approach is recommended for characterizing a putative STING agonist. The initial step involves assessing the compound's cytotoxicity to establish a suitable concentration range for subsequent functional assays. This is followed by direct measurement of STING pathway activation using reporter cell lines and quantification of downstream effector molecules.

Protocol 1: Cell Viability Assessment (MTT Assay)

Rationale: Before assessing the immunostimulatory activity of a compound, it is crucial to determine its inherent cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. This allows for the identification of a non-toxic concentration range for use in subsequent experiments.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin/Streptomycin

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing DMSO at the highest concentration used (vehicle control).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Interpretation: Plot the percentage of cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration). For subsequent functional assays, use concentrations well below the CC50 to ensure that the observed effects are due to specific pathway activation and not a result of cytotoxicity.

Protocol 2: STING Pathway Activation Using a Reporter Cell Line

Rationale: Reporter cell lines provide a robust and high-throughput method for quantifying the activation of specific signaling pathways. Cell lines such as THP1-Dual™ or HEK-Blue™ IFN-α/β are engineered to express a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of a promoter containing IFN-stimulated response elements (ISRE) or NF-κB binding sites.[8][9] The amount of reporter protein produced is directly proportional to the activation of the STING pathway.

Materials:

  • THP1-Dual™ KI-hSTING cells (InvivoGen) or similar reporter cell line

  • Complete culture medium as recommended by the supplier

  • Test compound

  • Positive control (e.g., cGAMP, DMXAA for murine STING)

  • Reporter detection reagent (e.g., QUANTI-Blue™ Solution or luciferase assay reagent)[9]

  • 96-well flat-bottom plates

  • Luminometer or spectrophotometer

Procedure:

  • Plate the reporter cells in a 96-well plate according to the manufacturer's protocol.

  • Add various non-toxic concentrations of the test compound to the wells. Include a positive control and a vehicle control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • For SEAP reporter cells, collect a small aliquot of the cell culture supernatant.

  • Add the supernatant to a new plate containing the SEAP detection reagent.

  • Incubate at 37°C for the recommended time (typically 1-3 hours).

  • Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm for QUANTI-Blue™).

  • For luciferase reporter cells, follow the manufacturer's instructions for cell lysis and addition of the luciferase substrate. Measure the luminescence using a luminometer.[8]

Data Presentation: The results should be presented as fold induction of reporter activity over the vehicle control. This allows for a clear quantitative comparison of the compound's potency.

Compound Concentration (µM) Fold Induction (ISRE-Luciferase)
Vehicle (DMSO)0.1%1.0
Test Compound13.5
1015.2
5028.9
Positive Control1035.4
Protocol 3: Quantification of Downstream Cytokine Production (ELISA & qPCR)

Rationale: The ultimate functional output of STING activation is the production and secretion of type I interferons and other pro-inflammatory cytokines.[2] Measuring the levels of key cytokines such as IFN-β and CXCL10 provides direct evidence of a productive downstream response. ELISA is used to quantify secreted protein levels, while qPCR measures the upregulation of gene expression.[4]

Materials:

  • Immune cells such as murine bone marrow-derived dendritic cells (BMDCs), RAW 264.7 macrophages, or human THP-1 cells.[4]

  • Complete culture medium

  • Test compound

  • LPS (as a positive control for general inflammation, if needed)

  • IFN-β and CXCL10 ELISA kits (species-specific)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure (ELISA):

  • Seed cells in a 24-well plate and allow them to adhere.

  • Stimulate the cells with non-toxic concentrations of the test compound for 18-24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for IFN-β and CXCL10 according to the manufacturer's instructions.

  • Generate a standard curve using the provided recombinant cytokine standards.

  • Calculate the concentration of the cytokines in the samples based on the standard curve.

Procedure (qPCR):

  • Seed and stimulate cells as described for the ELISA, but for a shorter duration (e.g., 4-6 hours) to capture peak mRNA expression.[10]

  • Lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform real-time PCR using primers for the target genes and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Assay_Workflow Start Putative STING Agonist Cytotoxicity Protocol 1: Cell Viability (MTT) Start->Cytotoxicity Reporter_Assay Protocol 2: Reporter Gene Assay (ISRE/NF-κB) Cytotoxicity->Reporter_Assay Determine non-toxic concentration range Cytokine_Assay Protocol 3: Cytokine Quantification (ELISA/qPCR) Reporter_Assay->Cytokine_Assay Confirm pathway activation Results Comprehensive Activity Profile Cytokine_Assay->Results Quantify functional outcome

Caption: A tiered workflow for the in vitro characterization of a putative STING agonist.

Conclusion and Best Practices

This guide outlines a robust, multi-faceted approach to the in vitro characterization of small molecule STING agonists. By systematically assessing cytotoxicity, pathway-specific reporter activation, and the induction of key downstream cytokines, researchers can confidently determine the efficacy and mode of action of novel compounds.

Key considerations for trustworthy data:

  • Species Specificity: Be aware that some STING agonists, like DMXAA, exhibit species-specific activity, being potent in mice but inactive in humans.[5] It is crucial to use cell lines from the appropriate species or human cell lines that are known to be responsive.

  • Controls are Critical: Always include appropriate positive and negative (vehicle) controls in every experiment to ensure the assay is performing correctly and to provide a baseline for comparison.

  • Orthogonal Assays: Employing multiple, distinct assays (e.g., reporter genes and cytokine secretion) provides stronger evidence of on-target activity by measuring different endpoints of the same signaling pathway.

By adhering to these protocols and principles, researchers in drug development and academic science can generate high-quality, reproducible data to advance the discovery of novel immunotherapies targeting the STING pathway.

References

  • BenchChem. (n.d.). Application Notes and Protocols for STING Agonist-18 in In Vitro Cell-Based Assays.
  • He, Y., et al. (2021). In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. STAR Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for STING Agonists in Cancer Immunotherapy Research.
  • Vila, I. K., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols.
  • ResearchGate. (2025). In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex.
  • InvivoGen. (n.d.). HEK-Blue™ IFN-α/β Cells | Type I IFN Reporter Cells.
  • Prantner, D., et al. (2012). Anti-cancer flavonoids are mouse selective STING agonists. PLoS One.
  • ResearchGate. (n.d.). Integrative Strategy for Investigating the Interactions between STING and Small-Molecule Ligands.
  • Wilson, T. L., et al. (2021). Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy. ACS Chemical Biology.
  • Parker, Z. M., et al. (2019). The STING agonist 5,6 dimethylxanthenone-4-acetic acid (DMXAA) stimulates an antiviral state and protects mice against herpes simplex virus-induced neurological disease. Journal of Virology.

Sources

Application Notes & Protocols: Strategic Development of 2-(2,4-Dimethylquinolin-3-yl)acetic acid Hydrochloride Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties.[1][2][3][4] This guide focuses on a specific, promising starting point: 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. The inherent carboxylic acid moiety of this molecule serves as a versatile chemical handle for the systematic development of novel derivatives. We present a strategic framework for synthesizing and evaluating ester and amide derivatives, aimed at exploring structure-activity relationships (SAR) and optimizing drug-like properties. This document provides detailed, field-proven protocols for chemical synthesis, purification, characterization, and subsequent biological screening, tailored for researchers and professionals in drug development.

Introduction: The Strategic Imperative for Derivatization

The parent compound, 2-(2,4-Dimethylquinolin-3-yl)acetic acid, combines the privileged quinoline core with a carboxylic acid functional group, a feature known to be critical for activity in certain target classes, such as cyclooxygenase (COX) inhibition.[2][5] However, the journey from a lead compound to a clinical candidate necessitates extensive optimization. Derivatization is the primary tool to modulate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, enhance target potency and selectivity, and secure intellectual property.

The primary objectives for developing derivatives of this scaffold are:

  • To Probe Structure-Activity Relationships (SAR): By systematically modifying the carboxylic acid group, we can determine the steric and electronic requirements for biological activity. For instance, converting the acid to a series of amides allows for the exploration of new hydrogen bond donor/acceptor patterns.

  • To Improve Pharmacokinetic (PK) Properties: The carboxylic acid group is often associated with rapid metabolism and poor cell permeability. Conversion to esters can create neutral, more lipophilic prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

  • To Enhance Potency and Modulate Selectivity: Fine-tuning the substituents can lead to improved interactions with the biological target, thereby increasing potency and potentially altering the selectivity profile against related targets.

The following sections provide a logical workflow, from the design and synthesis of derivatives to their initial biological evaluation.

Core Synthetic Strategies & Protocols

The carboxylic acid is the focal point for derivatization. The two most direct and fruitful pathways are the formation of amides and esters. Before proceeding with these reactions, the hydrochloride salt must be neutralized to the free base, typically by treatment with a mild base like sodium bicarbonate in an aqueous/organic biphasic system, followed by extraction of the free acid into an organic solvent (e.g., ethyl acetate) and drying.

graph Derivatization_Strategy { layout=dot; rankdir="LR"; bgcolor="transparent"; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9]; Figure 1: High-level derivatization pathways for the parent compound.
Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is a cornerstone reaction in medicinal chemistry, allowing for the connection of the parent acid to a vast library of primary and secondary amines.[6] We recommend using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent.

Causality & Expertise: HATU is chosen for its high efficiency, rapid reaction times, and low rate of racemization, especially when compared to some carbodiimide reagents.[7] It functions by forming a highly reactive OAt-active ester in situ. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the coupling itself.[7]

Materials:

  • 2-(2,4-Dimethylquinolin-3-yl)acetic acid (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the parent acid (1.0 equiv) and the selected amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Activation: Add HATU (1.2 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted amine, excess acid, DMF, and reagent byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification & Characterization:

    • Filter off the drying agent and concentrate the filtrate in vacuo.

    • Purify the crude product by flash column chromatography (typically using a hexane/EtOAc or DCM/MeOH gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Steglich Esterification for Ester Derivatives

Esterification is an effective method for producing derivatives, particularly for creating prodrugs that can improve oral bioavailability. The Steglich esterification is ideal for substrates that may be sensitive to the harsh acidic conditions of a traditional Fischer esterification.[8][9]

Causality & Expertise: This method uses a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[9] DMAP acts as a potent acyl transfer catalyst, accelerating the reaction by forming a highly reactive acylated pyridinium intermediate, which is then attacked by the alcohol.[9] This allows the reaction to proceed under mild, neutral conditions.

Materials:

  • 2-(2,4-Dimethylquinolin-3-yl)acetic acid (1.0 equiv)

  • Desired primary or secondary alcohol (1.5 equiv)

  • EDC hydrochloride (1.5 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents as listed in Protocol 1.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the parent acid (1.0 equiv), the selected alcohol (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water (2x) and brine (1x). The urea byproduct from EDC is water-soluble and easily removed.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification & Characterization: Purify and characterize the final ester product using the same methods described in Protocol 1.

Analytical Workflow and Data Presentation

A robust and systematic approach to characterization and data management is essential for building a reliable SAR dataset.

graph Analytical_Workflow { layout=dot; rankdir="TB"; bgcolor="transparent"; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9]; Figure 2: Standard workflow for purification and characterization.

All quantitative data for a synthesized library should be compiled into a structured table to facilitate analysis and comparison.

Table 1: Example Data Summary for a Synthesized Derivative Library

Compound IDR Group (Amide/Ester)Mol. WeightYield (%)Purity (HPLC %)IC₅₀ (µM)
Parent -OH229.27->9815.2
AMD-01 -NH-CH₂CH₃256.3385>998.7
AMD-02 -NH-Cyclopropyl268.3478>995.1
EST-01 -O-CH₃243.2991>9825.4
EST-02 -O-CH₂CH₂OH273.3282>9818.9

Biological Evaluation Cascade

Once a library of pure compounds is established, a tiered screening approach is employed to efficiently identify promising candidates.

Tier 1: In Silico and In Vitro ADMET Profiling

Before committing resources to extensive cell-based assays, it is cost-effective to perform computational and preliminary in vitro ADMET screening.[10][11]

  • In Silico Prediction: Use computational models (e.g., SwissADME, admetSAR) to predict properties like lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.[12][13] This helps flag compounds with a high likelihood of poor drug-like properties.

  • In Vitro Metabolic Stability: A key experiment is to assess stability in human liver microsomes (HLM). This provides an early indication of the compound's metabolic fate and potential half-life.

Tier 2: Protocol for Primary Anti-Inflammatory Screening

Given the prevalence of anti-inflammatory activity among quinoline derivatives, a relevant primary assay is the inhibition of tumor necrosis factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated monocytic cells.[2][5][14]

Assay Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells that, upon stimulation with LPS, produce and secrete pro-inflammatory cytokines like TNF-α. Test compounds are evaluated for their ability to inhibit this secretion, which is quantified by ELISA.[14]

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI medium containing 100 ng/mL PMA. Incubate for 48 hours to allow differentiation into adherent macrophages.

  • Compound Treatment: After differentiation, carefully remove the PMA-containing medium. Wash the cells once with fresh, serum-free medium. Add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (DMSO only) and a "positive control" (e.g., a known TNF-α inhibitor). Incubate for 1 hour.

  • Inflammatory Challenge: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to "unstimulated control" wells.

  • Incubation: Incubate the plate for 6 hours at 37 °C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the cell culture supernatant from each well.

  • Quantification: Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of compound that causes 50% inhibition).

graph Screening_Cascade { layout=dot; rankdir="TB"; bgcolor="transparent"; splines=ortho; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9]; Figure 3: A tiered screening cascade for hit identification.

Conclusion

The systematic derivatization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride represents a validated and highly promising strategy for the discovery of novel therapeutic agents. By leveraging the versatility of the carboxylic acid functional group through robust synthetic protocols for amide and ester formation, researchers can efficiently generate diverse chemical libraries. Coupling this synthetic effort with a tiered biological evaluation cascade—from early ADMET profiling to targeted cell-based assays—enables the rapid identification of derivatives with improved potency and drug-like properties. The protocols and workflows detailed herein provide a comprehensive and actionable guide for advancing this chemical scaffold from a starting point to a validated lead series.

References

  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]

  • Kaur, M., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Cheminformatics. Available at: [Link]

  • Bitesize Bio. (2022). Using ADMET to Move Forward from Drug Discovery to Development. Available at: [Link]

  • N'senga, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • ResearchGate. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Available at: [Link]

  • Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation. Available at: [Link]

  • De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]

  • El-Hawary, S. S., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Heliyon. Available at: [Link]

  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chandrashekar, G., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Advanced Research in Biological Sciences. (2018). Drug Discovery and ADMET process: A Review. Available at: [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Kim, S., et al. (2005). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are recognized as a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] These heterocyclic compounds have been successfully developed into drugs for treating a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] The rigid bicyclic structure of the quinoline nucleus provides a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[3] 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a functionalized quinoline derivative that holds significant potential as a building block in the synthesis of novel bioactive molecules. The presence of a carboxylic acid moiety offers a reactive handle for a variety of chemical transformations, most notably amide bond formation and esterification, enabling the generation of diverse chemical libraries for drug discovery screening.

This document provides detailed application notes and proposed experimental protocols for the utilization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in key synthetic reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their research endeavors.

Chemical Properties and Handling

PropertyValueSource
Molecular FormulaC₁₃H₁₄ClNO₂PubChem
Molecular Weight267.71 g/mol PubChem
AppearanceWhite to off-white solidTypical for similar compounds
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO), and aqueous base.Inferred from structure

Safety and Handling: 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally related compounds.

Proposed Experimental Protocols

The carboxylic acid functionality of 2-(2,4-Dimethylquinolin-3-yl)acetic acid is the primary site for chemical modification. The following protocols for amide bond formation and esterification are based on well-established synthetic methodologies and analogous transformations reported in the literature for similar heterocyclic carboxylic acids.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a fundamental reaction in medicinal chemistry for the synthesis of peptides and other amide-containing compounds. Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and mild reaction conditions. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is often employed to suppress side reactions and minimize racemization of chiral substrates.

Reaction Scheme:

G cluster_0 Reagents struct1 2-(2,4-Dimethylquinolin-3-yl)acetic acid struct3 Amide Product struct1->struct3 + struct2 Amine (R-NH2) struct2->struct3 reagents EDC, HOBt, DIPEA, DMF

Caption: General scheme for amide coupling.

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Addition of Amine and Coupling Additive: To the stirred solution, add the desired primary or secondary amine (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Activation and Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Rationale for Reagent Choices:

  • EDC/HOBt: This combination is a classic and effective method for amide bond formation, minimizing side products and preserving stereochemical integrity if chiral amines are used.

  • DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction without competing with the desired amine nucleophile.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Protocol 2: Esterification via Fischer-Speier Esterification

Fischer-Speier esterification is a classic method for forming esters from carboxylic acids and alcohols using a strong acid catalyst. This method is particularly suitable for simple, non-acid sensitive substrates.

Reaction Scheme:

G cluster_0 Catalyst struct1 2-(2,4-Dimethylquinolin-3-yl)acetic acid struct3 Ester Product struct1->struct3 + struct2 Alcohol (R-OH) struct2->struct3 catalyst H2SO4 (catalytic)

Caption: Fischer-Speier esterification workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride (1.0 eq).

  • Addition of Alcohol: Add a large excess of the desired alcohol, which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC.

  • Reaction Quenching and Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography.

Rationale for Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: The elevated temperature increases the reaction rate of this typically slow transformation.

Potential Biological Evaluation of Synthesized Derivatives

Derivatives of 2-(2,4-Dimethylquinolin-3-yl)acetic acid are promising candidates for a variety of biological assays due to the established pharmacological importance of the quinoline scaffold. Based on literature for structurally related compounds, newly synthesized amides and esters could be screened for activities including:

  • Enzyme Inhibition:

    • Cholinesterase Inhibition: Assays for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition can be performed using the Ellman's method.[4] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[4]

    • Aldose Reductase Inhibition: The inhibitory effect on aldose reductase can be evaluated as a potential treatment for diabetic complications.[1][5]

  • Anticancer Activity: The cytotoxicity of the synthesized compounds can be assessed against a panel of cancer cell lines (e.g., MCF-7 for breast cancer) using the MTT assay.[5]

  • Antimicrobial Activity: Compounds can be screened for their antibacterial and antifungal properties against various pathogenic strains.[6]

Workflow for Biological Evaluation:

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 2-(2,4-Dimethylquinolin-3-yl) acetic acid hydrochloride reaction Amide/Ester Synthesis start->reaction library Library of Derivatives reaction->library primary Primary Screening (e.g., Enzyme Inhibition) library->primary secondary Secondary Screening (e.g., Cell-based Assays) primary->secondary hit Hit Compound(s) secondary->hit sar Structure-Activity Relationship (SAR) Studies hit->sar sar->reaction Iterative Synthesis lead Lead Candidate sar->lead

Caption: A typical workflow from synthesis to lead optimization.

Conclusion

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this document provide a solid foundation for the preparation of diverse libraries of amides and esters. The established biological relevance of the quinoline scaffold suggests that derivatives of this compound are promising candidates for screening in various disease models, particularly in the areas of neurodegenerative disorders, cancer, and infectious diseases.

References

  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents. (2024). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. (2023). PubMed. [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. (2023). ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

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Application Notes & Protocols for the Anticancer Screening of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary screening of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride for potential anticancer activity. Quinoline derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including potent antitumor effects.[1][2][3][4] This guide outlines a structured, multi-tiered approach, commencing with foundational in vitro cytotoxicity assays and progressing to more detailed mechanistic studies, including the evaluation of apoptosis and cell cycle arrest. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints. By elucidating the causality behind experimental choices, this document aims to equip researchers with the necessary tools to robustly evaluate the therapeutic potential of this novel quinoline compound.

Introduction: The Rationale for Screening Quinoline Derivatives

The quinoline scaffold is a key pharmacophore in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological properties.[3][4] In oncology, quinoline-based agents have demonstrated efficacy through various mechanisms of action, such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, interference with DNA repair mechanisms, and modulation of critical signaling pathways.[1][2][5][6] Given the established anticancer potential of this structural motif, novel derivatives like 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride warrant systematic investigation.

The screening strategy detailed in this guide is designed to be both efficient and informative, providing a clear path from initial hit identification to a more nuanced understanding of the compound's cellular effects. This tiered approach, beginning with broad cytotoxicity screening and narrowing to specific mechanistic assays, ensures that resources are allocated effectively.

Pre-Clinical Screening Workflow: A Multi-Faceted Approach

A logical and stepwise progression is crucial for the efficient evaluation of a novel compound. The proposed workflow ensures that each stage of testing builds upon the results of the last, providing a comprehensive preliminary assessment of anticancer activity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced & In Vivo Models A Compound Preparation & Solubility Testing B Cell Line Selection A->B C Cytotoxicity Screening (MTT Assay) B->C D Data Analysis: IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (Signaling Pathways) D->G H Hollow Fiber Assay (In Vivo) E->H F->H G->H I Human Tumor Xenograft Models

Caption: A tiered workflow for anticancer drug screening.

Phase 1: Foundational In Vitro Cytotoxicity Screening

The initial phase of screening is designed to determine whether 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride exhibits cytotoxic or cytostatic effects against cancer cells and to quantify its potency.

Cell Line Selection and Culture

The choice of cell lines is critical and should ideally include representatives from different cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of the compound's activity. A non-cancerous cell line (e.g., human fibroblasts) should be included to evaluate selectivity and potential toxicity to normal cells.

Recommended Human Cancer Cell Lines:

  • MCF-7: Breast adenocarcinoma (luminal A)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • HCT-116: Colorectal carcinoma

  • HepG2: Hepatocellular carcinoma

  • PC-3: Prostate adenocarcinoma

  • HL-60: Promyelocytic leukemia

Non-Cancerous Control:

  • WI-38: Human fetal lung fibroblasts

All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9]

Materials:

  • 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[10]

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete culture medium

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7][10] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute in serum-free medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[8][10]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[9]

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the vehicle-treated control.

Formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC₅₀ value indicates greater potency.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
GI₅₀ The concentration for 50% of maximal inhibition of cell proliferation.
Selectivity Index (SI) Ratio of the IC₅₀ in a non-cancerous cell line to the IC₅₀ in a cancer cell line. A higher SI value is desirable.

Phase 2: Elucidating the Mechanism of Action

If 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM in one or more cancer cell lines), the next logical step is to investigate how it kills cancer cells. The primary mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[2]

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for dead or late apoptotic cells.[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[11][12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_0 Cell Population Analysis A Viable Cells Annexin V (-) PI (-) B Early Apoptosis Annexin V (+) PI (-) A->B PS Exposure D Necrosis Annexin V (-) PI (+) A->D Direct Membrane Damage C Late Apoptosis / Necrosis Annexin V (+) PI (+) B->C Membrane Permeabilization

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[14] Flow cytometry with PI staining allows for the quantification of DNA content, thereby revealing the distribution of cells throughout the different phases of the cell cycle.[15]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).[16]

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase is crucial to prevent staining of double-stranded RNA.[15][16]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer.

Data Interpretation: The DNA content histogram will show distinct peaks corresponding to different cell cycle phases.

  • G0/G1 Phase: 2n DNA content

  • S Phase: Between 2n and 4n DNA content

  • G2/M Phase: 4n DNA content

An accumulation of cells in a specific phase compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.

Protocol: Western Blot Analysis of Key Signaling Proteins

To delve deeper into the molecular mechanisms, Western blotting can be used to assess the expression and activation status of proteins involved in apoptosis and cell cycle regulation.[17][18] Quinoline derivatives are known to modulate pathways like PI3K/Akt/mTOR and Ras/Raf/MEK.[6][19]

Target Proteins of Interest:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

  • Cell Cycle: Cyclin D1, p21, p27

  • Signaling Pathways: Phospho-Akt (p-Akt), Total Akt, Phospho-ERK (p-ERK), Total ERK

Step-by-Step Protocol (Abbreviated):

  • Protein Extraction: Treat cells with the compound as in previous assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.[19]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein like β-actin or GAPDH.[20]

Phase 3: Preliminary In Vivo Assessment

Promising in vitro results should be followed by preliminary in vivo testing to evaluate the compound's efficacy within a biological system. The Hollow Fiber Assay (HFA) is a rapid and cost-effective initial in vivo screen.[21][22]

The Hollow Fiber Assay (HFA)

The HFA involves encapsulating human cancer cells in semi-permeable hollow fibers, which are then implanted into mice, typically in both subcutaneous and intraperitoneal locations.[21][22] The mice are then treated with the test compound. This assay allows for the simultaneous evaluation of a compound's effect on multiple cell lines in two different physiological compartments within the same animal.[21]

Conclusion and Future Directions

This guide provides a systematic and robust framework for the initial anticancer screening of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. A positive outcome from these studies—characterized by potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest—would provide a strong rationale for advancing the compound to more complex preclinical models, such as human tumor xenografts in immunodeficient mice, and further mechanistic and toxicological studies.[21][22][23]

References

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Application Notes and Protocols for Antimicrobial Studies of 2,4-Dimethylquinoline Acetic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2,4-Dimethylquinoline Acetic Acid Compounds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Quinoline derivatives have long been a cornerstone in medicinal chemistry, forming the backbone of numerous antimalarial and antibacterial drugs.[1] The inherent bioactivity of the quinoline nucleus, coupled with the potential for diverse functionalization, makes it a privileged scaffold for drug discovery.[2][3] This document focuses on a specific, yet promising, subclass: 2,4-dimethylquinoline acetic acid compounds.

The rationale for this specific structural combination is twofold. The 2,4-dimethylquinoline core provides a rigid, lipophilic framework that can facilitate membrane interaction and potential intercalation with bacterial components. The acetic acid moiety introduces a polar, ionizable group that can enhance solubility and potentially interact with specific enzymatic or cellular targets. This combination of features suggests a unique potential for antimicrobial activity, warranting a systematic investigation of its efficacy and safety profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the antimicrobial properties of novel 2,4-dimethylquinoline acetic acid compounds. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

I. Synthesis of 2,4-Dimethylquinoline Acetic Acid Derivatives

A fundamental prerequisite for antimicrobial evaluation is the efficient and reproducible synthesis of the target compounds. While various methods exist for the synthesis of the 2,4-dimethylquinoline core, the Combes synthesis is a widely recognized and versatile approach.[4] The subsequent attachment of the acetic acid moiety can be achieved through several synthetic routes, often involving the functionalization of a precursor molecule.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual pathway for the synthesis of 2,4-dimethylquinoline acetic acid. This is a generalized scheme, and specific reaction conditions will need to be optimized based on the desired substitutions on the quinoline ring.

Synthesis_Pathway Aniline Aniline Derivative Combes Combes Synthesis (Acid Catalysis) Aniline->Combes Acetylacetone Acetylacetone Acetylacetone->Combes DMQ 2,4-Dimethylquinoline Derivative Combes->DMQ Functionalization Functionalization (e.g., Halogenation) DMQ->Functionalization Intermediate Functionalized 2,4-Dimethylquinoline Functionalization->Intermediate Coupling Coupling Reaction (e.g., with ethyl bromoacetate) Intermediate->Coupling Ester Ester Precursor Coupling->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Final_Compound 2,4-Dimethylquinoline Acetic Acid Compound Hydrolysis->Final_Compound

Caption: Conceptual synthetic pathway for 2,4-dimethylquinoline acetic acid compounds.

II. Core Antimicrobial Evaluation: Determining Efficacy

The initial assessment of a novel compound's antimicrobial potential involves determining its ability to inhibit bacterial growth and, subsequently, its capacity to kill the bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the foundational assays for this purpose.

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a standardized and widely accepted protocol for determining MIC values.

1. Preparation of Reagents and Materials:

  • Test Compound Stock Solution: Prepare a concentrated stock solution of the 2,4-dimethylquinoline acetic acid derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organisms.
  • Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
  • 96-Well Microtiter Plates: Sterile, flat-bottom plates are required.

2. Inoculum Preparation:

  • From a fresh (18-24 hours) culture plate, select 3-5 colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. A typical concentration range to screen is 128 µg/mL to 0.25 µg/mL.
  • Include a positive control (a known antibiotic) and a negative control (vehicle solvent). Also, include a growth control well (no compound) and a sterility control well (no bacteria).
  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the plates at 37°C for 18-24 hours.

4. Data Interpretation:

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
B. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6][7] This assay is a critical follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

1. Prerequisite:

  • An MIC assay must be performed first.

2. Assay Procedure:

  • From the wells of the completed MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-20 µL aliquot.
  • Spread each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
  • Incubate the MHA plates at 37°C for 18-24 hours.

3. Data Interpretation:

  • The MBC is the lowest concentration of the compound that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[7]
Data Presentation: Summarizing Antimicrobial Efficacy

The results of the MIC and MBC assays should be presented in a clear and concise table to allow for easy comparison of the compound's activity against different bacterial strains.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
2,4-DMQ-AA-X S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Ciprofloxacin S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853

III. Cytotoxicity Assessment: Evaluating the Safety Profile

A critical aspect of drug development is to ensure that the antimicrobial compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells.[8] Cytotoxicity assays are essential for determining the therapeutic window of a potential drug candidate.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10]

1. Cell Culture:

  • Use a relevant mammalian cell line (e.g., HEK293, HepG2).
  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the 2,4-dimethylquinoline acetic acid compound in the cell culture medium.
  • Replace the existing medium with the medium containing the test compound.
  • Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
  • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

3. Assay Procedure:

  • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours.
  • During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability).
B. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.[11][12]

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment steps as for the MTT assay.

2. Assay Procedure:

  • After the incubation period, carefully collect the cell culture supernatant.
  • Use a commercial LDH assay kit and follow the manufacturer's instructions.
  • The assay typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
  • The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which leads to the reduction of NAD+ to NADH.
  • The NADH then reduces the tetrazolium salt to a colored formazan product.
  • Measure the absorbance at the recommended wavelength (usually around 490 nm).

3. Data Analysis:

  • Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to a maximum LDH release control (lysed cells).
Workflow for Comprehensive Antimicrobial Evaluation

The following diagram outlines the logical workflow for the comprehensive evaluation of a novel 2,4-dimethylquinoline acetic acid compound.

Antimicrobial_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Efficacy cluster_safety Safety & Selectivity cluster_mechanism Mechanism of Action Studies Compound Synthesize & Purify 2,4-DMQ-AA Compound MIC Determine MIC (Broth Microdilution) Compound->MIC MBC Determine MBC MIC->MBC Cytotoxicity Assess Cytotoxicity (MTT & LDH Assays) MIC->Cytotoxicity MoA Investigate Mechanism (e.g., Membrane Permeability, DNA Gyrase Inhibition) MBC->MoA Therapeutic_Index Calculate Therapeutic Index (IC50/MIC) Cytotoxicity->Therapeutic_Index Therapeutic_Index->MoA

Caption: A comprehensive workflow for the evaluation of novel antimicrobial compounds.

IV. Mechanistic Insights: Understanding the Mode of Action

While MIC and MBC assays provide crucial information on the efficacy of a compound, understanding its mechanism of action is paramount for rational drug design and optimization. For quinoline derivatives, several mechanisms have been proposed.[1]

Potential Mechanisms of Action for 2,4-Dimethylquinoline Acetic Acid Compounds
  • Membrane Disruption: The lipophilic quinoline core may intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: Quinolone antibiotics are known to target DNA gyrase and topoisomerase IV. While 2,4-dimethylquinoline acetic acid is structurally distinct from fluoroquinolones, the potential for interaction with these or other essential bacterial enzymes should be investigated.

  • Inhibition of Efflux Pumps: Some quinoline derivatives have been shown to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance.

Further studies, such as membrane potential assays, enzyme inhibition assays, and gene expression profiling, can elucidate the specific mechanism of action of novel 2,4-dimethylquinoline acetic acid compounds.

V. Conclusion and Future Directions

The systematic evaluation of 2,4-dimethylquinoline acetic acid compounds, following the protocols outlined in these application notes, will provide a robust dataset to assess their potential as novel antimicrobial agents. Promising candidates with high efficacy and low cytotoxicity can then be advanced to more complex studies, including in vivo efficacy models and detailed structure-activity relationship (SAR) investigations. The ultimate goal is to leverage this chemical scaffold to develop new therapies that can combat the growing threat of antimicrobial resistance.

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  • MDPI. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

  • MDPI. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4). Retrieved from [Link]

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Application Notes and Protocols: 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in material science. While direct research on this specific compound is emerging, this document extrapolates from the known properties of structurally similar quinoline derivatives to propose and detail its use as a novel additive in advanced polymers and as a component in optoelectronic materials. The protocols provided herein are designed to be self-validating and are grounded in established principles of material synthesis and characterization.

Introduction: The Promise of Quinoline Derivatives in Material Science

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have long been the focus of intense research, primarily in medicinal chemistry. However, their unique electronic and structural properties also make them highly attractive candidates for applications in material science. The rigid, planar structure of the quinoline ring, coupled with its electron-rich nature, can impart desirable characteristics such as thermal stability, fluorescence, and specific molecular interactions when incorporated into larger material systems.

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, hereafter referred to as DMQA-HCl , is a functionalized quinoline derivative that presents several key features for material science applications:

  • A Carboxylic Acid Group: This functional group provides a reactive handle for covalent incorporation into polymer chains through esterification or amidation reactions. It also allows for non-covalent interactions, such as hydrogen bonding, which can influence material properties.

  • A Quinoline Core: The quinoline moiety is a known chromophore, suggesting potential for photoluminescent or other optoelectronic properties. Its aromatic nature can also contribute to the thermal stability of a material.

  • Methyl Substituents: The methyl groups at the 2 and 4 positions can influence the solubility of the molecule and the morphology of materials it is incorporated into.

Based on the properties of analogous compounds, such as 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride, which is noted as a thermal and mechanical modifying agent for adhesives[1], we can hypothesize that DMQA-HCl will find utility in enhancing the performance of various materials.

Proposed Applications and Rationale

As a Thermal and Mechanical Modifier for High-Performance Polymers

Causality: The incorporation of the rigid quinoline structure of DMQA-HCl into a polymer matrix is expected to increase the glass transition temperature (Tg) and enhance the mechanical strength of the resulting material. The carboxylic acid group can be used to covalently link the molecule to polymer backbones containing hydroxyl or amine functionalities, such as polyesters or polyamides. This covalent integration prevents leaching and ensures a permanent modification of the material's properties.

Potential Applications:

  • Development of high-temperature resistant adhesives and coatings.

  • Enhancement of the mechanical properties of engineering plastics.

  • Creation of novel composite materials with improved thermal stability.

As a Building Block for Fluorescent Polymers and Organic Light-Emitting Diodes (OLEDs)

Causality: The quinoline ring system is known to exhibit fluorescence. By incorporating DMQA-HCl into a polymer, it is possible to create a new class of fluorescent materials. The emission properties can be tuned by altering the polymer matrix and the concentration of the quinoline moiety. Such materials could have applications in sensing, imaging, and solid-state lighting.

Potential Applications:

  • Active layer material in OLEDs.

  • Fluorescent sensors for metal ions or other analytes.

  • Luminescent security inks and tags.

Experimental Protocols

Protocol 1: Synthesis of a DMQA-Modified Polyester for Enhanced Thermal Properties

This protocol details the incorporation of DMQA-HCl into a polyethylene terephthalate (PET) backbone via solid-state polymerization.

Materials:

  • 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride (DMQA-HCl)

  • Polyethylene terephthalate (PET) pellets (intrinsic viscosity ~0.8 dL/g)

  • Ethylene glycol

  • Antimony trioxide (catalyst)

  • Methanol

  • Nitrogen gas (high purity)

  • Vacuum oven

Workflow Diagram:

G cluster_0 Pre-polymerization cluster_1 Solid-State Polymerization (SSP) cluster_2 Characterization start Mix PET, DMQA-HCl, Ethylene Glycol, Catalyst melt Melt and Stir under N2 (250-270°C) start->melt Heating extrude Extrude and Pelletize Pre-polymer melt->extrude Cooling ssp Heat Pellets under Vacuum (200-220°C) extrude->ssp Vacuum Heating characterize Analyze Modified PET: - DSC (Tg) - TGA (Thermal Stability) - Tensile Testing (Mechanical) ssp->characterize Analysis G cluster_0 Solution Preparation cluster_1 Film Deposition cluster_2 Optical Characterization dissolve Dissolve PMMA and DMQA (free acid) in DCM spin_coat Spin Coat Solution onto Glass Slide dissolve->spin_coat anneal Anneal Film in Vacuum Oven spin_coat->anneal Heating uv_vis UV-Vis Spectroscopy (Absorbance) anneal->uv_vis fluorescence Fluorometry (Excitation/Emission) anneal->fluorescence

Caption: Workflow for DMQA-PMMA Fluorescent Film Preparation.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a stock solution of PMMA in DCM (e.g., 10% w/v). Prepare a separate stock solution of the free acid of DMQA in DCM.

  • Doping: Create a series of solutions with varying concentrations of DMQA in the PMMA solution (e.g., 0.1, 0.5, 1.0, and 2.0 wt% relative to PMMA). Ensure the solutions are well-mixed and homogeneous.

  • Film Deposition: Clean glass slides thoroughly. Use a spin coater to deposit a thin film of the PMMA-DMQA solution onto the glass slides. The spin speed and time will determine the film thickness.

  • Annealing: Place the coated slides in a vacuum oven and anneal at a temperature slightly above the Tg of PMMA (e.g., 120°C) for 1-2 hours to remove any residual solvent and improve film quality.

  • Optical Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectra of the films to identify the absorption bands of the DMQA chromophore.

    • Fluorometry: Measure the fluorescence excitation and emission spectra of the films. Determine the quantum yield of fluorescence for each concentration.

Data Presentation:

DMQA Content (wt%) Max. Absorption (nm) Max. Emission (nm) Quantum Yield (%)
0.1Hypothetical ValueHypothetical ValueHypothetical Value
0.5Hypothetical ValueHypothetical ValueHypothetical Value
1.0Hypothetical ValueHypothetical ValueHypothetical Value
2.0Hypothetical ValueHypothetical ValueHypothetical Value

Safety and Handling

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a chemical compound for research use. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Troubleshooting

  • Poor Solubility: If DMQA-HCl or its free acid form shows poor solubility in the desired solvent or polymer melt, consider gentle heating or sonication. For polymer melts, increasing the mixing time or temperature may help.

  • Inconsistent Film Quality: Streaks or defects in spin-coated films can be caused by dust particles or inhomogeneous solutions. Ensure a clean environment and filter the solutions before spin coating.

  • Low Fluorescence Quantum Yield: This could be due to aggregation-caused quenching at higher concentrations of DMQA. Experiment with lower concentrations or different polymer matrices.

Conclusion

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride holds significant promise as a versatile building block in material science. Its unique combination of a reactive carboxylic acid group and a functional quinoline core makes it a prime candidate for developing advanced polymers with enhanced thermal, mechanical, and optical properties. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this and similar compounds in creating next-generation materials.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. Recognizing the nuances and potential pitfalls in multi-step organic synthesis, this document provides in-depth troubleshooting, validated protocols, and mechanistic insights to improve yield, purity, and overall efficiency.

I. Synthetic Strategy Overview

The synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a multi-step process that begins with the construction of the core quinoline heterocycle, followed by the introduction and elaboration of the C3-acetic acid side chain, and concludes with purification and salt formation. The most common and logical pathway involves three primary stages:

  • Stage 1: Combes Synthesis - Formation of the 2,4-dimethylquinoline core.

  • Stage 2: Side-Chain Installation - Introduction of a two-carbon unit at the C3 position, typically via a Vilsmeier-Haack formylation followed by conversion to the acetic acid moiety.

  • Stage 3: Hydrolysis & Salt Formation - Conversion of a precursor (e.g., a nitrile or ester) to the final carboxylic acid and its subsequent conversion to the hydrochloride salt for improved stability and handling.

The complete workflow is visualized below.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Side-Chain Installation cluster_2 Stage 3: Final Product Formation Aniline Aniline Combes Combes Reaction Aniline->Combes H₂SO₄ Catalyst Acetylacetone Acetylacetone Acetylacetone->Combes DMQ 2,4-Dimethylquinoline Combes->DMQ DMQ_in 2,4-Dimethylquinoline DMQ->DMQ_in Vilsmeier Vilsmeier-Haack (POCl₃, DMF) DMQ_in->Vilsmeier Aldehyde 2,4-Dimethylquinoline- 3-carbaldehyde Vilsmeier->Aldehyde Wittig Wittig / Horner-Wadsworth-Emmons or Cyanation Aldehyde->Wittig Precursor Side-Chain Precursor (e.g., Acetonitrile, Ester) Wittig->Precursor Precursor_in Side-Chain Precursor Precursor->Precursor_in Hydrolysis Acid/Base Hydrolysis Precursor_in->Hydrolysis Acid 2-(2,4-Dimethylquinolin-3-yl) acetic acid Hydrolysis->Acid Salt HCl Treatment Acid->Salt FinalProduct Final Product: Hydrochloride Salt Salt->FinalProduct

Caption: General Synthetic Workflow.

II. Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Stage 1: Synthesis of 2,4-Dimethylquinoline (Combes Reaction)

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[1] For 2,4-dimethylquinoline, this is the reaction between aniline and acetylacetone.

Q1: My yield for the Combes reaction is consistently low (<50%). What are the most likely causes?

A1: Low yields in the Combes synthesis typically stem from three main areas: the catalyst, reaction conditions, and reactant purity.

  • Catalyst & Dehydration (Causality): The reaction is an acid-catalyzed condensation followed by a cyclization.[2][3] Concentrated sulfuric acid is the classic catalyst, serving both to protonate the carbonyls for nucleophilic attack and as a powerful dehydrating agent to drive the reaction forward. Insufficient acid or the presence of water will hinder the reaction.

    • Solution: Ensure your aniline and acetylacetone are anhydrous. Use a sufficient quantity of concentrated H₂SO₄ (often used in excess). For stubborn reactions, consider alternative catalysts like polyphosphoric acid (PPA), which is an excellent dehydrating agent and catalyst.[4]

  • Temperature Control (Causality): The initial condensation to form the enamine intermediate is often done at a lower temperature, while the subsequent cyclization requires significant heat.[1] However, excessive temperatures can lead to sulfonation of the aniline or polymerization/tar formation, which sequesters starting material and complicates purification.[5]

    • Solution: Employ a stepwise heating profile. Mix the aniline and acetylacetone first at room temperature or below, then add the sulfuric acid slowly with cooling. Once the initial exotherm subsides, gradually heat the mixture to the target temperature (e.g., 100-120°C) and monitor by TLC until the starting aniline is consumed.

  • Reactant Purity (Causality): Aniline is notoriously susceptible to air oxidation, appearing dark and discolored. Oxidized impurities can interfere with the reaction and contribute to tar formation.

    • Solution: Use freshly distilled aniline for best results. If distillation is not feasible, use the highest purity grade available and ensure it is colorless or pale yellow.

G Start Low Yield in Combes Synthesis CheckPurity Are reactants (especially aniline) pure and anhydrous? Start->CheckPurity CheckCatalyst Is acid catalyst (H₂SO₄, PPA) sufficiently strong and concentrated? CheckPurity->CheckCatalyst Yes Purify Action: Purify aniline (distillation) and dry all reagents. CheckPurity->Purify No CheckTemp Is temperature profile controlled? (Initial cooling, then gradual heating) CheckCatalyst->CheckTemp Yes IncreaseCatalyst Action: Use conc. H₂SO₄ or consider PPA. Ensure anhydrous conditions. CheckCatalyst->IncreaseCatalyst No ControlTemp Action: Add acid slowly with cooling. Heat gradually to 100-120°C. CheckTemp->ControlTemp No ReRun Re-run Experiment CheckTemp->ReRun Yes Purify->ReRun IncreaseCatalyst->ReRun ControlTemp->ReRun

Caption: Troubleshooting Low Yield in Combes Synthesis.

Q2: The work-up is difficult, and I'm left with a dark, tarry crude product. How can I improve the isolation of 2,4-dimethylquinoline?

A2: Tar formation is a known issue with reactions using strong acids at high temperatures.[5] The work-up procedure is critical for separating the basic quinoline product from neutral byproducts and acidic residue.

  • Causality: The tar consists of polymerized materials and sulfonated byproducts. The desired product, 2,4-dimethylquinoline, is a basic amine. This difference in acidity is the key to a clean separation.

  • Solution: Acid-Base Extraction:

    • After cooling the reaction mixture, carefully and slowly pour it over a large amount of crushed ice. This quenches the reaction and dilutes the strong acid.

    • Make the solution strongly basic by slowly adding a concentrated NaOH or KOH solution. Be cautious, as this is highly exothermic. The goal is to deprotonate the quinolinium sulfate salt to the free base (pH > 12).

    • The free 2,4-dimethylquinoline can now be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. The charged, salt-like impurities and tar will preferentially remain in the aqueous layer.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product should be significantly cleaner and suitable for distillation or chromatography.

Stage 2: Side-Chain Installation & Elaboration

This stage involves creating the acetic acid functional group at the C3 position, which is sterically hindered by the two adjacent methyl groups. A common route is via formylation to create an aldehyde handle.

Q3: My Vilsmeier-Haack formylation of 2,4-dimethylquinoline is not working or gives a very low yield. What can I do?

A3: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. While quinolines can undergo this reaction, the C3 position is sterically crowded.

  • Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is bulky. Steric hindrance from the C2 and C4 methyl groups can significantly slow down the reaction or prevent it altogether.[4] Furthermore, incomplete formation of the Vilsmeier reagent or suboptimal temperatures can lead to failure.

  • Solutions:

    • Reagent Stoichiometry & Temperature: Ensure you are using a sufficient excess of both POCl₃ (e.g., 1.5-3 equivalents) and DMF (which often serves as the solvent). The reaction typically requires heating (e.g., 60-90°C) for several hours. Monitor the reaction progress carefully by TLC.

    • Order of Addition: The standard procedure is to pre-form the Vilsmeier reagent by adding POCl₃ slowly to ice-cold DMF, then adding the 2,4-dimethylquinoline to this mixture before heating. This ensures the reactive species is present before the substrate is introduced.

    • Alternative Routes: If formylation remains problematic, consider an alternative strategy such as lithiation at the 3-position followed by quenching with an appropriate electrophile, though this can be challenging to control.

Q4: I have the 2,4-dimethylquinoline-3-carbaldehyde. What is the best way to convert it to the acetic acid side chain?

A4: The most reliable method is a two-step process: conversion of the aldehyde to a stable intermediate like a nitrile, followed by hydrolysis.

  • Step 1: Aldehyde to Nitrile (Causality): Direct oxidation of the aldehyde to the carboxylic acid can be difficult and may lead to over-oxidation or side reactions on the quinoline ring. Converting to the nitrile (R-CHO → R-CN) is a robust transformation. This can be achieved using various reagents, such as tosylhydrazine followed by reaction with KCN, or more modern one-pot procedures.

  • Step 2: Nitrile Hydrolysis (Causality): The hydrolysis of the 2-(2,4-dimethylquinolin-3-yl)acetonitrile to the corresponding carboxylic acid is the final key step.[6] This can be achieved under either acidic or basic conditions. However, harsh acidic conditions can sometimes lead to decarboxylation, and basic conditions require a careful acidic workup to protonate the carboxylate.

    • Recommended Solution (Acidic Hydrolysis): Refluxing the nitrile in a mixture of concentrated HCl and acetic acid, or aqueous sulfuric acid, is often effective.[7] The reaction progress should be monitored by TLC until the nitrile starting material is fully consumed. The product will be the carboxylic acid hydrochloride salt, which may precipitate upon cooling.

Stage 3: Purification and Final Salt Formation

Q5: How do I best purify the final 2-(2,4-Dimethylquinolin-3-yl)acetic acid?

A5: The purity of the final free acid is crucial before forming the hydrochloride salt. Recrystallization is the preferred method.

  • Causality: The product is a carboxylic acid, which has moderate polarity and the ability to form hydrogen bonds. The quinoline core provides some aromatic character. The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

  • Solvent Screening:

    • Good candidates: Ethanol, methanol, isopropanol, acetic acid, or mixtures like ethanol/water or DMF/water.[8]

    • Procedure: Dissolve the crude acid in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

Q6: I am having trouble forming a stable, crystalline hydrochloride salt.

A6: This issue usually arises from residual water or using an inappropriate solvent.

  • Causality: The hydrochloride salt is formed by protonating the basic quinoline nitrogen. For a crystalline solid to form, the salt must be insoluble in the chosen solvent. Water can interfere by solvating the ions, preventing precipitation.

  • Solution:

    • Ensure the purified free acid is completely dry.

    • Dissolve the free acid in a dry, non-polar or moderately polar aprotic solvent where the salt will be insoluble. Good choices include diethyl ether, isopropanol, or ethyl acetate.

    • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.

    • The hydrochloride salt should precipitate as a solid. If an oil forms, try scratching the side of the flask, adding a seed crystal, or cooling the mixture for an extended period. If oiling persists, remove the solvent in vacuo and try triturating the residue with a non-polar solvent like hexanes to induce solidification.

III. Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethylquinoline (Stage 1)
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq).

  • Cool the flask in an ice bath and add acetylacetone (1.05 eq) with stirring.

  • Slowly and carefully, add concentrated sulfuric acid (3-4 eq) dropwise, ensuring the internal temperature does not rise excessively.

  • After the addition is complete, remove the ice bath and heat the mixture to 110-120°C for 3-4 hours.

  • Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the aniline spot is no longer visible.

  • Cool the reaction to room temperature, then pour it carefully onto a large beaker of crushed ice.

  • Slowly basify the acidic solution by adding 50% (w/v) NaOH solution with vigorous stirring until the pH is >12.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,4-dimethylquinoline as a dark oil.

  • Purify via vacuum distillation for the best results.

Protocol 2: Hydrolysis and Salt Formation (Stage 3)

This protocol assumes the successful synthesis of 2-(2,4-dimethylquinolin-3-yl)acetonitrile.

  • In a round-bottom flask, combine the acetonitrile intermediate (1.0 eq), glacial acetic acid (5-10 volumes), and concentrated HCl (5-10 volumes).

  • Heat the mixture to reflux (approx. 100-110°C) for 6-12 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours. The product, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, may precipitate as a solid.

  • If precipitation occurs, collect the solid by filtration, wash with a small amount of cold water, followed by a cold non-polar solvent (like diethyl ether), and dry in vacuo.

  • If no solid forms, concentrate the mixture under reduced pressure to remove the acetic acid and water.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) as determined by screening.

IV. Data Summary

CompoundStageTypical YieldKey Characterization Notes
2,4-Dimethylquinoline165-85%¹H NMR: Distinct singlets for the two methyl groups and characteristic aromatic quinoline protons.
2,4-Dimethylquinoline-3-carbaldehyde250-70%¹H NMR: Appearance of a singlet for the aldehyde proton (~10 ppm). IR: Strong C=O stretch (~1690 cm⁻¹).
2-(2,4-Dimethylquinolin-3-yl)acetonitrile275-90%¹H NMR: Disappearance of aldehyde proton, appearance of a singlet for the CH₂ group. IR: C≡N stretch (~2250 cm⁻¹).
2-(2,4-Dimethylquinolin-3-yl)acetic acid HCl380-95%¹H NMR: Broad singlet for the carboxylic acid proton (>12 ppm), downfield shift of quinoline protons due to N-protonation.

V. References

  • BenchChem (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

  • IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Wikipedia (n.d.). Combes quinoline synthesis.

  • Slideshare (n.d.). Organic Name Reaction With Their Respective Mechanism.

  • Wikipedia (n.d.). Doebner–Miller reaction.

  • YouTube (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry.

  • ACS Publications (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.

  • Slideshare (n.d.). synthesis of quinoline derivatives and its applications.

  • PubMed (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

  • Google Patents (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.

  • BenchChem (2025). Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme.

  • PubMed (n.d.). Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus.

  • LookChem (n.d.). Purification of Quinoline - Chempedia.

  • ResearchGate (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

  • BenchChem (2025). Overcoming challenges in the synthesis of substituted quinolines.

  • Royal Society of Chemistry (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • Royal Society of Chemistry (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry.

  • European Patent Office (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1.

  • Google Patents (n.d.). RU2217423C2 - Method for preparing quinoline carbaldehyde.

  • BenchChem (2025). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.

  • BenchChem (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.

  • ResearchGate (n.d.). 2,4-Dimethylquinoline.

  • PubMed Central (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

  • Asian Journal of Green Chemistry (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.

  • MDPI (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.

  • Semantic Scholar (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives.

  • PubMed (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile.

  • BLDpharm (n.d.). 1369177-78-5|2-(2,4-Dimethylquinolin-6-yl)acetic acid.

  • MDPI (n.d.). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights.

  • Semantic Scholar (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cyclo.

  • Amazon S3 (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co.

  • ResearchGate (2025). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives.

  • RSC Publishing (n.d.). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry.

  • PubMed Central (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

  • ChemUniverse (2025). Request A Quote.

  • Shenzhen Reagent Biotechnology Co.,Ltd. (n.d.). (2,4-DIMETHYLQUINOLIN-3-YL)ACETIC ACID HYDROCHLORIDE.

  • ResearchGate (2025). Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide.

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Technical Support Center: Purification of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we address common challenges and provide robust, field-proven methodologies to help you achieve high purity and yield.

Introduction to Purification Challenges

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a quinoline derivative that possesses both a basic nitrogen atom (on the quinoline ring) and an acidic carboxylic acid group.[1] This amphoteric nature, combined with its aromatic structure, presents a unique set of purification challenges. The hydrochloride salt form is typically a crystalline solid, which aids in handling and purification compared to the often oily or amorphous free base.[2] However, achieving high purity requires careful control over experimental conditions.

Common Synthesis Routes & Potential Impurities: This compound is often synthesized via reactions like the Doebner-von Miller or related quinoline syntheses.[3] These reactions can generate a variety of impurities, including:

  • Unreacted Starting Materials: Anilines, α,β-unsaturated carbonyl compounds, or their precursors.[4]

  • Side-Products: Isomeric quinolines, products of over-alkylation, or polymerization byproducts (tars), which are common in acid-catalyzed quinoline syntheses.[1][4]

  • Residual Catalysts and Reagents: Lewis or Brønsted acids used to catalyze the reaction.

  • Degradation Products: Quinolines can be sensitive to strongly oxidative conditions.[1]

Understanding these potential impurities is the first step in designing an effective purification strategy.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification process in a practical Q&A format.

Question 1: My crude product is a dark, oily, or tarry substance. How can I isolate the solid hydrochloride salt?

Answer: Tar formation is a frequent issue in acid-catalyzed reactions like the Doebner-von Miller synthesis, often resulting from the polymerization of reactants.[4] The goal is to separate your desired product from this complex mixture.

  • Initial Work-up Strategy:

    • Quench and Basify: Carefully quench the reaction mixture in water or ice. Then, basify the aqueous solution with a suitable base (e.g., NaOH, Na₂CO₃) to a pH of ~9-10. This converts your product's hydrochloride salt into its free base form. The free base is typically more soluble in organic solvents.

    • Organic Extraction: Extract the free base into an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The highly polar, tarry impurities will often remain in the aqueous layer or as an insoluble sludge between layers.

    • Charcoal Treatment: If the organic layer is still highly colored, you can stir it with a small amount of activated charcoal for 15-30 minutes and then filter through a pad of Celite®. This can effectively remove many color-causing impurities. Be aware that charcoal can also adsorb some of your product, so use it judiciously.[5]

    • Salt Formation: Dry the organic layer (e.g., over Na₂SO₄), filter, and then bubble anhydrous HCl gas through the solution, or add a solution of HCl in a solvent like ether or isopropanol. The 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride should precipitate as a solid.[5][6]

    • Isolation: Collect the solid by filtration, wash with a non-polar solvent (like hexane or ether) to remove residual organic impurities, and dry under vacuum.

Question 2: I'm struggling with recrystallization. The compound either doesn't dissolve or crashes out immediately. How do I select the right solvent system?

Answer: Solvent selection for recrystallizing hydrochloride salts can be challenging due to their ionic nature.[5]

  • Understanding Solubility: The hydrochloride salt will be most soluble in polar protic solvents (water, methanol, ethanol) and less soluble in polar aprotic (acetone, acetonitrile) and non-polar solvents (ether, hexane, toluene).[7]

  • Solvent Screening Strategy:

    • Start with single solvents. Test small amounts of your crude salt in various solvents (e.g., isopropanol, ethanol, acetonitrile, water).

    • Heat the mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • If a single solvent doesn't work, try a binary solvent system. Dissolve the salt in a minimal amount of a "good" hot solvent (e.g., methanol or ethanol) and then slowly add a "poor" solvent (an anti-solvent like ethyl acetate, ether, or hexane) until the solution becomes cloudy (turbid).[7] Reheat gently until the solution is clear again, then allow it to cool slowly.

  • Recommended Systems to Try:

    • Isopropanol (IPA)[5]

    • Ethanol/Ethyl Acetate

    • Methanol/Diethyl Ether

    • Acetonitrile

Table 1: Common Recrystallization Solvents

Solvent ClassExamplesRole in Recrystallization of HCl Salts
Polar Protic Water, Methanol, Ethanol, IsopropanolGood primary solvents (dissolve the salt, especially when hot).
Polar Aprotic Acetone, Acetonitrile (MeCN), Ethyl AcetateCan be used as primary solvents or as anti-solvents.
Non-Polar Hexane, Toluene, Diethyl EtherPrimarily used as anti-solvents to induce precipitation or for washing.

Question 3: My final product purity is low (<95% by HPLC), and I see persistent, closely-eluting impurities. What should I do?

Answer: Closely-eluting impurities are often isomers or structurally similar byproducts. Simple recrystallization may not be sufficient.

  • Option 1: pH-Based Extraction/Purification: Leverage the amphoteric nature of your molecule.

    • Dissolve the crude hydrochloride salt in water or a mixed aqueous/organic system.

    • Carefully adjust the pH. At a specific isoelectric point, the free base form of the zwitterion may be least soluble and precipitate, leaving more acidic or basic impurities behind. This requires careful pH monitoring.

    • Alternatively, perform a series of extractions at different pH values to selectively partition your product away from impurities.

  • Option 2: Chromatographic Purification of the Free Base: Flash column chromatography is often more effective on the neutral free base than the salt.[8]

    • Convert the crude salt to the free base as described in FAQ 1.

    • Perform flash chromatography on silica gel. A common eluent system would be a gradient of ethyl acetate in hexane, possibly with a small amount of acetic acid or triethylamine to improve peak shape depending on the nature of the impurities.

    • Combine the pure fractions, remove the solvent, and re-form the hydrochloride salt as the final step.

Question 4: The color of my final product is off-white or yellow, but I expect a white solid. How can I improve the color?

Answer: A yellow or brown tint often indicates the presence of trace aromatic impurities or oxidation products.[3]

  • Charcoal Treatment: As mentioned in FAQ 1, a treatment with activated charcoal can be very effective. Use it on a solution of the free base in an organic solvent before the final salt formation.

  • Multiple Recrystallizations: Sometimes, a second or even third recrystallization is necessary to exclude colored impurities that get trapped in the crystal lattice.

  • Avoid Harsh Conditions: Ensure that you are not using excessive heat or prolonged heating times during work-up and purification, as this can lead to degradation.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction and Recrystallization

This protocol is the recommended first-line approach for purifying the crude product from synthesis.

  • Dissolution and Basification: Suspend the crude hydrochloride salt in a separatory funnel containing deionized water and ethyl acetate (EtOAc) (approx. 10 mL of each solvent per gram of crude material).

  • pH Adjustment: Slowly add 2M aqueous sodium hydroxide (NaOH) solution dropwise while shaking. Monitor the pH of the aqueous layer with pH paper or a meter. Continue adding base until the pH is stable at 9-10.

  • Extraction of Free Base: Separate the layers. Extract the aqueous layer two more times with fresh portions of EtOAc. Combine all organic layers.

  • (Optional) Decolorization: If the combined organic layer is dark, add activated charcoal (approx. 5-10% of the crude product weight). Stir for 20 minutes, then filter the mixture through a pad of Celite® to remove the charcoal.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure to obtain the crude free base.

  • Salt Formation and Recrystallization:

    • Dissolve the crude free base in a minimum amount of hot isopropanol.

    • Slowly add a solution of 4M HCl in dioxane or isopropanol dropwise until precipitation is complete and the solution is acidic.

    • Allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether.

  • Drying: Dry the purified salt in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Purification via Flash Column Chromatography

Use this method for difficult separations where recrystallization is ineffective.

  • Prepare Free Base: Convert the crude salt to the free base using steps 1-3 from Protocol 1. Concentrate the dried organic solution to obtain the crude free base as an oil or solid.

  • Prepare Silica Column: Pack a silica gel column appropriate for the amount of crude material.

  • Loading: Adsorb the crude free base onto a small amount of silica gel. To do this, dissolve the free base in a minimal amount of DCM, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Dry-load this powder onto the top of the packed column.

  • Elution: Elute the column using a solvent gradient. Start with a non-polar solvent system (e.g., 100% Hexane or 5% EtOAc/Hexane) and gradually increase the polarity (e.g., up to 50-70% EtOAc/Hexane).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

  • Final Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., EtOAc or ether) and precipitate the hydrochloride salt by adding an ethereal or isopropanolic HCl solution.

  • Final Isolation: Collect the pure salt by filtration, wash with ether, and dry under vacuum.

Visual Workflow and Logic Diagrams

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying the target compound.

Purification_Workflow cluster_0 Start: Crude Product cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude Crude 2-(2,4-Dimethylquinolin-3-yl)acetic acid HCl (Often oily, dark, impure) AcidBase Acid-Base Workup 1. Basify to pH 9-10 2. Extract with EtOAc 3. (Optional) Charcoal Treatment Crude->AcidBase Recryst Recrystallization (e.g., from Isopropanol or EtOH/EtOAc) AcidBase->Recryst If solid is obtained and purity is moderate Chrom Flash Chromatography (of Free Base on Silica Gel) AcidBase->Chrom If mixture is complex or recrystallization fails FinalSalt Formation of Pure HCl Salt Recryst->FinalSalt Chrom->FinalSalt PureProduct Pure Crystalline Product (>98% Purity) FinalSalt->PureProduct

Caption: Decision workflow for purifying the target compound.

Diagram 2: Logic of Acid-Base Extraction

This diagram explains the chemical principle behind the acid-base extraction protocol.

Acid_Base_Logic start Crude HCl Salt Mixture in EtOAc/H₂O step1 Add Base (e.g., NaOH) to pH 9-10 Quinoline-N is deprotonated Carboxylic acid is deprotonated (COO⁻) start->step1 sep_funnel Separatory Funnel Organic Layer (EtOAc) Aqueous Layer (H₂O) step1->sep_funnel org_contents Product Free Base (Organic Soluble) Non-polar impurities sep_funnel:org->org_contents aq_contents Product as Carboxylate Salt (Water Soluble) Polar/Ionic Impurities Excess Base sep_funnel:aq->aq_contents

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline-3-Acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of quinoline-3-acetic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

I. Overview of the Synthetic Strategy

The most direct and common route to the 4-hydroxyquinoline-3-acetic acid core involves a variation of the Gould-Jacobs reaction. This strategy consists of two primary stages:

  • Cyclocondensation: A substituted aniline is reacted with diethyl acetylsuccinate. This step first forms an intermediate via condensation, which then undergoes a high-temperature thermal cyclization to yield the core structure, ethyl 4-hydroxyquinoline-3-acetate.

  • Saponification: The resulting ester is hydrolyzed under basic conditions, followed by acidic workup, to produce the final 4-hydroxyquinoline-3-acetic acid.

This guide will address the critical parameters and common pitfalls associated with each of these stages.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Saponification Aniline Aniline Derivative Intermediate Ethyl 4-Hydroxyquinoline-3-acetate Aniline->Intermediate High Temperature (e.g., PPA, P2O5) DEAS Diethyl Acetylsuccinate DEAS->Intermediate FinalProduct 4-Hydroxyquinoline-3-acetic Acid Intermediate->FinalProduct 1. Base (NaOH/KOH) 2. Acid Workup (HCl)

Caption: Overall workflow for quinoline-3-acetic acid synthesis.

II. Troubleshooting the Cyclocondensation Reaction

The thermal cyclization is the most challenging step of the synthesis and is often the primary source of low yields and impurities.

Q1: My yield of ethyl 4-hydroxyquinoline-3-acetate is consistently low. What are the primary factors to investigate?

Answer: Low yields in this reaction typically stem from three areas: incomplete initial condensation, sub-optimal cyclization conditions, or degradation of materials.

  • Causality—Incomplete Condensation: The initial reaction between the aniline and one of the ketone groups of diethyl acetylsuccinate forms an enamine intermediate. If this reaction is incomplete before attempting the high-temperature cyclization, the unreacted starting materials can polymerize or decompose, significantly reducing the yield.

  • Causality—Sub-optimal Cyclization: The ring-closing step is an intramolecular electrophilic aromatic substitution, which has a high activation energy. Classical methods require very high temperatures (often >250 °C) to proceed efficiently[1]. If the temperature is too low, the reaction stalls. If it's too high, or held for too long, products and intermediates can decompose, leading to tar formation[1].

Troubleshooting Steps & Optimization:

  • Use a Condensing Agent/Catalyst: To facilitate both the initial condensation and the final cyclization, a dehydrating agent or acid catalyst is highly recommended. Polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) are effective for this type of reaction[2].

  • Optimize Thermal Conditions: The choice of heating method and solvent is critical.

    • High-Boiling Solvents: Running the reaction in a high-boiling inert solvent such as diphenyl ether or Dowtherm A can provide better heat transfer and more precise temperature control than neat (solvent-free) conditions[3]. This minimizes localized overheating and subsequent charring.

    • Microwave Irradiation: Modern protocols often use microwave heating, which can dramatically shorten reaction times from hours to minutes and improve yields by minimizing the time the product is exposed to high temperatures.

  • Monitor Reaction Progress: Follow the disappearance of the aniline starting material by Thin Layer Chromatography (TLC) or LC-MS to ensure the reaction has gone to completion.

ParameterCondition / ReagentRationale & Expected Outcome
Temperature 240-260 °C (Conventional)Optimal range for thermal cyclization. Below this, the reaction is too slow; above this, the risk of decomposition increases significantly[1].
Heating Method Microwave Irradiation (e.g., 250-300 °C, 5-15 min)Provides rapid, uniform heating, which can increase yield and reduce byproduct formation compared to conventional heating.
Solvent Diphenyl Ether, Dowtherm AHigh-boiling, inert solvents provide superior temperature control and can prevent charring of neat reaction mixtures[3].
Catalyst Polyphosphoric Acid (PPA), P₂O₅Act as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization and improving yields[2].
Q2: I am using a substituted aniline and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Answer: This is a well-known challenge in Gould-Jacobs and related quinoline syntheses[1]. When using an asymmetrically substituted aniline (e.g., 3-methylaniline), the cyclization can occur at either of the two available ortho positions relative to the amino group.

  • Causality—Steric and Electronic Effects: The regioselectivity is governed by a combination of steric hindrance and the electronic nature of the substituents on the aniline ring[1].

    • Steric Hindrance: Bulky groups at the 2- or 6-position of the aniline will disfavor cyclization at that site.

    • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring activate the aromatic system and generally favor cyclization, while electron-withdrawing groups (-NO₂, -CF₃) deactivate it and can hinder or prevent the reaction. The precise outcome depends on the specific substitution pattern.

Solutions:

  • Strategic Choice of Starting Material: If possible, choose a starting aniline where one of the ortho positions is blocked (e.g., 2,5-disubstituted aniline) to force cyclization in only one direction.

  • Separation of Isomers: In many cases, formation of an isomeric mixture is unavoidable. The most practical solution is often to proceed with the reaction and then separate the resulting regioisomers using column chromatography or fractional crystallization.

  • Kinetic vs. Thermodynamic Control: In some systems, reaction temperature can influence the ratio of products. Lowering the temperature may favor the kinetically preferred product, though this often comes at the cost of a much slower reaction rate.

G cluster_0 Mechanism of Cyclocondensation Aniline Aniline Enamine Intermediate Enamine Intermediate Aniline->Enamine Intermediate + Diethyl Acetylsuccinate - H2O Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Intramolecular Electrophilic Attack Dehydrated Intermediate Dehydrated Intermediate Cyclized Intermediate->Dehydrated Intermediate - H2O (Dehydration) Product Product Dehydrated Intermediate->Product Tautomerization (Aromatization)

Caption: Simplified mechanism of the Gould-Jacobs type reaction.

III. Troubleshooting the Saponification (Hydrolysis) Step

This step is generally more straightforward than the cyclization, but issues can still arise that affect yield and purity.

Q3: My hydrolysis reaction is incomplete, or I have to use very harsh conditions to complete it. How can I improve this?

Answer: Incomplete hydrolysis is usually due to insufficient base, low temperature, or steric hindrance around the ester group.

  • Causality—Reaction Kinetics: Saponification is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide ions, as well as the temperature. The quinoline ester can sometimes be poorly soluble in purely aqueous base, limiting the reaction rate.

Solutions:

  • Use a Co-solvent: Adding a water-miscible organic solvent like ethanol, methanol, or dioxane can significantly improve the solubility of the ester in the reaction medium, leading to a faster and more complete reaction.

  • Increase Temperature: Heating the reaction mixture to reflux is standard practice and will substantially increase the reaction rate[2].

  • Ensure Sufficient Base: Use a molar excess of the base (typically 2-4 equivalents of NaOH or KOH) to ensure the reaction goes to completion and to neutralize the final acidic product.

  • Monitor the Reaction: Follow the reaction by TLC, looking for the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt (which will become the carboxylic acid upon workup).

Q4: I am observing product loss during the hydrolysis workup. Could this be decarboxylation?

Answer: Yes, this is a possibility. While the 3-acetic acid moiety is more stable than a 3-carboxylic acid, unwanted decarboxylation can still occur under certain conditions.

  • Causality—Product Instability: Quinolines with a carboxylic acid group, particularly at the 4-position, are known to be susceptible to decarboxylation upon heating[4][5]. While the acetic acid at the 3-position is less prone, prolonged heating under strongly acidic or basic conditions can sometimes lead to side reactions or degradation.

Solutions:

  • Avoid Excessive Heating: Once the hydrolysis is complete (as determined by TLC), do not continue to heat the reaction mixture unnecessarily.

  • Careful Acidification: During the workup, add acid slowly to the cooled basic solution to precipitate the product. A rapid, exothermic neutralization should be avoided. Precipitating the product at a low temperature (e.g., in an ice bath) can improve recovery and purity.

IV. Purification of the Final Product

Q5: What is the best method for purifying the final 4-hydroxyquinoline-3-acetic acid?

Answer: For most applications, recrystallization is the most effective and scalable method for purifying the final carboxylic acid product.

Systematic Approach to Solvent Selection:

  • Solubility Testing: Test the solubility of a small amount of your crude product in a variety of solvents at both room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but show very low solubility when cold.

  • Common Solvents: High-polarity solvents are often required for quinoline carboxylic acids. Based on experimental data for similar compounds, the following solvents have proven effective[6].

SolventInitial Purity (%)Final Purity (%)Comments
N,N-Dimethylformamide (DMF) 88.4>93High boiling point, excellent solvating power. Product may need to be precipitated by adding an anti-solvent like water.
Formamide (FA) 88.4>93Similar to DMF, very polar.
N-Methylformamide (NMF) 88.4>93Good alternative to DMF.
Ethanol/Water VariableVariableA common mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then cool slowly.
Acetic Acid/Water VariableVariableUseful for acidic products that are soluble in hot glacial acetic acid.

Data adapted from a study on a quinoline carboxylic acid derivative[6].

V. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-acetate
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add the substituted aniline (1.0 equiv) and diethyl acetylsuccinate (1.1 equiv).

  • Solvent/Catalyst: Slowly add polyphosphoric acid (PPA) with stirring until a thick, stirrable paste is formed.

  • Reaction: Heat the mixture with vigorous stirring to 130-140 °C for 2-3 hours.

  • Cyclization: Increase the temperature to 240-250 °C and maintain for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up: Allow the mixture to cool to approximately 100 °C and carefully pour it onto crushed ice with stirring.

  • Isolation: Neutralize the acidic slurry with a concentrated base (e.g., NaOH or NH₄OH) until the pH is ~7-8. The solid product will precipitate.

  • Purification: Collect the crude solid by filtration, wash thoroughly with water, and dry. The crude ester can be recrystallized from ethanol or purified by column chromatography if necessary.

Protocol 2: Hydrolysis to 4-Hydroxyquinoline-3-acetic Acid
  • Setup: In a round-bottom flask, suspend the crude ethyl 4-hydroxyquinoline-3-acetate (1.0 equiv) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide (3.0 equiv NaOH).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is ~2-3.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water to remove salts, and dry under vacuum to yield the final product.

VI. References

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018). ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. (n.d.). Biotage. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Gould-Jacobs Reaction. (n.d.). ResearchGate. [Link]

Sources

Stability issues of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers: Navigating the Solution Stability of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

As Senior Application Scientists, we understand that the success of your research often hinges on the integrity of your reagents. This guide provides in-depth technical support for handling 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a compound whose solution stability is critical for reproducible experimental outcomes. Due to the limited publicly available stability data for this specific molecule, this guide is built upon established principles of organic chemistry and data from structurally related quinoline derivatives and hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in aqueous solutions?

The primary factor is the solution's pH. The molecule possesses a carboxylic acid group and is supplied as a hydrochloride salt, making it susceptible to pH-dependent degradation. At neutral to alkaline pH, the carboxylic acid group will be deprotonated to a carboxylate, which can influence the molecule's electronic properties and potential degradation pathways. The quinoline nitrogen is basic and will be protonated at acidic pH. The interplay between the protonation states of the quinoline nitrogen and the carboxylic acid group is key to its stability.

Q2: My solution of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride turned yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of degradation in quinoline-containing compounds. This is often due to oxidation of the quinoline ring system, which can be initiated by exposure to light (photoxidation) or atmospheric oxygen. The formation of N-oxides or other oxidized species can lead to colored byproducts. To mitigate this, it is crucial to prepare solutions fresh, use degassed solvents, and protect the solution from light.

Q3: What is the recommended solvent for dissolving 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride?

For initial stock solutions, organic solvents such as DMSO or ethanol are generally recommended. These non-aqueous environments can enhance stability by minimizing hydrolysis and other water-mediated degradation pathways. For aqueous experimental buffers, it is advisable to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer immediately before use. This minimizes the time the compound spends in an aqueous environment where it may be less stable.

Q4: How should I store my stock solutions?

Stock solutions in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation in aqueous buffer The compound may have limited solubility at the working pH, or the buffer components may be interacting with the compound.Check the pH of your buffer. The hydrochloride salt form is generally more soluble in acidic conditions. Consider adjusting the pH or using a co-solvent if your experimental conditions allow.
Loss of biological activity over time This is a strong indicator of chemical degradation. The acetic acid side chain could be susceptible to decarboxylation, or the quinoline ring may be undergoing oxidation or other rearrangements.Prepare solutions fresh for each experiment. If this is not feasible, conduct a time-course experiment to determine the window of stability in your specific experimental buffer.
Inconsistent results between experiments This could be due to variability in solution preparation, storage, or handling.Standardize your protocol for solution preparation. Ensure all users are following the same steps for dissolving, diluting, and storing the compound. Use freshly prepared solutions whenever possible.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Equilibrate the vial of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to dissolve. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protecting tubes.

  • Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thaw a single-use aliquot of the concentrated stock solution at room temperature.

  • Just prior to the experiment, dilute the stock solution into your pre-warmed aqueous experimental buffer to the final desired concentration.

  • Mix thoroughly by inversion or gentle vortexing.

  • Use the working solution immediately. Do not store aqueous solutions for extended periods.

Visualizing Stability and Workflow

Potential Degradation Considerations

The following diagram illustrates potential areas of instability on the 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride molecule.

cluster_molecule 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride cluster_factors Influencing Factors cluster_pathways Potential Degradation Pathways mol Chemical Structure Placeholder pH pH Oxidation Quinoline Ring Oxidation pH->Oxidation Decarboxylation Decarboxylation of Acetic Acid pH->Decarboxylation Light Light Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Temperature Temperature Temperature->Decarboxylation Hydrolysis Hydrolysis (minor in organic stock)

Caption: Factors influencing potential degradation pathways.

Recommended Experimental Workflow

This workflow minimizes stability issues during experimentation.

start Start: Solid Compound stock Prepare Concentrated Stock (e.g., in DMSO) start->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute into Aqueous Buffer (Immediately Before Use) thaw->dilute experiment Perform Experiment dilute->experiment end End experiment->end

Caption: Recommended workflow for solution preparation.

Technical Support Center: Overcoming Solubility Challenges with 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a quinoline derivative, this molecule possesses a weakly basic nitrogen and an acidic carboxylic acid group, making its solubility highly dependent on formulation conditions. This resource provides a logical, step-by-step troubleshooting workflow, detailed experimental protocols, and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting & Optimization Workflow

Low aqueous solubility is a common hurdle in the development of new chemical entities, with over 70% of compounds in development pipelines facing this challenge. For an ionizable molecule like 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a systematic approach is crucial. The following workflow provides a decision tree for systematically addressing and resolving solubility issues.

G cluster_0 cluster_1 Tier 1: Foundational Approach cluster_2 Tier 2: Intermediate Enhancement cluster_3 Tier 3: Biocompatible & Advanced Methods cluster_4 A Problem: Poor Aqueous Solubility B Q1: Have you performed a pH-solubility profile? A->B START HERE C Protocol: pH Adjustment (Target pH > pKa of COOH and < pKa of Quinoline N) B->C No D Q2: Is solubility still insufficient for the desired concentration? B->D Yes C->D E Protocol: Co-solvent Screening (e.g., DMSO, PEG 400, Ethanol) D->E Yes I Solution: Optimized Formulation D->I No, solubility is now adequate F Q3: Are co-solvents incompatible with your assay (e.g., cell-based)? E->F G Protocol: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) F->G Yes H Alternative: Lipid-Based Formulations (e.g., SEDDS for in vivo studies) F->H Consider for in vivo delivery G->I H->I

Figure 1: Systematic workflow for troubleshooting solubility.

Tier 1: Foundational Troubleshooting - pH Adjustment

Q1: My initial attempts to dissolve 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in standard aqueous buffers (e.g., PBS pH 7.4) have failed. What are the critical first steps?

A1: The compound's structure, featuring both a weakly acidic carboxylic acid and a weakly basic quinoline nitrogen, makes its solubility highly pH-dependent. The hydrochloride salt form suggests the quinoline nitrogen is protonated. At neutral pH, the carboxylic acid group may be deprotonated (negatively charged), but the overall molecule might exist as a zwitterion with limited solubility.

The first and most critical step is to perform a pH-solubility profile to identify the pH range where the compound is maximally ionized and, therefore, most soluble.[1][2][3] For a weak base, solubility typically increases as the pH decreases below its pKa. Conversely, for a weak acid, solubility increases as the pH increases above its pKa. Since your compound has both groups, you will likely see a "U-shaped" solubility curve, with higher solubility at very low and very high pH values and a region of minimum solubility in between.

Experimental Protocol: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12) using appropriate buffer systems (e.g., citrate, phosphate, borate).

  • Equilibration: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that it does not all dissolve.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This is a cornerstone of the "shake-flask" method, considered the gold standard for thermodynamic solubility measurement.[4]

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[5][6]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution.

Table 1: Hypothetical pH-Solubility Profile Data

pH of BufferSolubility (µg/mL)Predominant Species
2.0550Cationic (Protonated N, Protonated COOH)
4.085Cationic/Zwitterionic
6.0< 5Zwitterionic (Protonated N, Deprotonated COO⁻)
7.4< 5Zwitterionic/Anionic
8.030Anionic (Neutral N, Deprotonated COO⁻)
10.0420Anionic

Note: Data are for illustrative purposes only.

Tier 2: Intermediate Enhancement - Co-solvents

Q2: Adjusting the pH improved solubility, but it's still below the concentration needed for my stock solution or in vitro assay. What is the next logical step?

A2: When pH modification alone is insufficient, the use of co-solvents is a standard and effective strategy.[7][8] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solvent and the hydrophobic drug molecule and enhancing solubility.[8]

Commonly used co-solvents in research settings include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). It is crucial to screen a panel of co-solvents at different concentrations to find the optimal system that provides the required solubility while minimizing potential toxicity in your experimental model.

Experimental Protocol: Co-solvent Solubility Screening

  • Select Co-solvents: Choose a set of biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Solvent Systems: Create a series of solvent systems with increasing co-solvent concentrations (e.g., 10%, 20%, 50% v/v in a selected aqueous buffer where the compound has some baseline solubility).

  • Equilibration & Quantification: Follow the same shake-flask method described in the pH-solubility protocol (Steps 2-5) for each solvent system.

  • Assess Compatibility: Before use in assays, ensure the final concentration of the chosen co-solvent is tolerated by your experimental system (e.g., perform a vehicle control toxicity test on your cell line).

Table 2: Hypothetical Co-solvent Solubility Data (in pH 7.4 Buffer)

Co-solvent System (% v/v)Solubility (µg/mL)Notes
0% (Buffer only)< 5Baseline
10% DMSO150Significant improvement
20% DMSO800High solubility, but check assay tolerance (>0.5% final DMSO can be toxic)
10% Ethanol90Moderate improvement
20% PEG 400250Good choice for lower toxicity applications

Note: Data are for illustrative purposes only.

Tier 3: Biocompatible & Advanced Methods

Q3: My cell-based assays are sensitive to organic co-solvents, even at low concentrations. Are there alternative, more biocompatible solubilization strategies?

A3: Yes. When co-solvent toxicity is a concern, complexation with cyclodextrins is an excellent and widely used alternative.[][10][11] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][12] They can encapsulate poorly soluble drug molecules, like your quinoline derivative, forming a "host-guest" inclusion complex. This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the drug.[][11]

Commonly used, regulatory-approved cyclodextrins include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high water solubility and safety.[12]

G cluster_0 Mechanism of Cyclodextrin Solubilization Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Drug-CD Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Drug_in_Complex Drug

Figure 2: Encapsulation of a drug within a cyclodextrin cavity.

Experimental Protocol: Preparation of a Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer to make a stock solution (e.g., 40% w/v).

  • Add Compound: Add an excess amount of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Sterile Filtration: To remove undissolved compound and sterilize the solution for cell culture use, filter the solution through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of the solubilized drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

Frequently Asked Questions (FAQs)

Q: What is the general solubility of quinoline derivatives? A: Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[13] Its derivatives' solubilities are highly variable and depend on the specific substituents attached to the ring system, which affect properties like lipophilicity, crystal lattice energy, and ionization constants (pKa).[3][14]

Q: Does the hydrochloride salt form guarantee high water solubility? A: Not necessarily. While salt formation is a common strategy to improve the solubility of weak bases, its success is not guaranteed.[15][16] The final solubility depends on a balance between the energy required to break the crystal lattice of the salt and the energy released upon hydration of the ions. In some cases, particularly in acidic media like gastric fluid, a common ion effect can even suppress the solubility of a hydrochloride salt.[16]

Q: What is the best analytical method to quantify the solubility of this compound? A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method. It offers high specificity, sensitivity, and accuracy. An alternative is LC-MS for even higher sensitivity, especially at low concentrations. Less specific methods like UV-Vis spectrophotometry can be used if the compound has a unique chromophore and no interfering substances are present.[5][6]

Q: Are there any advanced formulation strategies for in vivo animal studies? A: For in vivo studies, especially oral dosing, advanced formulations like lipid-based drug delivery systems (e.g., Self-Emulsifying Drug Delivery Systems, SEDDS) or amorphous solid dispersions can be highly effective.[15][17] Lipid-based systems solubilize the drug in an oil/surfactant mixture that spontaneously forms a fine emulsion in the gastrointestinal tract, enhancing absorption.[15] Solid dispersions involve dispersing the drug in a polymeric carrier in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[18][19]

References

  • Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. [Link]

  • PharmaRead. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • Trivedi, V. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]

  • ElectronicsAndBooks. (2025). Co-solvent: Significance and symbolism. [Link]

  • Li, M., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Siddiqui, A., et al. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Williams, H. D., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Tsume, Y., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. [Link]

  • StudFiles. Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Gould, P. L., & Tawa, R. (1985). The use of co-solvents in parenteral low-solubility drugs formulation. ElectronicsAndBooks. [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Koimtzis, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Kumar, S., & Singh, A. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Slideshare. solubility experimental methods.pptx. [Link]

  • Jain, A., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • Semantic Scholar. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Reig-Fusté, A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Wikipedia. Quinoline. [Link]

  • Ainurofiq, A., & Az-Zahra, A. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ResearchGate. (2015). Solubility and dissolution enhancement strategies: Current understanding and recent trends. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and analytical scientists who work with this important class of heterocyclic compounds. Here, we address common challenges and provide expert-backed solutions to ensure the integrity and accuracy of your spectroscopic data.

Part 1: General Sample Integrity & Purity

Before delving into specific techniques, it's crucial to address the foundation of all good spectroscopic data: sample purity. Many "instrumental" problems originate from the sample itself.

Question: My NMR spectrum shows multiple sets of quinoline signals, but I expect only one. Is my sample impure?

Answer: While this could indicate an impure sample, it may also point to the presence of rotamers or tautomers, especially if your substituents have restricted bond rotation (e.g., bulky amides) or acidic/basic protons.

Troubleshooting Protocol: Assessing Sample Purity vs. Isomeric Complexity

  • Purity Assessment (TLC/LC-MS): First, confirm sample purity using a secondary method.

    • Thin-Layer Chromatography (TLC): Run the sample on a TLC plate using at least two different solvent systems of varying polarity. A single spot in both systems is a strong indicator of high purity.

    • LC-MS Analysis: This is the gold standard. An LC-MS run will physically separate impurities and provide their mass-to-charge ratio, helping you identify them. A single, sharp peak in the chromatogram with the expected mass is ideal.

  • Variable Temperature (VT) NMR: If the sample is pure, the issue may be dynamic NMR effects.

    • Hypothesis: If conformational isomers (rotamers) are present, they may be slowly interconverting on the NMR timescale, leading to separate sets of signals for each isomer.

    • Experiment: Acquire ¹H NMR spectra at elevated temperatures (e.g., 25°C, 50°C, 75°C). If the multiple signal sets begin to broaden and then coalesce into a single, sharp set of signals, you are observing dynamic exchange. This confirms the presence of isomers, not impurities.

Logical Workflow for Purity Assessment

G start Multiple Signal Sets in NMR purity_check Assess Purity (TLC, LC-MS) start->purity_check is_pure Is the sample pure? purity_check->is_pure impurity Impurity Confirmed. Action: Re-purify sample (Column, Recrystallization). is_pure->impurity No vt_nmr Perform Variable Temperature (VT) NMR is_pure->vt_nmr Yes coalescence Do signals coalesce at high temp? vt_nmr->coalescence isomers Dynamic Isomers Confirmed (e.g., Rotamers). This is a feature of the molecule. coalescence->isomers Yes complex_issue No Coalescence. Consider Tautomers or Stable Isomers. coalescence->complex_issue No G start No Molecular Ion Peak Observed check_method Review Ionization Method (e.g., EI, ESI, APCI) start->check_method is_soft Is it a 'soft' ionization technique (ESI, MALDI)? check_method->is_soft ei_issue EI is a 'hard' technique. High energy causes fragmentation. Action: Switch to a softer method. is_soft->ei_issue No (e.g., EI) esi_protocol Optimize ESI/APCI Conditions is_soft->esi_protocol Yes esi_steps 1. Check solvent/mobile phase. Ensure it promotes ionization. Add acid (formic) for pos. mode. Add base (ammonia) for neg. mode. 2. Lower fragmentation voltage. 3. Check for adducts ([M+Na]⁺, [M+K]⁺). esi_protocol->esi_steps

Caption: Decision tree for troubleshooting a missing molecular ion peak.

Protocol for Optimizing ESI Conditions for Quinolines:

  • Select the Right Mode: Quinolines are basic due to the pyridine nitrogen. Therefore, positive ion mode ESI is almost always the best choice, looking for the protonated molecule [M+H]⁺.

  • Optimize the Mobile Phase: Ensure your solvent system promotes protonation.

    • For direct infusion, dissolve your sample in a solvent like methanol or acetonitrile.

    • Add a small amount of an acid (0.1% formic acid is standard) to the solvent. This provides a source of protons to facilitate the formation of [M+H]⁺.

  • Check for Other Adducts: If you still don't see [M+H]⁺, look for other common adducts at higher masses, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. The presence of these indicates your molecule is ionizable but is preferentially binding to alkali metal ions present as trace contaminants.

  • Consider APCI: If your substituted quinoline is less polar, Atmospheric Pressure Chemical Ionization (APCI) may be a more efficient ionization method than ESI.

Part 4: UV-Vis and Fluorescence Spectroscopy

These techniques are highly sensitive to the electronic structure of the quinoline system and are invaluable for studying binding interactions, environmental effects, and quantification.

Question: The fluorescence of my substituted quinoline is much lower than expected (quenched). Why?

Answer: Fluorescence quenching in quinolines can be caused by a variety of intramolecular and intermolecular processes.

  • Solvent Effects: Protic solvents (like water, methanol, ethanol) can form hydrogen bonds with the quinoline nitrogen. This can provide a non-radiative decay pathway for the excited state, quenching fluorescence. Try acquiring the spectrum in an aprotic solvent (e.g., cyclohexane, dioxane) to see if emission is restored.

  • Intramolecular Charge Transfer (ICT): If your quinoline has a strong electron-donating group (like -NH₂ or -OCH₃) and a strong electron-withdrawing group (like -NO₂ or -CN), it's possible that upon excitation, an electron is transferred from the donor to the acceptor. This ICT state is often non-fluorescent or weakly fluorescent.

  • Presence of Quenchers: Contaminants in your sample or solvent can act as quenchers. Heavy atoms (like iodide, bromide) and paramagnetic species (like dissolved O₂) are notorious fluorescence quenchers.

Protocol: Diagnosing Fluorescence Quenching

  • Solvent Screen: Acquire fluorescence spectra in a series of solvents with varying polarity and hydrogen-bonding capability (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol). A significant increase in fluorescence intensity in aprotic, non-polar solvents points to solvent-mediated quenching.

  • Deoxygenation: Purge your sample solution with an inert gas (N₂ or Ar) for 5-10 minutes before acquiring the spectrum. If the fluorescence intensity increases, dissolved oxygen was acting as a quencher.

  • Purity Check: Re-run the LC-MS or check the TLC carefully for any impurities, especially those containing heavy atoms or nitro groups, which could be quenching the fluorescence of your main compound.

Data Summary: Solvent Effects on Quinoline UV-Vis Absorption (Solvatochromism)

The absorption bands of quinolines arise from π→π* and n→π* transitions. The energy of these transitions can be sensitive to solvent polarity.

Transition TypeEffect of Increasing Solvent PolarityRationale
n→π Hypsochromic Shift (Blue Shift) The non-bonding (n) orbital on the nitrogen is stabilized by hydrogen bonding with polar, protic solvents. This increases the energy gap to the π orbital, shifting the absorption to a shorter wavelength.
π→π Bathochromic Shift (Red Shift) The excited state (π) is generally more polar than the ground state (π). Polar solvents will stabilize the more polar excited state more than the ground state, decreasing the energy gap and shifting the absorption to a longer wavelength.

References

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

Technical Support Center: Scaling the Synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters, troubleshooting potential issues, and successfully scaling this process.

I. Synthetic Strategy Overview

The synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is most effectively approached via a three-stage process. This pathway begins with a modified Combes quinoline synthesis to construct the core heterocyclic structure, followed by ester hydrolysis, and concludes with the formation of the hydrochloride salt. This method is robust, scalable, and allows for clear checkpoints to validate the success of each step.

G cluster_0 Stage 1: Combes Quinoline Synthesis cluster_1 Stage 2: Ester Hydrolysis cluster_2 Stage 3: Salt Formation A Aniline + Ethyl Acetylpyruvate B Intermediate: Ethyl 2-(2,4-dimethylquinolin-3-yl)acetate A->B H₂SO₄ or PPA Heat C Product from Stage 1 D Intermediate: 2-(2,4-Dimethylquinolin-3-yl)acetic acid C->D Acid or Base Reflux E Product from Stage 2 F Final Product: 2-(2,4-Dimethylquinolin-3-yl)acetic acid HCl E->F HCl in Ether or Dioxane

Figure 1: Overall synthetic workflow for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

II. Troubleshooting Guide & Core Protocols

This section addresses common problems encountered during synthesis in a question-and-answer format, integrated with detailed experimental protocols.

Stage 1: Combes Quinoline Synthesis of Ethyl 2-(2,4-dimethylquinolin-3-yl)acetate

The core of this synthesis is the acid-catalyzed condensation and cyclization of an aniline with a β-dicarbonyl compound.[1] The mechanism involves the formation of an enamine intermediate, which then undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline.[2][3]

G A Aniline + β-Ketoester B Nucleophilic Attack A->B C Dehydration B->C D Enamine Intermediate C->D E Acid-Catalyzed Protonation D->E F Electrophilic Aromatic Annulation (Rate-Limiting) E->F G Proton Transfer F->G H Dehydration G->H I Substituted Quinoline H->I

Figure 2: Simplified mechanism of the Combes quinoline synthesis.

Q1: My reaction is producing a low yield of the quinoline ester and a significant amount of dark, intractable tar. What is the primary cause and how can I fix it?

A: This is the most common issue in acid-catalyzed quinoline syntheses and typically stems from two sources: excessive heat and an overly aggressive catalyst, leading to polymerization and side reactions.[4][5]

  • Causality: Concentrated sulfuric acid is a strong dehydrating agent but also a potent oxidizing agent at high temperatures, which can cause charring of the organic materials. The reaction itself is often exothermic, and poor temperature control can lead to a runaway reaction.[4]

  • Solutions & Optimization:

    • Temperature Control: Maintain strict temperature control. Add the aniline/ketoester mixture slowly to the pre-heated acid. If the reaction is highly exothermic, consider external cooling during the initial addition phase.[6]

    • Catalyst Choice: Consider replacing sulfuric acid with polyphosphoric acid (PPA). PPA is an excellent dehydrating agent and a non-oxidizing acid, which often results in cleaner reactions and higher yields.[1]

    • Order of Addition: A reverse addition (slowly adding the acid to the mixture of reactants) can sometimes help control the initial exotherm, but this must be done with extreme caution, especially on a large scale.

Detailed Protocol: Stage 1
  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add polyphosphoric acid (PPA) (approx. 5 volumes relative to aniline). Heat the PPA to 90-100°C with stirring.

  • Reagent Addition: In the dropping funnel, prepare an equimolar mixture of aniline and ethyl acetylpyruvate. Add this mixture dropwise to the hot PPA over 1-2 hours, ensuring the internal temperature does not exceed 130°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 120-130°C for an additional 2-3 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress using TLC (Thin Layer Chromatography) with a 7:3 Hexane:Ethyl Acetate mobile phase. The aniline spot should disappear, and a new, lower Rf spot corresponding to the quinoline ester should appear.

  • Work-up: Allow the mixture to cool to approximately 60-70°C. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry with a base (e.g., 50% NaOH or concentrated NH₄OH) until the pH is ~8-9. Be cautious, as this is an exothermic process. Extract the aqueous layer 3 times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture.

Stage 2: Saponification (Ester Hydrolysis)

Q2: My ester hydrolysis is incomplete, even after extended reflux. How can I drive the reaction to completion?

A: Incomplete hydrolysis is usually due to insufficient hydrolyzing agent, steric hindrance, or phase separation issues.

  • Causality: The quinoline nitrogen can be protonated under acidic conditions or act as a base, potentially complicating the reaction. The ester group is somewhat sterically shielded by the adjacent methyl and quinoline ring system.

  • Solutions & Optimization:

    • Choice of Method: While base-catalyzed hydrolysis (saponification) with NaOH or KOH in an alcohol/water mixture is common, acid-catalyzed hydrolysis can also be effective and may simplify the work-up.[7] For this substrate, a mixture of acetic acid, sulfuric acid, and water can be highly effective.[7]

    • Increase Reagent Stoichiometry: Ensure a sufficient excess of the hydrolyzing agent is used (e.g., 3-5 equivalents of NaOH for saponification).

    • Co-solvent: If using aqueous base, ensure enough co-solvent (e.g., ethanol, methanol, or THF) is present to fully dissolve the ester and prevent it from oiling out of the solution.

Detailed Protocol: Stage 2 (Acid Hydrolysis)
  • Setup: To a flask containing the crude or purified ethyl 2-(2,4-dimethylquinolin-3-yl)acetate, add a mixture of glacial acetic acid (5 volumes), water (1 volume), and concentrated sulfuric acid (0.5 volumes).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 12-18 hours.

    • Self-Validation Checkpoint: Monitor by TLC (1:1 Hexane:Ethyl Acetate + 1% acetic acid). The ester spot should be completely consumed, replaced by a more polar spot for the carboxylic acid at the baseline.

  • Work-up: Cool the reaction mixture and pour it onto ice. The carboxylic acid may precipitate. Adjust the pH to its isoelectric point (typically pH 3-4) with a base to maximize precipitation.

  • Isolation: Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Stage 3: Hydrochloride Salt Formation

Q3: When forming the hydrochloride salt, my product oils out or becomes a sticky solid that is difficult to handle and purify. What's the best practice for clean salt formation?

A: This is a common physical chemistry problem related to solubility and crystallization kinetics. The key is to choose a solvent system where the free base is soluble, but the hydrochloride salt is insoluble.[8]

  • Causality: If the salt precipitates too quickly from a supersaturated solution, it can trap solvent and impurities, leading to an oily or gummy consistency.

  • Solutions & Optimization:

    • Solvent System: The ideal method is to dissolve the purified carboxylic acid in a minimal amount of a dry, non-polar solvent in which it is soluble (like diethyl ether or a mixture of dichloromethane and ether). Then, add a solution of HCl in a miscible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with vigorous stirring.[9]

    • Temperature: Perform the precipitation at a low temperature (0-5°C) to promote the formation of fine, crystalline solids.

    • Trituration: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, decant the solvent, and triturate the oil with fresh, cold solvent (like hexane or cold ether) until it solidifies.

Detailed Protocol: Stage 3
  • Dissolution: Suspend the dry 2-(2,4-Dimethylquinolin-3-yl)acetic acid in anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring vigorously, add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white or off-white solid.

  • Isolation: Continue stirring for 30-60 minutes in an ice bath to ensure complete precipitation. Filter the solid, wash it with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (40-50°C) to remove residual solvent.

III. Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations for this synthesis at scale? A: The primary hazards are the use of strong, corrosive acids (H₂SO₄, PPA, HCl) and the potential for highly exothermic reactions, especially during the PPA hydrolysis and neutralization steps. Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have an ice bath ready to control exotherms. When scaling up, ensure the reactor has adequate cooling capacity.

Q: Can other aniline derivatives be used in this reaction? A: Yes, the Combes synthesis is versatile. However, anilines with strong electron-withdrawing groups (like -NO₂) can deactivate the aromatic ring and prevent the cyclization step from occurring.[10] Conversely, strongly electron-donating groups may increase reactivity and lead to more side products.

Q: My final product has a persistent color. How can I decolorize it? A: A persistent color often indicates the presence of minor, highly conjugated impurities. You can try recrystallizing the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether). Alternatively, treating a solution of the free base in an organic solvent with activated charcoal before filtration and salt formation can effectively remove colored impurities.

Q: What are the expected analytical signatures for the final product? A:

  • ¹H NMR: You would expect to see two singlets for the quinoline methyl groups, a singlet for the methylene protons of the acetic acid group, aromatic protons in the 7-8.5 ppm range, and a broad singlet for the carboxylic acid proton (which may exchange with D₂O). The N-H proton of the protonated quinoline will also be present.

  • IR: Look for a strong carbonyl stretch for the carboxylic acid (~1700-1730 cm⁻¹), broad O-H absorption (~2500-3300 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1650 cm⁻¹).

  • Mass Spec (ESI+): The molecular ion peak should correspond to the mass of the free base (the protonated molecule, [M+H]⁺).

IV. Data Summary Table

StepKey ReagentsTypical Temp.Typical TimeExpected YieldKey Optimization Parameter
1. Ester Synthesis Aniline, Ethyl Acetylpyruvate, PPA120-130°C3-5 h60-75%Strict temperature control to prevent tar formation.
2. Hydrolysis Quinoline Ester, H₂SO₄/AcOH/H₂OReflux (~120°C)12-18 h85-95%Ensure sufficient reaction time for complete conversion.
3. Salt Formation Carboxylic Acid, HCl in Ether0-5°C1-2 h>95%Use of an anhydrous, non-polar solvent system.

V. References

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.

  • Wikipedia. Doebner–Miller reaction. [Link]

  • PubMed Central. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

  • PubMed. Recent Progress in the Synthesis of Quinolines. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • RSC Publishing. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]

  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • RSC Publishing. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]

  • ResearchGate. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. [Link]

  • RSC Publishing. A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. [Link]

  • ResearchGate. Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • Google Patents. RU2217423C2 - Method for preparing quinoline carbaldehyde.

  • Google Patents. DE1470439B1 - Quinoline derivatives and processes for their preparation.

  • ResearchGate. 2,4-Dimethylquinoline. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • NIH. Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines. [Link]

  • NIH. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

  • PubChem. 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (C13H13NO2). [Link]

  • NIH. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • ResearchGate. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. [Link]

  • Semantic Scholar. Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. [Link]

  • Beilstein Archives. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • ResearchGate. Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. [Link]

Sources

Technical Support Center: Synthetic Strategies for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of synthesizing this substituted quinoline derivative. Rather than a single prescribed protocol, this guide offers a strategic analysis of potential synthetic routes, complete with troubleshooting insights and answers to frequently encountered challenges. Our aim is to equip you with the foundational knowledge and practical guidance necessary to design and execute a successful synthesis.

The synthesis of polysubstituted quinolines can be intricate, often requiring careful selection of starting materials and precise control of reaction conditions to achieve the desired regioselectivity and yield. This guide will explore several established named reactions for quinoline synthesis, evaluating their applicability to the target molecule and anticipating potential experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most viable general strategies for synthesizing the 2,4-dimethylquinoline core of the target molecule?

A1: The 2,4-dimethylquinoline scaffold can be efficiently assembled using several classical methods. The two most promising approaches are the Combes synthesis and the Doebner-von Miller reaction.

  • The Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] For the synthesis of a 2,4-disubstituted quinoline, the reaction of aniline with acetylacetone (2,4-pentanedione) is a direct and effective route.[3][4] The reaction proceeds through an enamine intermediate, which then undergoes cyclization in the presence of a strong acid like sulfuric acid.[1][3]

  • The Doebner-von Miller Reaction: This reaction provides a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] To obtain a 2,4-dimethylquinoline, aniline can be reacted with crotonaldehyde, which can dimerize and then cyclize. However, this reaction is known to be highly exothermic and can lead to significant tar formation.[7][8] A more controlled approach would be the reaction of aniline with two equivalents of acetaldehyde in the presence of an acid catalyst.[9]

Troubleshooting Common Issues:

  • Low Yields in Combes Synthesis:

    • Cause: Incomplete cyclization or side reactions. Strong electron-withdrawing groups on the aniline can inhibit the reaction.[10]

    • Solution: Ensure the use of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid to drive the cyclization to completion.[3] Careful control of the reaction temperature is also crucial.

  • Tar Formation in Doebner-von Miller Reaction:

    • Cause: The highly acidic and oxidizing conditions can cause polymerization of the α,β-unsaturated aldehyde or ketone.[7][11]

    • Solution: To mitigate this, the reaction can be moderated by the addition of ferrous sulfate (FeSO₄).[7] A biphasic solvent system, where the carbonyl compound is dissolved in an organic solvent like toluene and slowly added to the acidic aqueous solution of the aniline, can also significantly reduce polymerization and improve yields.[8][12]

Q2: Once the 2,4-dimethylquinoline core is synthesized, how can the acetic acid side chain be introduced at the 3-position?

A2: Introducing a substituent at the C3 position of a pre-formed 2,4-dimethylquinoline ring is a key challenge. Direct electrophilic substitution on the pyridine ring of the quinoline is generally difficult. Therefore, a more strategic approach is required. One potential route is through a Vilsmeier-Haack reaction to introduce a formyl group, followed by further elaboration.

  • Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) can be used to introduce a formyl group (-CHO) at the 3-position of the 2,4-dimethylquinoline. This aldehyde can then serve as a handle for introducing the acetic acid moiety.

  • Elaboration of the Formyl Group:

    • Wittig or Horner-Wadsworth-Emmons Reaction: The resulting 2,4-dimethylquinoline-3-carbaldehyde can be reacted with a phosphonium ylide (e.g., (triphenylphosphoranylidene)acetate) in a Wittig reaction or a phosphonate carbanion in a Horner-Wadsworth-Emmons reaction to form an acrylate ester.

    • Reduction and Hydrolysis: The double bond of the acrylate ester can be selectively reduced, followed by hydrolysis of the ester to yield the desired 2-(2,4-dimethylquinolin-3-yl)acetic acid.

Troubleshooting this sequence:

  • Poor regioselectivity in formylation: While the 3-position is electronically favored for this reaction, some substitution at other positions might occur. Careful optimization of reaction conditions (temperature, stoichiometry) is necessary.

  • Low yields in the olefination step: The aldehyde might be sterically hindered. Using the more reactive Horner-Wadsworth-Emmons reagent can sometimes improve yields compared to the Wittig reaction.

Q3: Are there alternative synthetic routes that build the quinoline ring with the acetic acid precursor already in place?

A3: Yes, modifying a classical quinoline synthesis to incorporate a precursor to the acetic acid side chain is a highly attractive and potentially more efficient strategy. The Friedländer synthesis is particularly well-suited for this approach.

  • The Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[13][14][15] To synthesize the target molecule, one could react 2-aminoacetophenone with ethyl acetoacetate. The initial condensation and subsequent cyclization would directly yield ethyl 2-(2,4-dimethylquinolin-3-yl)acetate. This ester can then be hydrolyzed to the desired carboxylic acid.

Troubleshooting the Friedländer Synthesis:

  • Self-condensation of reactants: The starting materials can undergo self-condensation, especially under harsh conditions.

  • Solution: The reaction is often catalyzed by acids (like p-toluenesulfonic acid or trifluoroacetic acid) or bases (like potassium hydroxide).[13][15] Running the reaction under milder, catalyzed conditions can minimize side reactions. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for Friedländer reactions.[15]

Q4: What is the best procedure for converting the final carboxylic acid to its hydrochloride salt, and what are the potential purification challenges?

A4: The formation of the hydrochloride salt is typically a straightforward process, but purification of the final product requires care.

  • Hydrochloride Salt Formation: The purified 2-(2,4-dimethylquinolin-3-yl)acetic acid is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and methanol). A solution of hydrogen chloride in the same solvent (or gaseous HCl) is then added, which will cause the hydrochloride salt to precipitate.[16]

Troubleshooting Purification and Salt Formation:

  • Difficulty in crystallization: The free base or the salt may be difficult to crystallize.

    • Solution: Experiment with a variety of solvents for recrystallization. For the hydrochloride salt, a common technique is to dissolve it in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar solvent (like diethyl ether or hexane) until turbidity is observed, followed by cooling.[17]

  • Hygroscopic nature of the salt: Hydrochloride salts can be hygroscopic.

    • Solution: Ensure all solvents are anhydrous and carry out the precipitation and filtration under a dry atmosphere (e.g., under nitrogen or in a glove box). Dry the final product thoroughly under high vacuum.

  • Removal of residual acid: Ensure that all excess HCl is removed from the final product.

    • Solution: Washing the precipitated salt with the anhydrous solvent and thorough drying under vacuum will help remove any residual acid.

Comparative Overview of Key Synthetic Routes

Synthetic Route Starting Materials Key Intermediates Advantages Potential Challenges
Combes Synthesis followed by C3 functionalization Aniline, Acetylacetone2,4-Dimethylquinoline; 2,4-Dimethylquinoline-3-carbaldehydeReadily available starting materials for the quinoline core.Multi-step process; regioselectivity of C3 functionalization can be an issue.
Doebner-von Miller Synthesis followed by C3 functionalization Aniline, Acetaldehyde2,4-Dimethylquinoline; 2,4-Dimethylquinoline-3-carbaldehydeInexpensive starting materials.Harsh reaction conditions; significant tar formation is common.[7][8]
Friedländer Synthesis 2-Aminoacetophenone, Ethyl acetoacetateEthyl 2-(2,4-dimethylquinolin-3-yl)acetateConvergent synthesis, forming the quinoline ring and introducing the side chain precursor in one step.Starting materials may be more expensive; potential for self-condensation.

Visualizing the Synthetic Pathways

Workflow for Combes Synthesis Route

Caption: A potential multi-step route starting with the Combes synthesis.

Workflow for Friedländer Synthesis Route

Caption: A more convergent approach using the Friedländer synthesis.

Experimental Protocols

Protocol 1: Friedländer Synthesis of Ethyl 2-(2,4-Dimethylquinolin-3-yl)acetate (Illustrative)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminoacetophenone (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ester.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 2-(2,4-dimethylquinolin-3-yl)acetic acid in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid. Dry the product under high vacuum to a constant weight.

References

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Friedlander synthesis of quinoline derivatives. - ResearchGate. Available at: [Link]

  • Cheng, C., & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Knorr quinoline synthesis - Wikipedia. Available at: [Link]

  • Knorr Quinoline Synthesis - SynArchive. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Chemistry of formation of Hydrochloride derivatives of quinoline... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. Available at: [Link]

  • Gould-Jacobs Reaction. Available at: [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. Available at: [Link]

  • An Eco-friendly Route to Synthesis of Quinolines | Request PDF - ResearchGate. Available at: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

  • US20100204470A1 - method for salt preparation - Google Patents.
  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available at: [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Available at: [Link]

  • A well working quinoline synthesis. : r/chemistry - Reddit. Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific. Available at: [Link]

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Validation & Comparative

Comparing 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride to other quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride and Other Quinoline Derivatives for Researchers in Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing the quinoline nucleus as a "privileged structure" in drug design.[2][3] The versatility of the quinoline ring allows for extensive functionalization, enabling the modulation of its physicochemical and pharmacokinetic properties to target a wide array of biological entities, including enzymes and receptors.[1] This has led to the development of numerous quinoline-based drugs with applications ranging from anticancer and antimalarial to antibacterial and neuroprotective agents.[2][4]

This guide provides a comparative analysis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride , a specific derivative, within the broader context of other pharmacologically active quinoline compounds. Due to the limited publicly available experimental data on this particular molecule, this guide will leverage established structure-activity relationships (SAR) of analogous quinoline derivatives to infer its potential biological activities and provide a framework for its experimental evaluation.

Structural Analysis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

The structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride presents several key features that are known to influence the biological activity of quinoline derivatives:

  • Quinoline Core: The fundamental bicyclic aromatic system that interacts with various biological targets.

  • Methyl Groups at C2 and C4: The presence and position of alkyl groups can significantly impact activity. A methyl group at the C2 position has been explored in various contexts, while substitutions at C4 are also known to be critical for certain biological effects.[5]

  • Acetic Acid Moiety at C3: A carboxylic acid group at the C3 position has been identified as a crucial determinant for the inhibitory activity of some quinoline derivatives, particularly in the context of cancer therapy.[3]

Comparative Landscape: Positioning Against Other Quinoline Derivatives

To understand the potential of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, it is instructive to compare it with other quinoline derivatives where the impact of similar structural motifs has been elucidated.

Table 1: Comparison of Structural Features and Biological Activities of Selected Quinoline Derivatives
Compound/Derivative ClassKey Structural FeaturesReported Biological ActivityReference(s)
2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride (Target Compound) Methyl groups at C2 & C4; Acetic acid at C3Hypothesized: Anticancer, Antimicrobial-
Quinoline-3-carboxylic acid derivatives Carboxylic acid group at C3Inhibition of IGF receptors (Anticancer)[3]
4-Aminoquinoline Derivatives (e.g., Chloroquine) Amino group at C4; 7-chloro substitutionAntimalarial, Immunomodulatory[5][6]
2-Arylquinoline Derivatives Aryl group at C2; Various substitutions at C6Selective anticancer activity[7]
7-Alkoxy-4-aminoquinoline Derivatives Large, bulky alkoxy group at C7; Amino side chain at C4Potent antiproliferative activity[2]

The presence of the acetic acid group at the C3 position in our target compound suggests a potential for anticancer activity, drawing parallels to other quinoline-3-carboxylic acid derivatives that have shown inhibitory effects on growth factor receptors.[3] However, the influence of the two methyl groups at C2 and C4 must be considered, as they can affect the molecule's lipophilicity, steric hindrance, and overall binding affinity to target proteins. For instance, while a methyl group at C3 has been shown to reduce antimalarial activity in 4-aminoquinolines, its impact at C2 and C4 in a different substitution context could be beneficial for other activities.[5]

Hypothesized Biological Activities and Mechanistic Rationale

Based on the established SAR of related compounds, we can hypothesize the following potential biological activities for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride:

  • Anticancer Activity: The quinoline scaffold is a well-known pharmacophore in oncology.[2] The acetic acid moiety at C3 could enable interactions with the active sites of enzymes like kinases or growth factor receptors, similar to other quinoline carboxylic acids.[3] The methyl groups might enhance hydrophobic interactions within the binding pocket, potentially increasing potency. A plausible mechanism could involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

  • Antimicrobial Activity: Quinoline derivatives have a long history as antimicrobial agents. The core structure can intercalate with bacterial DNA or inhibit key enzymes. The lipophilicity imparted by the methyl groups could enhance penetration through bacterial cell membranes.

Experimental Protocols for Evaluation

To validate these hypotheses, a series of in vitro experiments are necessary. The following protocols provide a starting point for the biological characterization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, PC3)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare a stock solution of the test compound and doxorubicin in DMSO.

  • Treat the cells with serial dilutions of the test compound and positive control for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

  • Ciprofloxacin (positive control)

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial twofold dilutions of the test compound and ciprofloxacin in MHB in the microtiter plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizing Relationships and Workflows

Structure-Activity Relationship Insights

SAR cluster_substitutions Substituent Effects on Activity cluster_activities Biological Outcomes QuinolineCore Quinoline Scaffold C3_COOH C3-Carboxylic Acid QuinolineCore->C3_COOH Crucial for IGF-R Inhibition [1] C2_C4_Me C2 & C4 Methyl Groups QuinolineCore->C2_C4_Me Modulates Lipophilicity & Steric Profile C4_NH2 C4-Amino Group QuinolineCore->C4_NH2 Key for Antimalarial Effect [6] Anticancer Anticancer Activity C3_COOH->Anticancer C2_C4_Me->Anticancer Antimicrobial Antimicrobial Activity C2_C4_Me->Antimicrobial Antimalarial Antimalarial Activity C4_NH2->Antimalarial

Caption: Inferred structure-activity relationships of quinoline derivatives.

Experimental Workflow for Biological Screening

Workflow start Synthesize & Purify 2-(2,4-Dimethylquinolin-3-yl)acetic acid HCl in_vitro In Vitro Screening start->in_vitro anticancer Anticancer Assays (MTT, etc.) in_vitro->anticancer antimicrobial Antimicrobial Assays (MIC determination) in_vitro->antimicrobial mechanistic Mechanism of Action Studies anticancer->mechanistic antimicrobial->mechanistic enzyme Enzyme Inhibition Assays mechanistic->enzyme pathway Cellular Pathway Analysis mechanistic->pathway in_vivo In Vivo Studies (if promising) mechanistic->in_vivo

Caption: A typical workflow for the biological evaluation of a novel compound.

Hypothetical Signaling Pathway Modulation

Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., IGF-R) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Compound 2-(2,4-Dimethylquinolin-3-yl) acetic acid HCl Compound->Inhibition Inhibition->Receptor

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

References

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  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC - PubMed Central. Available at: [Link]

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  • New quinazolin-2,4-diones from (2,4-dioxo-1,4-dihydro-2H- quinazolin -3-ylamino) acetic acid hydrazide - ResearchGate. (PDF) Available at: [Link]

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A Comparative Analysis of the Biological Activity of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride and Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] This guide provides a comprehensive comparative analysis of the potential biological activity of a novel quinoline derivative, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. Drawing upon the known structure-activity relationships of quinoline compounds, this document will explore the anticipated anti-inflammatory and analgesic properties of this novel molecule, supported by established experimental protocols and mechanistic insights.

Introduction to the Compounds

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a synthetic compound featuring a quinoline core, a known pharmacophore associated with diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][5][6] The presence of a carboxylic acid moiety is particularly significant, as it is a common structural feature in many NSAIDs and has been linked to the inhibition of cyclooxygenase (COX) enzymes.[1][2]

Ibuprofen and Diclofenac are widely used NSAIDs that exert their therapeutic effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Comparative Biological Activity: An Evidence-Based Projection

While specific experimental data for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is not yet publicly available, based on the extensive research on quinoline derivatives, a potent anti-inflammatory and analgesic profile is anticipated.[5][7] The structural similarity to other COX-inhibiting quinoline carboxylic acids suggests a comparable mechanism of action to Ibuprofen and Diclofenac.[1][8]

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed using the carrageenan-induced paw edema model in rats, a standard and well-validated assay.[5][9] In this model, the reduction in paw swelling following administration of the test compound is a measure of its anti-inflammatory efficacy.

Table 1: Projected Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Mean Inhibition of Edema (%) at 3h
Control (Saline)-0
2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride2545
Ibuprofen5058
Diclofenac2065

Note: The data for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is hypothetical and projected based on the known activities of similar quinoline derivatives.

Analgesic Activity

The analgesic efficacy can be determined using the Eddy's hot plate method, which measures the reaction time of mice to a thermal stimulus.[5] An increase in the pain threshold (longer reaction time) indicates an analgesic effect.

Table 2: Projected Analgesic Activity in Eddy's Hot Plate Test in Mice

CompoundDose (mg/kg)Mean Increase in Pain Threshold (sec) at 60 min
Control (Saline)-1.2
2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride255.8
Ibuprofen507.5
Diclofenac208.2

Note: The data for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is hypothetical and projected based on the known activities of similar quinoline derivatives.

Mechanistic Insights: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for NSAIDs like Ibuprofen and Diclofenac involves the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to undesirable side effects, such as gastric irritation.[5]

Given the presence of the carboxylic acid group on the quinoline ring of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, it is highly probable that its mechanism of action also involves the inhibition of COX enzymes.[1][2]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX_Enzymes inhibit Quinoline_Derivative 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride Quinoline_Derivative->COX_Enzymes likely inhibit

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in-vivo assay is a benchmark for evaluating the anti-inflammatory activity of novel compounds.[5][9]

Methodology:

  • Animal Selection: Healthy male Wistar rats (150-200g) are used.

  • Grouping: Animals are divided into control, standard (Ibuprofen/Diclofenac), and test groups.

  • Compound Administration: The test compound and standard drugs are administered orally or intraperitoneally. The control group receives the vehicle (e.g., saline).

  • Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow Start Animal Acclimatization Grouping Group Animals Start->Grouping Dosing Administer Compound/Vehicle Grouping->Dosing Induction Inject Carrageenan Dosing->Induction Measurement Measure Paw Volume Induction->Measurement Analysis Calculate % Inhibition Measurement->Analysis End Results Analysis->End

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Eddy's Hot Plate Test in Mice

This method is widely used to assess the central analgesic activity of compounds.[5]

Methodology:

  • Animal Selection: Healthy male Swiss albino mice (20-25g) are used.

  • Grouping: Animals are divided into control, standard (Ibuprofen/Diclofenac), and test groups.

  • Baseline Measurement: The initial reaction time of each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) is recorded. The cutoff time is typically 15-20 seconds to prevent tissue damage.

  • Compound Administration: The test compound and standard drugs are administered.

  • Post-treatment Measurement: The reaction time is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Analysis: The increase in reaction time (pain threshold) is calculated and compared between groups.

Conclusion and Future Directions

The structural features of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, particularly the presence of a quinoline nucleus and a carboxylic acid side chain, strongly suggest its potential as a novel anti-inflammatory and analgesic agent. Its projected biological activity, based on extensive literature on similar compounds, positions it as a promising candidate for further investigation. Future studies should focus on in-vitro COX-1 and COX-2 inhibition assays to confirm its mechanism of action and to determine its selectivity profile. Further in-vivo studies are also warranted to establish its efficacy and safety profile. The exploration of quinoline derivatives continues to be a fertile ground for the discovery of new therapeutic agents.[3][4]

References

  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. [Source]
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evalu
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evalu
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds | Request PDF. [Source]
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Deriv

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A Senior Application Scientist's Guide to the Structural Validation of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused protocol for the structural validation of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. We will delve into a multi-technique approach, emphasizing not just the "how" but the critical "why" behind each experimental choice. This guide will utilize a closely related analogue, 3-(4-iodobenzyl)-2-phenylquinoline, for which a complete dataset is available, to illustrate the principles and data interpretation that are directly applicable to the target molecule.

The Logic of Orthogonal Validation: A Multi-Faceted Approach

To establish the structure of a novel compound with a high degree of confidence, a single analytical technique is rarely sufficient. Instead, we employ a strategy of orthogonal validation, where multiple, independent methods are used to probe different aspects of the molecular structure. Each technique provides a unique piece of the puzzle, and their collective agreement builds a robust and trustworthy structural assignment.

For 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, our validation workflow will rely on three core techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

In cases where ambiguity remains or for absolute configuration determination, Single Crystal X-ray Diffraction stands as the gold standard, providing a definitive three-dimensional structure.

Structural Validation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure NMR NMR Proposed_Structure Proposed Structure NMR->Proposed_Structure MS MS MS->Proposed_Structure FTIR FTIR FTIR->Proposed_Structure X-ray Single Crystal X-ray Diffraction Validated_Structure Validated_Structure X-ray->Validated_Structure Definitive 3D Structure Compound 2-(2,4-Dimethylquinolin-3-yl)acetic acid HCl Compound->NMR Connectivity Compound->MS Mass & Formula Compound->FTIR Functional Groups Proposed_Structure->X-ray Confirmation

Caption: A logical workflow for the structural validation of a novel compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. We will acquire both ¹H and ¹³C NMR spectra to map out the proton and carbon environments within the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of the acidic proton and the hydrochloride salt).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary for ¹³C due to its lower natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Data Interpretation: A Comparative Analysis

While we do not have the experimental data for the target molecule, we can predict the expected signals based on its structure and compare them with the known data for a similar compound, 3-(4-iodobenzyl)-2-phenylquinoline .[1]

Table 1: Predicted ¹H NMR Data for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride vs. Experimental Data for 3-(4-iodobenzyl)-2-phenylquinoline

Assignment (Target Molecule) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment (Analog) Experimental Chemical Shift (ppm) Multiplicity
Quinoline H (4 protons)7.5 - 8.5m4HQuinoline H (4 protons)7.67 - 8.14m
-CH₂-~3.8s2H-CH₂-4.04s
Quinoline -CH₃ (C2)~2.7s3HPhenyl H (5 protons)7.35 - 7.57m
Quinoline -CH₃ (C4)~2.5s3HBenzyl H (4 protons)6.69, 7.57d
-COOH> 10br s1HQuinoline H (1 proton)7.87s

Table 2: Predicted ¹³C NMR Data for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride vs. Experimental Data for 3-(4-iodobenzyl)-2-phenylquinoline

Assignment (Target Molecule) Predicted Chemical Shift (ppm) Assignment (Analog) Experimental Chemical Shift (ppm)
-COOH~172Quinoline C160.61, 146.75, 140.50, 139.64, 137.03, 129.39, 129.35, 128.84, 128.41, 127.50, 127.15, 126.69
Quinoline C (9 carbons)120 - 160Phenyl C128.35
-CH₂-~35-CH₂-38.74
Quinoline -CH₃ (C2)~23Iodo-substituted C91.63
Quinoline -CH₃ (C4)~18

Causality: The electron-withdrawing nature of the carboxylic acid and the quinoline ring will influence the chemical shifts of adjacent protons and carbons. The presence of two methyl groups in our target molecule would simplify the quinoline region of the ¹H NMR spectrum compared to the analog, and their characteristic signals would appear in the upfield region. 2D NMR techniques like COSY and HSQC would be employed to definitively assign proton-proton and proton-carbon correlations, respectively.

II. Mass Spectrometry: Unveiling the Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

Experimental Protocol: HRMS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (ESI-TOF or Orbitrap):

    • Infuse the sample solution into the electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

Data Interpretation: A Comparative Analysis

The expected monoisotopic mass of the free base of our target molecule, C₁₃H₁₃NO₂, is 215.0946 g/mol . For our analog, 3-(4-iodobenzyl)-2-phenylquinoline (C₂₂H₁₆NI), the calculated [M+H]⁺ is 422.0400. The experimental value was found to be 422.0403, demonstrating the high accuracy of HRMS.[1]

Table 3: Predicted HRMS Data for the Target Molecule vs. Experimental Data for the Analog

Species (Target Molecule) Calculated m/z Species (Analog) Calculated [M+H]⁺ Found [M+H]⁺
[C₁₃H₁₄NO₂]⁺216.0997[C₂₂H₁₆NI + H]⁺422.0400422.0403

Causality: The high resolution allows for the differentiation between molecules with the same nominal mass but different elemental compositions. The fragmentation pattern in MS/MS experiments can provide further structural information. For quinoline derivatives, common fragmentation pathways involve the loss of small molecules like HCN from the quinoline ring. For our target molecule, a characteristic loss of the carboxylic acid group (-45 Da) would be expected.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR-ATR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

Data Interpretation: A Comparative Analysis

Table 4: Predicted FTIR Absorption Bands for the Target Molecule vs. Experimental Data for the Analog

Functional Group (Target Molecule) Predicted Wavenumber (cm⁻¹) Functional Group (Analog) Experimental Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)C-H stretch (aromatic)3053
C-H stretch (aromatic/aliphatic)3100-2850C-H stretch (aliphatic)2922
C=O stretch (carboxylic acid)1725-1700C=N, C=C stretch (quinoline)1591
C=N, C=C stretch (quinoline)1620-1450C-I stretch~500

Causality: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretch is a strong, sharp band that is highly indicative of the carboxylic acid functionality. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule and can be used for comparison with reference spectra. The experimental IR data for 3-(4-iodobenzyl)-2-phenylquinoline shows the expected aromatic and aliphatic C-H stretches and the characteristic quinoline ring vibrations.[1]

IV. Single Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: X-ray Diffraction
  • Crystallization:

    • Grow single crystals of the compound from a suitable solvent or solvent system by slow evaporation, vapor diffusion, or cooling.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

While no crystal structure is publicly available for our target molecule, the process would yield a definitive 3D model, confirming the connectivity and stereochemistry established by the spectroscopic methods.

Conclusion

The structural validation of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride requires a synergistic approach, integrating data from NMR, Mass Spectrometry, and FTIR. This guide has outlined the rationale and experimental protocols for each technique, using a closely related analog to demonstrate the principles of data interpretation. By following this multi-faceted workflow, researchers can confidently and rigorously establish the structure of novel compounds, ensuring the integrity and reliability of their scientific findings.

References

  • 3-(4-iodobenzyl)-2-phenylquinoline - Supplementary Information. The Royal Society of Chemistry.[Link]

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A Senior Application Scientist's Guide to Differentiating Dimethylquinoline Isomers by Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Complexity of Isomeric Quinolines

In the realm of medicinal chemistry and drug development, the quinoline scaffold is a cornerstone, forming the structural basis for a vast array of therapeutic agents. However, the journey from synthesis to a viable drug candidate is paved with analytical challenges, one of the most fundamental being the unambiguous identification of positional isomers. Dimethylquinolines, with the simple addition of two methyl groups to the core structure, exemplify this challenge. While possessing the same molecular formula (C₁₁H₁₁N) and weight (157.22 g/mol ), isomers such as 2,4-, 2,3-, 2,6-, and 2,8-dimethylquinoline exhibit distinct physical, chemical, and pharmacological properties. Mistaking one isomer for another can have profound consequences in research and development.

This guide provides a comprehensive, data-driven comparison of four key dimethylquinoline isomers. As a senior application scientist, my objective is not merely to present data but to illuminate the causal relationships between molecular structure and spectroscopic output. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, demonstrating how the specific placement of two methyl groups creates a unique and identifiable spectroscopic fingerprint for each molecule. This document is intended for researchers, scientists, and drug development professionals seeking a robust, experimentally grounded methodology for identifying and differentiating these critical isomeric compounds.

Experimental Design & Methodology

The data presented herein is a synthesis of publicly available spectral information from validated chemical databases and peer-reviewed literature. The described protocols represent standard, validated methodologies for acquiring high-quality spectroscopic data for this class of compounds.

Logical Workflow for Isomer Differentiation

A systematic approach ensures accurate and efficient isomer identification. The workflow begins with mass spectrometry to confirm the molecular weight, followed by NMR spectroscopy to elucidate the precise substitution pattern. IR and UV-Vis spectroscopy provide complementary data for functional group confirmation and analysis of the conjugated system.

G cluster_0 Step 1: Mass Confirmation cluster_1 Step 2: Structural Elucidation cluster_2 Step 3: Confirmatory Analysis A Unknown Dimethylquinoline Isomer B Mass Spectrometry (EI-MS) A->B C Confirm Molecular Ion (m/z = 157) B->C D ¹H & ¹³C NMR Spectroscopy C->D E Analyze Chemical Shifts, Splitting Patterns & Signal Count D->E F Identify Isomer E->F G IR Spectroscopy F->G I Confirm Functional Groups & Conjugation G->I H UV-Vis Spectroscopy H->I

A Comprehensive Guide to Evaluating the In Vitro Efficacy of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a robust framework for assessing the in vitro anticancer potential of the novel compound, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document provides a structured, scientifically rigorous approach to characterizing the efficacy of a new chemical entity in various cancer cell lines.

The quinoline moiety is a well-established pharmacophore in oncology, known for its presence in numerous compounds with potent anticancer activities.[1] Similarly, molecules containing an acetic acid group have also been reported to exhibit cytotoxic effects.[2][3][4][5][6] The compound 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride uniquely integrates both these structural features, making it a compelling candidate for investigation as a novel therapeutic agent.

Due to the novelty of this compound, this guide is structured as a comprehensive experimental plan rather than a review of existing data. It outlines the essential in vitro assays required to determine its efficacy, establish a preliminary mechanism of action, and benchmark its performance against both structurally related compounds and established chemotherapeutic agents.

Hypothesized Biological Activity

Drawing from the known biological activities of quinoline and acetic acid derivatives, we can formulate several hypotheses regarding the potential mechanism of action for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. The quinoline core suggests possibilities of DNA intercalation, topoisomerase inhibition, or modulation of key signaling pathways involved in cell proliferation and survival. The acetic acid side chain, present in other known anticancer agents, may contribute to the molecule's solubility and interaction with specific cellular targets, potentially including histone deacetylases (HDACs).[3][6]

A Phased Approach to Efficacy Evaluation

A systematic, multi-phase experimental workflow is critical for a thorough and logical evaluation of a novel compound. The following workflow is proposed to move from broad screening to more detailed mechanistic studies.

Caption: A logical workflow for the in vitro evaluation of a novel anticancer compound.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the core assays required to evaluate the efficacy of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

Cell Viability and IC50 Determination: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[7][8][9][10] Its primary output is the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency.

Methodology:

  • Cell Culture and Seeding: A panel of selected cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in their respective recommended media. Cells are seeded into 96-well plates at an optimized density (typically 5,000-10,000 cells per well) and allowed to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in culture medium. The final concentrations should span a wide range (e.g., 0.01 µM to 100 µM) to ensure a full dose-response curve. The existing medium is replaced with the compound-containing medium, and the plates are incubated for a defined period, typically 48 or 72 hours.

  • MTT Incubation: Following treatment, 10-20 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well. The plates are then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570 nm, with a reference wavelength of 620-690 nm.

  • IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Assessing Cell Death Mechanisms: Annexin V/PI Apoptosis Assay

Understanding how a compound kills cancer cells is as important as knowing that it does. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing crucial mechanistic insight.[11][12][13][14]

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 to 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Cells are then washed with cold PBS.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark to allow for binding.

  • Flow Cytometry: The samples are analyzed on a flow cytometer. The data allows for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Evaluating Long-Term Proliferative Capacity: Colony Formation Assay

The clonogenic or colony formation assay measures the ability of a single cell to undergo sustained proliferation and form a colony.[15][16][17][18] This assay provides insight into the long-term cytotoxic or cytostatic effects of a compound, which may not be apparent in short-term viability assays.

Methodology:

  • Cell Seeding: A low density of cells (e.g., 200-1000 cells per well) is seeded into 6-well plates to ensure that colonies arise from single cells.

  • Compound Exposure: Cells are treated with the test compound at various concentrations, typically below the IC50, for a defined period (e.g., 24 hours).

  • Colony Growth: The drug-containing medium is removed, and the cells are washed and cultured in fresh medium for 10-14 days, with media changes as required.

  • Staining and Quantification: Once colonies are visible, the medium is removed, and the colonies are fixed with a solution like 4% paraformaldehyde or methanol and then stained with a 0.5% crystal violet solution.

  • Analysis: The number of colonies (defined as a cluster of ≥50 cells) in each well is counted manually or using imaging software. The plating efficiency and surviving fraction are calculated to determine the compound's effect on clonogenic survival.

Data Interpretation: A Comparative Approach

The experimental data obtained for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride should be contextualized by comparing it with the known activities of other compounds.

Table 1: Comparative Efficacy of Structurally Related Compounds

This table provides a benchmark for the expected potency of a novel quinoline-based acetic acid derivative.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Bis-Quinoline Compound 2aHeLa (Cervical)0.14[19]
HCT-116 (Colon)Submicromolar[19]
N-heteroaryl acetic acid salt 4-benzyl-1-(carboxymethyl) pyridinium bromideMCF-7 (Breast)32[3][6]
Table 2: Efficacy of Standard Chemotherapeutic Agents

Comparing the IC50 values of the test compound to those of widely used chemotherapy drugs like Doxorubicin and Cisplatin provides a clinically relevant perspective on its potency. It is important to note that IC50 values for the same drug and cell line can show significant variability across different studies, highlighting the importance of including them as internal controls in your own experiments.[20][21][22]

Standard DrugCell LineReported IC50 (µM)Incubation TimeReference
Doxorubicin A5490.2372h[23]
MCF-72.5024h[24]
HCT-116Varies48-72h[25][26]
HeLa2.9224h[24]
Cisplatin A549Varies48-72h[27]
MCF-7Varies24-72h[22]
HCT-116Varies24-72h[22]
5637 (Bladder)1.148h[28]

Conclusion

The systematic evaluation outlined in this guide provides a clear and scientifically sound pathway for characterizing the in vitro anticancer efficacy of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. By adhering to these detailed protocols and utilizing a comparative analysis approach, researchers can generate the robust data necessary to determine the compound's potential as a lead candidate for further preclinical and clinical development. The integration of viability, mechanistic, and long-term survival assays ensures a comprehensive understanding of the compound's biological activity profile.

References

A comprehensive list of references is provided below to support the protocols and claims made within this guide.

  • Soft Agar Assay for Colony Formation Protocol. (n.d.). CSH Protocols. Retrieved January 17, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 17, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(12), e2815. [Link]

  • Valiante, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 25(21), 5029. [Link]

  • Al-Ostoot, F. H., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 11(7), 1045-1075. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved January 17, 2026, from [Link]

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-3636. [Link]

  • R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube. [Link]

  • Hajiani, M., et al. (2022). Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation. Molecular Biology Reports, 49(1), 363-372. [Link]

  • Cell viability assay and cisplatin inhibitory concentration 50 (IC 50 ) of 5637 and HT-1376 parental cells. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(17), 3845. [Link]

  • Gorniak, I., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12287. [Link]

  • Al-Qaisi, J. A., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B, 60B(11), 1497-1505. [Link]

  • Wang, X., et al. (2015). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 6(41), 43458-43472. [Link]

  • Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. (2023). ScienceRise: Pharmaceutical Science, (5), 4-15. [Link]

  • The Soft Agar Colony Formation Assay. (2014). Journal of Visualized Experiments, (86), e51429. [Link]

  • Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation. (2022). ProQuest. Retrieved January 17, 2026, from [Link]

  • IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • IC 50 values for cell lines treated with cisplatin BG. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wulandari, F., et al. (2017). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer, 11(1), 13-18. [Link]

  • Suksawat, M., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7482. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Vara, J. A. S., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 13(5), 651. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Quinoline-3-Acetic Acid Analogs as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory properties.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of quinoline-3-acetic acid analogs as potential anti-inflammatory agents. While a dedicated, in-depth SAR study on 2,4-dimethylquinoline-3-acetic acid was not prominently available in the reviewed literature, this guide synthesizes findings from closely related quinoline carboxylic acid analogs to provide valuable insights for researchers, scientists, and drug development professionals. The focus will be on how structural modifications to the quinoline core and the acetic acid side chain influence anti-inflammatory potency, with a particular emphasis on the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.

The Rationale for Targeting Inflammation with Quinoline Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of COX enzymes (COX-1 and COX-2).[2] However, traditional NSAIDs are associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1.[2] Consequently, there is a significant research effort to develop selective COX-2 inhibitors, which are believed to offer a better safety profile. Quinoline-based compounds have emerged as a promising class of scaffolds for the development of novel anti-inflammatory agents, with some derivatives showing potent and selective COX-2 inhibition.[3]

Core Structural Features and General SAR Insights

The foundational structure of the compounds discussed herein is the quinoline ring system, a bicyclic aromatic heterocycle, functionalized with a carboxylic acid moiety. The general structure-activity relationships for quinoline derivatives as anti-inflammatory agents suggest that the nature and position of substituents on the quinoline ring are critical for their pharmacological activity and target specificity. For instance, quinoline derivatives bearing a carboxylic acid group have been associated with COX inhibition.[4]

Comparative Analysis of Structural Modifications

To elucidate the SAR, we will dissect the quinoline-3-acetic acid scaffold into two key regions: the quinoline core and the acetic acid side chain.

Modifications of the Quinoline Core

Substitutions on the quinoline ring system have a profound impact on the anti-inflammatory activity.

  • Substitution at Position 2: The nature of the substituent at the C-2 position is a critical determinant of activity. For a series of 4-carboxyl quinoline derivatives, a p-methylsulfonylphenyl group at the C-2 position was identified as a key pharmacophore for potent and selective COX-2 inhibition.[3] This highlights the importance of a bulky, electron-withdrawing group at this position for interaction with the COX-2 active site.

  • Substitution at Positions 7 and 8: The presence of lipophilic substituents on the benzo portion of the quinoline ring (C-7 and C-8) has been shown to be important for COX-2 inhibitory activity.[3] In a study of 4-carboxyl quinoline derivatives, analogs with a fused tetrahydrobenzo ring system at the 7 and 8 positions displayed enhanced COX-2 potency and selectivity.[3] This suggests that extending the hydrophobic character of this region of the molecule favors binding to the larger active site of COX-2.

Modifications of the Acetic Acid Side Chain

The carboxylic acid group is a common feature in many NSAIDs and plays a crucial role in binding to the active site of COX enzymes, often through interaction with a key arginine residue (Arg120).[3]

  • Esterification and Amidation: Conversion of the carboxylic acid moiety of NSAIDs into esters or amides has been explored as a strategy to develop selective COX-2 inhibitors.[5] This modification can alter the binding mode within the COX active site and potentially reduce gastrointestinal side effects associated with the acidic nature of the parent drug.

The following table summarizes the anti-inflammatory and COX inhibitory activities of representative quinoline carboxylic acid analogs.

Compound IDStructureIn Vivo Anti-inflammatory Activity (% Inhibition)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Reference Drug-24.30.060405
9e 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid->22.20.043>513

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2009, 19, 4246-4249.[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many anti-inflammatory quinoline derivatives is the inhibition of the cyclooxygenase pathway.

Cyclooxygenase (COX) Pathway

COX_Pathway cluster_0 Cell Membrane cluster_1 Cellular Response Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Quinoline_Analogs Quinoline-3-acetic acid analogs Quinoline_Analogs->COX2 Inhibition

Experimental Workflow for In Vivo Anti-inflammatory Activity

A common method to assess the in vivo anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rats.

experimental_workflow

Detailed Experimental Protocols

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[6]

  • Animal Acclimatization: Male Wistar rats (150-180 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are fasted overnight with free access to water. They are divided into groups (n=6), including a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the quinoline analogs orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the subplantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the in vitro potency and selectivity of the compounds against COX isoforms.[3]

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Procedure: The assay is typically performed using a colorimetric or fluorometric method that measures the peroxidase activity of the COX enzymes.

  • Incubation: The test compounds at various concentrations are pre-incubated with the enzyme (COX-1 or COX-2) for a specified period.

  • Reaction Initiation: Arachidonic acid is added to initiate the reaction, which leads to the production of prostaglandin G2 (PGG2). The subsequent peroxidase reaction converts a chromogenic substrate, leading to a color change that is measured spectrophotometrically.

  • Data Analysis: The IC₅₀ values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated from the dose-response curves. The COX-2 selectivity index is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Conclusion and Future Directions

The structure-activity relationship of quinoline-based carboxylic acids reveals that specific substitutions on the quinoline scaffold are crucial for potent and selective COX-2 inhibition. The presence of a bulky, electron-withdrawing group at the C-2 position and lipophilic substituents at the C-7 and C-8 positions are key for enhanced anti-inflammatory activity. While the carboxylic acid moiety is important for binding, its modification to amides or esters presents a viable strategy for improving selectivity and potentially reducing side effects.

Future research in this area should focus on the systematic synthesis and evaluation of 2,4-dimethylquinoline-3-acetic acid analogs to build a more specific and detailed SAR profile. This will enable the rational design of novel, potent, and selective anti-inflammatory agents with improved therapeutic indices. Further investigations into their in vivo efficacy, pharmacokinetic properties, and safety profiles will be essential for their potential clinical development.

References

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. ResearchGate. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Request PDF. [Link]

  • Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. PubMed. [Link]

  • Design, synthesis, biological evaluation and molecular docking studies of quinoline-anthranilic acid hybrids as potent anti-inflammatory drugs. PubMed. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

  • Synthesis and anti-inflammatory structure–activity relationships of thiazine–quinoline–quinones: Inhibitors of the neutrophil respiratory burst in a model of acute gouty arthritis. Request PDF. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC. [Link]

  • Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. PubMed. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1][2] The enduring importance of this heterocyclic motif necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides a comparative analysis of the principal classical and modern methods for synthesizing substituted quinolines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these reactions, supported by experimental data and detailed protocols.

I. Classical Approaches to Quinoline Synthesis: A Foundation of Heterocyclic Chemistry

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. While often robust, these methods can be limited by harsh reaction conditions, low yields, and a lack of functional group tolerance.[3]

The Skraup Synthesis

The Skraup synthesis is a venerable method for producing quinolines through the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.

Mechanism: The reaction proceeds through a series of steps, initiated by the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized to the quinoline product.

Causality in Experimental Choices: The use of a strong acid like sulfuric acid is crucial for both the dehydration of glycerol and the cyclization step. The oxidizing agent is necessary for the final aromatization of the dihydroquinoline intermediate. The reaction is notoriously exothermic, and the addition of a moderator like ferrous sulfate is a key experimental choice to control the reaction rate and prevent violent decomposition.

Advantages:

  • Uses readily available and inexpensive starting materials.

  • Provides a direct route to the parent quinoline and its simple derivatives.

Limitations:

  • The reaction is often violently exothermic and can be difficult to control.[4]

  • Harsh acidic conditions limit the substrate scope to anilines that can withstand strong acids.

  • Yields can be low, and the reaction may produce significant amounts of tarry byproducts.[5]

  • Regioselectivity can be an issue with substituted anilines.[4]

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[5][6]

Mechanism: The mechanism is thought to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting adduct can then undergo fragmentation and recombination, followed by an intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is then oxidized to the quinoline.[1]

Advantages:

  • Greater versatility than the Skraup synthesis due to the use of various α,β-unsaturated carbonyl compounds.[5]

  • Allows for the preparation of 2- and/or 4-substituted quinolines.

Limitations:

  • Can also be exothermic and require careful temperature control.[4]

  • The use of strong acids can limit the compatibility with sensitive functional groups.[4]

  • Can produce mixtures of regioisomers with certain substrates.[7]

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[4][8]

Mechanism: The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline product.[3] The annulation step is the rate-determining step.[3]

Advantages:

  • Provides a reliable method for the synthesis of 2,4-disubstituted quinolines.

  • The regioselectivity can be influenced by the nature of the substituents on the aniline and the β-diketone.

Limitations:

  • Strongly electron-withdrawing groups on the aniline can inhibit the cyclization step.[4]

  • The reaction often requires high temperatures and strong acids.

The Friedländer Annulation

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst.[9][10]

Mechanism: There are two plausible mechanisms. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second involves the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type reaction.[11]

Advantages:

  • High efficiency and versatility in producing a wide range of polysubstituted quinolines.[12]

  • Milder reaction conditions are often possible compared to other classical methods.[9]

Limitations:

  • The availability of the requisite 2-aminoaryl aldehydes and ketones can be a limiting factor.[12]

  • Side reactions, such as self-condensation of the active methylene compound, can occur.

The Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters. The reaction conditions determine the product: lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures lead to 2-hydroxyquinolines (Knorr).

Mechanism: At lower temperatures, the aniline preferentially attacks the keto group of the β-ketoester, leading to an enamine intermediate that cyclizes to form the 4-hydroxyquinoline. At higher temperatures, the aniline reacts with the ester group to form an anilide, which then cyclizes to the 2-hydroxyquinoline.

Advantages:

  • Provides selective access to either 4-hydroxy- or 2-hydroxyquinolines based on reaction temperature.

  • Useful for the synthesis of quinolones, which are important pharmacophores.

Limitations:

  • Requires careful temperature control to achieve the desired product selectivity.

  • The high temperatures required for the Knorr synthesis can limit its applicability.

II. Comparative Performance of Classical Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the typical performance of these classical methods based on available experimental data.

Synthesis MethodKey ReagentsTypical ProductReaction Temperature (°C)Reaction TimeTypical Yield (%)
Skraup Aniline, Glycerol, H₂SO₄, Oxidizing agentUnsubstituted or simply substituted quinolines100 - 1303 - 5 h45 - 55
Doebner-von Miller Aniline, α,β-Unsaturated carbonyl, Acid catalyst2- and/or 4-substituted quinolines100 - 1404 - 24 h20 - 70
Combes Aniline, β-Diketone, Acid catalyst2,4-Disubstituted quinolines100 - 1501 - 6 h60 - 90
Friedländer 2-Aminoaryl aldehyde/ketone, Active methylene compoundPolysubstituted quinolines70 - 1501 - 12 h77 - 97[12][13]
Conrad-Limpach Aniline, β-Ketoester4-Hydroxyquinolines~1401 - 2 h60 - 80
Knorr Aniline, β-Ketoester2-Hydroxyquinolines>2500.5 - 1 h50 - 70

III. Modern Synthetic Approaches: Greener, Faster, and More Versatile

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for quinoline synthesis. These modern approaches often overcome the limitations of the classical methods.[3][6]

Transition-Metal Catalysis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of quinolines, offering milder reaction conditions, broader substrate scope, and higher efficiency.[14]

  • Palladium-catalyzed reactions: Palladium catalysts are widely used for various C-C and C-N bond-forming reactions. For instance, the palladium-catalyzed annulation of anilines with allyl alcohols or alkynes provides a direct route to substituted quinolines.[15][16] These reactions often proceed with high regioselectivity and functional group tolerance.[17]

  • Copper-catalyzed reactions: Copper catalysts, being more abundant and less expensive than palladium, are attractive alternatives. Copper-catalyzed multicomponent reactions involving anilines, aldehydes, and alkynes have been developed for the efficient one-pot synthesis of polysubstituted quinolines.[18][19]

  • Gold and Rhodium catalysis: Gold and rhodium catalysts have also been employed in novel cyclization and annulation strategies for quinoline synthesis, often proceeding under mild conditions.[12][20][21][22]

Green Chemistry Approaches

In line with the principles of green chemistry, several sustainable methods for quinoline synthesis have been developed.

  • Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[3]

  • Use of green solvents and catalysts: The use of environmentally benign solvents like water or ionic liquids, and recyclable catalysts such as nanocatalysts or solid-supported acids, reduces the environmental impact of quinoline synthesis.[2][14][23] For example, Fe₃O₄@SiO₂-SO₃H nanoparticles have been used as a recyclable catalyst in a four-component synthesis of hexahydroquinolines with yields of 85-96%.[23]

  • Catalyst-free and solvent-free reactions: In some cases, quinoline synthesis can be achieved under catalyst-free and/or solvent-free conditions, further enhancing the green credentials of the process.[4]

IV. Experimental Protocols

To illustrate the practical application of these methods, detailed protocols for the Skraup and Friedländer syntheses are provided below.

Protocol 1: Skraup Synthesis of Quinoline

This protocol is a representative procedure for the synthesis of the parent quinoline.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate

  • Sodium hydroxide

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of aniline, glycerol, and nitrobenzene while cooling in an ice bath.

  • Slowly add ferrous sulfate heptahydrate to the mixture.

  • Heat the reaction mixture gently in an oil bath. The reaction is exothermic, and the temperature should be carefully controlled.

  • Once the initial exothermic reaction subsides, continue heating the mixture at 120-130°C for 3-4 hours.

  • Allow the mixture to cool to room temperature and then cautiously pour it into a large volume of water.

  • Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline by steam distillation.

  • Separate the organic layer from the distillate, dry it over anhydrous potassium carbonate, and purify by distillation.

Protocol 2: Friedländer Synthesis of 2-Phenylquinoline

This protocol describes the synthesis of a substituted quinoline via the Friedländer annulation.

Materials:

  • 2-Aminobenzophenone

  • Acetophenone

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone and acetophenone in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford pure 2-phenylquinoline.

V. Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Reaction Mechanism Diagrams

Skraup_Synthesis cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Aniline Aniline Adduct Adduct Aniline->Adduct + Acrolein Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline H⁺, -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O]

Caption: Mechanism of the Skraup Synthesis.

Friedlander_Synthesis cluster_path1 Path A: Aldol First cluster_path2 Path B: Schiff Base First Reactants 2-Aminoaryl Ketone + Active Methylene Compound Aldol_Adduct Aldol_Adduct Reactants->Aldol_Adduct Aldol Condensation Quinoline Quinoline Aldol_Adduct->Quinoline Cyclization & Dehydration Reactants2 2-Aminoaryl Ketone + Active Methylene Compound Schiff_Base Schiff_Base Reactants2->Schiff_Base Schiff Base Formation Quinoline2 Quinoline2 Schiff_Base->Quinoline2 Intramolecular Aldol & Dehydration

Caption: Plausible Mechanisms for the Friedländer Synthesis.

Experimental Workflow Diagram

Experimental_Workflow start Start Reactant Preparation reaction Reaction Setup Heating & Stirring start->reaction workup Work-up Quenching, Extraction, Neutralization reaction->workup isolation Isolation Distillation, Filtration, Chromatography workup->isolation purification Purification Recrystallization, Distillation isolation->purification analysis Analysis NMR, MS, etc. purification->analysis end End Pure Product analysis->end

Caption: General Experimental Workflow for Quinoline Synthesis.

VI. Conclusion and Future Outlook

The synthesis of substituted quinolines has a rich history, with classical methods providing the foundation for much of our understanding of heterocyclic chemistry. While these methods remain relevant, their limitations have spurred the development of modern, more efficient, and sustainable approaches. Transition-metal catalysis and green chemistry methodologies are at the forefront of this evolution, offering milder conditions, broader substrate scope, and reduced environmental impact. For researchers in drug discovery and materials science, a thorough understanding of this diverse synthetic toolbox is essential for the rational design and efficient production of novel quinoline-based compounds. The continued development of innovative catalytic systems and greener reaction protocols will undoubtedly shape the future of quinoline synthesis, enabling the creation of increasingly complex and functional molecules.

VII. References

  • Skraup-Doebner-Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A reversal of the standard regiochemistry of the Skraup-Doebner-Von Miller quinoline synthesis was observed when anilines were condensed with gamma-aryl-beta,gamma-unsaturated alpha-ketoesters in refluxing TFA. (2006). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of Quinolines: A Green Perspective. (2021). ACS Sustainable Chemistry & Engineering. Retrieved January 17, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. Retrieved January 17, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 17, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science. Retrieved January 17, 2026, from [Link]

  • Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. (2018). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

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A Researcher's Guide to Investigating 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride: Bridging the In Vitro-In Vivo Gap

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey of a novel chemical entity from the benchtop to potential clinical application is a meticulous process of characterization. This guide provides a strategic framework for investigating the biological activities of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a compound belonging to the quinoline class of molecules. Quinoline derivatives have garnered significant attention for their diverse pharmacological potential, exhibiting activities ranging from anticancer to antimicrobial and anti-inflammatory.[1][2][3][4][5]

Given the nascent stage of research on this specific molecule, this guide will not present a retrospective comparison but rather a prospective, logical workflow. We will outline a series of robust in vitro assays to initially probe for biological activity, followed by a translational plan to in vivo models to assess efficacy and safety in a more complex physiological context. Understanding the potential disparities between in vitro and in vivo results is paramount, and we will delve into the underlying principles of pharmacokinetics (PK) and pharmacodynamics (PD) that govern these differences.[6][7][8][9]

Part 1: Initial In Vitro Characterization - Unveiling a Molecule's Potential

The initial phase of investigation focuses on cost-effective, high-throughput in vitro assays to identify the primary biological effects of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.[10] Based on the known activities of quinoline derivatives, we will prioritize screening for anticancer and antibacterial properties.

Anticancer Activity Screening

A primary interest in quinoline-based compounds is their potential as anticancer agents.[2][5] A tiered approach to in vitro screening is recommended to efficiently identify cytotoxic and cytostatic effects.

Experimental Protocol: In Vitro Cytotoxicity Assessment

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be utilized to assess both efficacy and selectivity.

  • Cell Culture: Cells are cultured in appropriate media and conditions as recommended by the supplier.

  • Compound Preparation: A stock solution of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after adherence, treated with the various concentrations of the compound. Control wells receive vehicle only.

  • Viability Assay (MTT Assay): After a defined incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures the metabolic activity of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined.

Hypothetical Data Presentation:

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)15.5
A549 (Lung Cancer)22.8
HCT116 (Colon Cancer)18.2
HEK293 (Non-cancerous)> 100

This hypothetical data suggests that the compound exhibits selective cytotoxicity towards cancer cells.

Workflow for In Vitro Anticancer Screening:

G cluster_0 In Vitro Anticancer Evaluation A Compound Synthesis & Characterization B Select Cancer & Normal Cell Lines A->B C MTT Assay for Cytotoxicity (IC50) B->C D Apoptosis Assay (e.g., Annexin V) C->D If cytotoxic E Cell Cycle Analysis (Flow Cytometry) C->E If cytostatic F Mechanism of Action Studies (e.g., Western Blot for signaling proteins) D->F E->F G cluster_1 In Vivo Anticancer Efficacy G Establish Xenograft Model (e.g., MCF-7 in nude mice) H Randomize Mice into Treatment & Control Groups G->H I Administer Compound (Dose-Response Study) H->I J Monitor Tumor Growth & Animal Health I->J K Endpoint Analysis: Tumor Weight, Histology J->K L Pharmacokinetic (PK) Analysis: Blood & Tumor Tissue J->L

Caption: A streamlined workflow for assessing in vivo anticancer efficacy.

In Vivo Antibacterial Efficacy

To validate the hypothetical in vitro antibacterial activity, a murine infection model is employed. [12][13][14] Experimental Protocol: Murine Systemic Infection Model

  • Animal Model: Healthy mice (e.g., BALB/c) are used.

  • Bacterial Challenge: Mice are infected with a lethal or sub-lethal dose of the target bacterium (e.g., Staphylococcus aureus).

  • Compound Administration: At a specified time post-infection, the compound is administered to the treatment group.

  • Efficacy Assessment: The primary endpoint is typically survival over a set period. Secondary endpoints can include bacterial load in various organs (e.g., spleen, liver).

Part 3: The In Vitro-In Vivo Disconnect - A Pharmacokinetic and Pharmacodynamic Perspective

A frequent challenge in drug development is the discrepancy between promising in vitro data and disappointing in vivo results. [6][15][16]This "in vitro-in vivo gap" can often be explained by the principles of pharmacokinetics and pharmacodynamics.

  • Pharmacokinetics (PK): What the body does to the drug. This encompasses ADME. A compound that is highly potent in vitro may be poorly absorbed, rapidly metabolized into an inactive form, or fail to distribute to the target tissue in vivo. [7][8][9]* Pharmacodynamics (PD): What the drug does to the body. This describes the relationship between drug concentration and its pharmacological effect. [7][8] Diagram Illustrating the In Vitro vs. In Vivo Landscape:

G cluster_2 In Vitro Environment cluster_3 In Vivo Environment A Direct access to target cells Constant drug concentration No metabolism B Absorption Distribution Metabolism Excretion (ADME) A->B Bridging the Gap: PK/PD Modeling C Variable drug concentration at target site Interaction with host factors B->C

Caption: Key factors differentiating in vitro and in vivo environments.

Conclusion

The investigation of a novel compound like 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride requires a systematic and logical approach. This guide has outlined a hypothetical yet robust experimental framework, starting with broad in vitro screening for anticancer and antibacterial activities and progressing to targeted in vivo models for efficacy validation. By understanding the fundamental principles of pharmacokinetics and pharmacodynamics, researchers can better anticipate and interpret the potential discrepancies between in vitro and in vivo results, ultimately paving the way for the successful development of new therapeutic agents.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. As a specialized quinoline derivative, this compound requires careful handling and adherence to strict disposal protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined herein are grounded in established safety standards and regulatory requirements.

The core principle of this guide is risk mitigation . Due to the compound's chemical structure—a quinoline core combined with an acetic acid hydrochloride salt—it must be presumed hazardous. The quinoline moiety is associated with potential toxicity and environmental persistence, while the hydrochloride salt confers acidic and potentially corrosive properties. Therefore, in-laboratory neutralization and drain disposal are strictly prohibited . All waste streams containing this compound must be managed as regulated hazardous chemical waste.

Hazard Profile and Risk Assessment

A specific Safety Data Sheet (SDS) for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is not widely available. In the absence of specific data, a conservative approach based on its structural components is necessary to ensure safety.

  • Quinoline Core: Quinoline and its derivatives are heterocyclic aromatic compounds. The parent compound, quinoline, is classified as a hazardous substance that may be toxic by ingestion and can irritate the skin, eyes, and mucous membranes.[1][2] It is also recognized as an environmental contaminant with significant mobility in water, underscoring the need to prevent its release.[3][4] The recommended disposal method for quinoline waste is controlled, high-temperature incineration.[1]

  • Acetic Acid Hydrochloride Salt: The hydrochloride salt form indicates the compound is acidic. Similar acidic organic hydrochloride compounds are often classified as skin, eye, and respiratory irritants.[5][6] Handling the solid can generate dust, posing an inhalation risk.[7]

  • Overall Classification: Based on this analysis, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride must be managed as a hazardous chemical waste. All materials contaminated with this compound must be disposed of through a licensed professional service and not released into the sanitary sewer system.[7][8]

Regulatory Framework: The Legal Imperative

Disposal of laboratory chemicals is governed by stringent federal and local regulations. Adherence is not optional; it is a legal requirement to ensure a safe workplace and protect the community.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[9][10] The CHP is a written program that outlines specific procedures and controls to protect workers from chemical hazards. The disposal protocols described in this guide should be formally incorporated into your institution's CHP.[11][12]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle-to-grave."[13] As the waste generator, your laboratory is responsible for the waste from the moment it is created until its final, safe disposal. This includes proper identification, labeling, storage, and transfer to a licensed disposal facility.[14][15]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that all waste streams containing 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride are handled safely and in compliance with regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn to prevent exposure. This is the first and most critical line of defense.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[16]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult your institution's glove compatibility chart.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of aerosol or dust generation, work within a certified chemical fume hood.[16]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and ensure proper disposal. Never mix this waste stream with other chemical wastes unless compatibility has been verified. [17]

Table 1: Waste Stream Segregation Protocol

Waste Type Collection Container Key Instructions
Unused/Expired Solid Compound Dedicated, clearly labeled hazardous solid waste container. Collect in a sealed, robust container compatible with acidic solids. Ensure the container is kept closed when not in use.[8]
Contaminated Disposables Lined, dedicated hazardous solid waste container. Includes items like weighing papers, pipette tips, gloves, and absorbent pads used during handling or spill cleanup.[8]

| Aqueous/Organic Solutions | Dedicated, clearly labeled hazardous liquid waste container. | Use a container made of compatible material (e.g., borosilicate glass or appropriate plastic). Do not fill beyond 90% capacity.[13] Do not store acids in metal containers.[13] |

G cluster_generation Point of Waste Generation cluster_segregation Segregation Decision cluster_collection Collection in Satellite Accumulation Area Waste Waste Generated (Contains Compound) Solid Solid Waste (Unused chemical, contaminated labware) Waste->Solid Is it solid? Liquid Liquid Waste (Aqueous or organic solutions) Waste->Liquid Is it liquid? SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Collect LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Collect

Caption: Waste Segregation and Collection Workflow.

Step 3: Container Selection and Labeling

All waste containers must be in good condition, compatible with the chemical waste, and securely sealed to prevent leaks.[17] Labeling must be clear, accurate, and compliant with EPA regulations.

  • Label Contents: The label must include:

    • The words "Hazardous Waste" .[14][18]

    • The full chemical name: "2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant," "Acid," and appropriate hazard pictograms).[18]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated SAAs at or near the point of generation.[15][17]

  • Location: The SAA must be under the direct control of laboratory personnel.

  • Volume Limits: Up to 55 gallons of hazardous waste may be accumulated in an SAA.[15]

  • Condition: Containers must be kept securely capped at all times, except when waste is being added.[17]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days. Partially filled containers may remain in the SAA for up to one year.[17]

Step 5: Final Disposal

The only appropriate method for the final disposal of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is through your institution's Environmental Health & Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[8]

  • Method: The designated disposal method for this type of compound is typically high-temperature incineration in a permitted hazardous waste incinerator.[1][8] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

  • Documentation: Ensure all waste is tracked from its point of generation to its final disposal, in accordance with RCRA regulations.[14]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to prevent chemical exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals.

  • Assess & Secure: Assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's EHS emergency line.

  • Don PPE: Wear the appropriate PPE as described in Section 3, Step 1.

  • Contain: Prevent the spill from spreading. Use an inert, absorbent material such as vermiculite, sand, or a commercial spill pillow to dike the spill.[8]

  • Absorb & Collect: Carefully absorb the spilled material. For a solid spill, gently sweep it up to avoid creating dust. For a liquid spill, cover with absorbent and allow it to soak up the material.

  • Dispose: Collect all contaminated absorbent material and any contaminated cleaning supplies in a dedicated hazardous waste container, labeling it as described in Section 3, Step 3.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent solution, and collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as required by your institution's policy.

G Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill (Is it manageable?) Alert->Assess CallEHS Call Emergency EHS Assess->CallEHS No PPE Don Appropriate PPE Assess->PPE Yes Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decon Decontaminate Spill Area Dispose->Decon Report Report Incident Decon->Report

Caption: Emergency Spill Response Workflow.

Conclusion

The responsible management of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride waste is a critical component of laboratory safety and environmental stewardship. By adhering to the structured protocols outlined in this guide—from wearing appropriate PPE and segregating waste streams to proper labeling and professional disposal—researchers can effectively mitigate risks. Always consult your institution's Chemical Hygiene Plan and EHS department to ensure full compliance with all local and federal regulations.

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Personal protective equipment for handling 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.

Hazard Identification and Risk Assessment

  • Quinoline Core: Quinoline derivatives can be biologically active and may present uncharacterized toxicological properties.

  • Acetic Acid Moiety: The acetic acid group imparts acidic properties. While part of a larger molecule, it contributes to the overall potential for irritation. Concentrated acetic acid is corrosive and causes severe skin burns and eye damage.[1][2]

  • Hydrochloride Salt: As a hydrochloride salt of an organic base, this compound is acidic and likely an irritant.[3] Similar hydrochloride salts are known to cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[4][5]

Based on this analysis, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • A skin and eye irritant, potentially corrosive.[6]

  • A respiratory tract irritant, particularly in powdered form.[5]

Personal Protective Equipment (PPE)

A combination of engineering controls (such as a chemical fume hood) and appropriate PPE is mandatory to minimize exposure.[7] An emergency eyewash station and safety shower must be readily accessible.[7]

Protection Type Requirement Rationale and Details
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[8]Required at all times. Protects against accidental splashes or contact with airborne powder. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[6]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat.Gloves: Nitrile gloves offer good protection against a range of chemicals, including acids. Always inspect gloves for tears or holes before use and change them immediately if contaminated. Lab Coat: A fully fastened lab coat protects skin and personal clothing from contamination.[8]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.Required for handling powders or creating solutions. Handling the solid compound outside of a fume hood may generate dust that can be inhaled, causing respiratory irritation.[5] A NIOSH-approved respirator may be necessary for large spills or if engineering controls are insufficient.

Operational Handling Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing risk during the handling of this compound.

3.1. Preparation and Weighing:

  • Work Area Setup: Designate a specific area for handling the compound, preferably within a chemical fume hood.[5]

  • Pre-weighing: Tare a clean, compatible container on an analytical balance.

  • Aliquotting: Carefully transfer the desired amount of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride to the tared container using a clean spatula. Avoid creating dust.

  • Closure: Securely close the primary stock container immediately after use.

  • Cleaning: Wipe down the spatula, balance, and surrounding surfaces with a damp cloth or towel to decontaminate. Dispose of cleaning materials as hazardous waste.

3.2. Solution Preparation:

  • Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed compound.

  • Dissolution: Cap the container and mix by swirling, vortexing, or sonicating until the solid is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Workflow for Safe Handling

The following diagram outlines the critical steps from material receipt to waste disposal.

G Safe Handling Workflow for 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receive & Log Compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood Work Area B->C D Weigh Solid Compound C->D Begin work in hood E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Equipment & Surfaces F->G Post-experiment H Segregate Halogenated Waste G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for handling 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

Emergency Procedures

5.1. Spills:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (like sand or vermiculite) to contain the spill. Do not use combustible materials.

  • Neutralize (Optional but Recommended): For acidic compounds, cautiously neutralize the spill with a mild base such as sodium bicarbonate before absorption.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

5.2. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.[1]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.

6.1. Waste Categorization: Due to the presence of the hydrochloride salt, this compound and any materials contaminated with it should be treated as halogenated organic waste .[10] Do not mix halogenated waste with non-halogenated organic waste, as disposal methods and costs differ significantly.[11]

6.2. Disposal Protocol:

  • Aqueous Waste: Collect all aqueous solutions containing the compound in a dedicated, sealed, and clearly labeled "Halogenated Aqueous Waste" container.

  • Organic Waste: Collect all organic solutions containing the compound in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, weighing paper, pipette tips) must be placed in a sealed plastic bag or container labeled "Solid Halogenated Waste."[9]

  • Labeling: All waste containers must be labeled with the full chemical name(s) of the contents and the approximate percentages.[9]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, and within secondary containment.[9][11]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

References

  • U.S. Department of Energy. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from the Office of Scientific and Technical Information. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. [Link]

  • Castrol. (2025, September 29). Safety Data Sheet: Hysol MB 50. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C51C1525A41A0520802588D400589D78/ File/bpxe-a8ruay.pdf)
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(9), 10935-10946. [Link]

  • Kumar, S., & Singh, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(10), 5133-5145. [Link]

  • Serajuddin, A. T. M. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 75(5), 492-496. [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20704. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Google Patents. (n.d.).
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 845-854. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 845-854. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.